Noracetildenafil
Description
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXWKCHSPVXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652413 | |
| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949091-38-7 | |
| Record name | Noracetildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949091387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORACETILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64W3NL3UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Noracetildenafil
Disclaimer: Noracetildenafil is a sildenafil (B151) analogue. Specific documented synthesis and purification procedures for this compound are not widely available in peer-reviewed literature. The following guide is a comprehensive overview based on established methods for the synthesis and purification of sildenafil and its analogues. The presented methodologies are for informational and research purposes only and should be adapted and optimized by qualified professionals.
Introduction
This compound, an N-desethyl analogue of sildenafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor. Like sildenafil, it is investigated for its potential therapeutic applications. The synthesis of this compound follows a convergent strategy, similar to that of sildenafil, involving the preparation of a pyrazolopyrimidinone (B8486647) core followed by coupling with a substituted phenylsulfonylpiperazine moiety. This guide details the probable synthetic pathways, purification protocols, and analytical characterization based on the extensive research on sildenafil and its derivatives.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main parts: the formation of the pyrazolopyrimidinone ring system and the subsequent coupling with the sulfonyl chloride derivative of a substituted piperazine (B1678402).
Part 1: Synthesis of the Pyrazolopyrimidinone Core
The pyrazolopyrimidinone core is a crucial intermediate in the synthesis of many PDE5 inhibitors. Its synthesis generally involves the condensation of a pyrazole (B372694) derivative with a β-ketoester.
Part 2: Synthesis of the Phenylsulfonylpiperazine Moiety
This part of the synthesis involves the chlorosulfonylation of an appropriate ethoxybenzoic acid derivative, followed by reaction with piperazine to introduce the piperazine ring, which is then protected before coupling.
Part 3: Final Coupling and Deprotection
The final steps involve the coupling of the pyrazolopyrimidinone core with the phenylsulfonylpiperazine moiety, followed by deprotection to yield this compound. A plausible synthetic route is outlined below.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of related sildenafil analogues.
-
Preparation of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This can be synthesized from the condensation of ethyl 2,4-dioxoheptanoate with methylhydrazine.
-
Formation of the pyrazolopyrimidinone: The pyrazole carboxylic acid is then cyclized with an appropriate amine source to form the pyrazolopyrimidinone core.
-
Chlorosulfonylation of 2-ethoxybenzoic acid: 2-ethoxybenzoic acid is reacted with chlorosulfonic acid to yield 2-ethoxy-5-(chlorosulfonyl)benzoic acid.
-
Reaction with N-Boc-piperazine: The resulting sulfonyl chloride is reacted with N-Boc-piperazine to form the protected piperazine derivative.
-
Coupling Reaction: The pyrazolopyrimidinone core is coupled with the phenylsulfonylpiperazine derivative, typically via an amide bond formation.
-
Final Deprotection: The Boc protecting group is removed under acidic conditions to yield this compound.
Diagram of the Postulated Synthesis Pathway for this compound
Caption: Postulated synthetic pathway for this compound.
Purification of this compound
Purification is a critical step to ensure the final product meets the required purity standards for research and potential clinical applications. The primary methods for purifying this compound and its analogues are crystallization and chromatography.
Crystallization
Crystallization is a widely used technique for the purification of sildenafil and its analogues.[1] The choice of solvent is crucial for effective purification.
Experimental Protocol: Crystallization
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents include ethanol, methanol (B129727), isopropanol, acetone, and mixtures with water.[1]
-
Dissolution: The crude this compound is dissolved in the minimum amount of the chosen solvent at its boiling point.
-
Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then filtered off.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Column Chromatography
For higher purity or when crystallization is not effective, column chromatography is employed.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of sildenafil analogues.
-
Mobile Phase: A solvent system is selected to provide good separation of this compound from its impurities. A common mobile phase is a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane.
-
Packing the Column: The silica gel is packed into a column as a slurry in the mobile phase.
-
Loading the Sample: The crude this compound is dissolved in a minimum amount of the mobile phase and loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: The solvent from the pure fractions is evaporated under reduced pressure to yield purified this compound.
Diagram of the General Purification Workflow
References
An In-Depth Technical Guide to Noracetildenafil: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noracetildenafil, also known as Demethylhongdenafil, is a synthetic compound structurally related to sildenafil (B151), a widely recognized phosphodiesterase type 5 (PDE5) inhibitor. As a sildenafil analogue, this compound is presumed to share a similar mechanism of action, involving the inhibition of cGMP-specific phosphodiesterase type 5, an enzyme crucial in regulating blood flow in various tissues. This technical guide provides a comprehensive overview of the available scientific information regarding the chemical structure, properties, and biological activity of this compound. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, information on its parent compound, sildenafil, and other analogues is included for comparative purposes where relevant.
Chemical Structure and Properties
This compound is chemically designated as 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[1]. It is a derivative of sildenafil, differing by the replacement of the sulfonyl group with an acetyl group.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Data for sildenafil is provided for comparison.
Table 1: Physicochemical Properties of this compound and Sildenafil
| Property | This compound | Sildenafil |
| IUPAC Name | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[1] | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Synonyms | Demethylhongdenafil[1] | UK-92,480 |
| CAS Number | 949091-38-7[1] | 139755-83-2 |
| Molecular Formula | C₂₄H₃₂N₆O₃[1] | C₂₂H₃₀N₆O₄S |
| Molecular Weight | 452.6 g/mol [1] | 474.58 g/mol |
| Melting Point | 98-101°C (for a similar analogue)[2] | 187-189 °C |
| Solubility | Soluble in Methanol[1] | Slightly soluble in water |
| Appearance | Solid[1] | White to off-white crystalline powder |
Mechanism of Action and Signaling Pathway
This compound is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action of PDE5 inhibitors is well-established and involves the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels, leading to the relaxation of smooth muscle in the corpus cavernosum and helicine arteries. This vasodilation increases blood flow to the penis, resulting in an erection.
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum. By competitively inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging its vasodilatory effects.
Pharmacological Properties
Potency and Selectivity
Table 2: In Vitro Potency and Selectivity of Common PDE5 Inhibitors
| Compound | PDE5 IC₅₀ (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| Sildenafil | 3.7[3] | >100-fold | ~10-fold | ~10-fold |
| Tadalafil | 1.8[3] | >700-fold | >10,000-fold | ~14-fold |
| Vardenafil | 0.7 | >1000-fold | ~15-fold | >1000-fold |
| Avanafil | 5.2[3] | >100-fold | >100-fold | >100-fold |
Note: Selectivity is expressed as the ratio of IC₅₀ values (IC₅₀ for off-target PDE / IC₅₀ for PDE5). Higher values indicate greater selectivity for PDE5.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method to determine the in vitro potency of a test compound like this compound against the PDE5 enzyme.
Objective: To determine the IC₅₀ value of a test compound for the inhibition of PDE5.
Principle: The assay measures the enzymatic activity of PDE5 by detecting the hydrolysis of a fluorescently labeled cGMP substrate. Inhibition of the enzyme by the test compound results in a decrease in the fluorescent signal.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescein-labeled cGMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 30 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound)
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Positive control (e.g., Sildenafil)
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384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the PDE5 enzyme.
-
Incubation: Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate to all wells.
-
Reaction Progression: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Measurement: Stop the reaction and measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Liquid chromatography ion trap/time-of-flight mass spectrometric study on the fragmentation of an acetildenafil analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RU2239637C1 - Improved method for preparing 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-n-propyl-1, 6-dihydro-7h-pyrazil[4,3-d]pyrimidine-7-one - Google Patents [patents.google.com]
Noracetildenafil's Mechanism of Action on PDE5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noracetildenafil, a structural analogue of sildenafil (B151), is a potent inhibitor of phosphodiesterase type 5 (PDE5). This document provides an in-depth technical overview of its mechanism of action. By competitively binding to the catalytic site of PDE5, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to the potentiation of the nitric oxide (NO)/cGMP signaling pathway. This guide details the molecular interactions, downstream effects, and relevant experimental protocols for studying this mechanism. Quantitative data for sildenafil and its analogues are provided for comparative analysis, alongside detailed experimental methodologies and visual representations of the signaling cascade and experimental workflows.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in various physiological processes, most notably in the regulation of smooth muscle tone. It specifically hydrolyzes cGMP, a second messenger that mediates the effects of nitric oxide (NO).[1] The inhibition of PDE5 leads to an accumulation of intracellular cGMP, resulting in prolonged smooth muscle relaxation and vasodilation.[2] This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound, as a sildenafil analogue, is presumed to share this primary mechanism of action.
The Nitric Oxide/cGMP Signaling Pathway
The physiological effects of this compound are mediated through the NO/cGMP signaling pathway. This cascade is initiated by the release of nitric oxide, which then stimulates the production of cGMP, leading to a series of downstream events culminating in smooth muscle relaxation.
Signaling Pathway Description:
-
Nitric Oxide (NO) Synthesis: In response to various stimuli, such as neurotransmission or endothelial shear stress, nitric oxide synthases (NOS) produce NO from L-arginine.
-
Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).
-
Phosphorylation and Reduced Intracellular Calcium: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium (Ca2+) concentrations. This is achieved through mechanisms such as the inhibition of Ca2+ influx channels and the activation of Ca2+ pumps that sequester calcium into the sarcoplasmic reticulum.
-
Smooth Muscle Relaxation: The reduction in intracellular Ca2+ leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
-
Signal Termination by PDE5: The signaling cascade is terminated by PDE5, which hydrolyzes cGMP to the inactive 5'-GMP.
-
Inhibition by this compound: this compound competitively inhibits PDE5, preventing the breakdown of cGMP. This leads to an accumulation of cGMP, amplifying the downstream effects of PKG and prolonging smooth muscle relaxation.
Quantitative Analysis of PDE5 Inhibition
| Compound | PDE5 IC50 (nM) | PDE5 pIC50 | Notes |
| Sildenafil | ~3.5 - 7.1 | ~8.1 | The first-in-class PDE5 inhibitor, serving as a benchmark for comparison.[5] |
| Vardenafil | ~0.1 - 0.7 | ~10.2 | One of the most potent PDE5 inhibitors.[5] |
| Tadalafil | ~2 - 5 | ~8.3 | Known for its longer half-life.[5] |
| Avanafil | ~4.3 - 5.2 | - | A second-generation PDE5 inhibitor.[5] |
| Acetildenafil | ~7.6 | ~8.1 | A sildenafil analogue with comparable potency to sildenafil. |
| Hydroxyhomosildenafil | ~3.4 | ~8.5 | A sildenafil analogue with slightly higher potency than sildenafil. |
| This compound | N/A | N/A | Specific quantitative data is not publicly available. Potency is expected to be in the nanomolar range. |
Note: IC50 values can vary between studies due to different experimental conditions.
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound's inhibitory action on PDE5.
In Vitro PDE5 Inhibition Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
This assay quantifies the amount of cGMP remaining after an enzymatic reaction with PDE5 in the presence of an inhibitor.
Principle: The assay is a competitive ELISA. Free cGMP in the sample competes with a fixed amount of cGMP-alkaline phosphatase (AP) conjugate for binding to a limited number of cGMP-specific antibody-coated wells. The amount of cGMP-AP bound is inversely proportional to the concentration of cGMP in the sample.
Materials:
-
Recombinant human PDE5 enzyme
-
This compound (and other inhibitors for comparison)
-
cGMP standard
-
GTP (substrate for PDE5)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
cGMP-specific antibody-coated 96-well plate
-
cGMP-AP conjugate
-
AP substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)
-
Stop solution (e.g., NaOH)
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 pM to 100 µM.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, a fixed concentration of recombinant PDE5, and the various concentrations of this compound or vehicle control.
-
Initiate the enzymatic reaction by adding a fixed concentration of cGMP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
-
cGMP Quantification (ELISA):
-
Transfer the reaction mixtures to the cGMP-specific antibody-coated plate.
-
Add the cGMP-AP conjugate to each well.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to allow for competitive binding.
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add the AP substrate (pNPP) to each well and incubate until a yellow color develops.
-
Stop the color development by adding a stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Calculate the concentration of cGMP remaining in each sample from the standard curve.
-
Determine the percentage of PDE5 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
High-Performance Liquid Chromatography (HPLC) Based Assay
This method directly measures the conversion of cGMP to 5'-GMP.
Principle: The enzymatic reaction is carried out as described above. The reaction is then stopped, and the mixture is analyzed by reverse-phase HPLC. The amounts of cGMP and 5'-GMP are quantified by comparing the peak areas to those of known standards.
Materials:
-
Same as for the ELISA-based assay, excluding the ELISA-specific reagents.
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile phase (e.g., a gradient of methanol (B129727) and a buffer like ammonium (B1175870) acetate)
-
5'-GMP standard
Protocol:
-
Enzyme Reaction: Perform the enzymatic reaction as described in section 4.1.
-
Sample Preparation for HPLC: After stopping the reaction, centrifuge the samples to pellet any precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC column.
-
Elute the compounds using a suitable mobile phase gradient.
-
Detect cGMP and 5'-GMP using a UV detector (typically at 254 nm).
-
-
Data Analysis:
-
Identify the peaks for cGMP and 5'-GMP based on the retention times of the standards.
-
Integrate the peak areas for both compounds.
-
Calculate the amount of cGMP hydrolyzed in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the ELISA-based assay.
-
Conclusion
This compound exerts its pharmacological effects through the competitive inhibition of phosphodiesterase type 5. This leads to an accumulation of cGMP in smooth muscle cells, potentiating the vasodilatory effects of nitric oxide. While specific quantitative data on the inhibitory potency of this compound on PDE5 are not widely published, its structural similarity to sildenafil and other potent analogues suggests that it is a highly effective inhibitor, likely with an IC50 value in the low nanomolar range. The experimental protocols detailed in this guide provide a robust framework for the precise in vitro characterization of this compound and other novel PDE5 inhibitors, which is essential for further drug development and regulatory assessment.
References
- 1. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to Noracetildenafil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noracetildenafil is a synthetic compound structurally related to sildenafil (B151), a well-known phosphodiesterase type 5 (PDE5) inhibitor. As a sildenafil analogue, this compound is presumed to share a similar mechanism of action, targeting the cGMP-specific phosphodiesterase type 5 enzyme. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical identity, potential synthesis, mechanism of action, and analytical detection methods. The information is intended to support research and development activities in the fields of medicinal chemistry and pharmacology.
Chemical Identity
A precise understanding of a compound's chemical identity is fundamental for any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |
| CAS Number | 949091-38-7 | [1] |
| Synonyms | Demethylhongdenafil | [1] |
| Molecular Formula | C₂₄H₃₂N₆O₃ | [1] |
| Formula Weight | 452.6 g/mol | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be conceptually divided into the preparation of two key intermediates: 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 2-ethoxy-5-(2-(4-methylpiperazin-1-yl)acetyl)benzoic acid . These intermediates are then coupled and cyclized to form the final this compound product.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established methods for the synthesis of sildenafil analogues.[2][3] Researchers should adapt and optimize these procedures based on their laboratory conditions and safety protocols.
Protocol 1: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Pyrazolone Formation: React ethyl 2-propyl-3-oxobutanoate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) to form the pyrazole (B372694) ring.
-
N-methylation: Methylate the pyrazole nitrogen using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.
-
Nitration: Introduce a nitro group at the 4-position of the pyrazole ring using a mixture of nitric and sulfuric acid.
-
Amidation: Convert the carboxylic acid to a carboxamide using a standard amidation procedure, for example, by forming an acid chloride followed by reaction with ammonia.
-
Reduction: Reduce the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield the desired amino-pyrazole intermediate.
Protocol 2: Synthesis of 2-ethoxy-5-(2-(4-methylpiperazin-1-yl)acetyl)benzoic acid
-
Friedel-Crafts Acylation: React 2-ethoxybenzoic acid with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the chloroacetyl group at the 5-position.
-
Nucleophilic Substitution: React the resulting 2-ethoxy-5-(2-chloroacetyl)benzoic acid with N-methylpiperazine to displace the chlorine atom and form the desired side-chain intermediate.
Protocol 3: Final Coupling and Cyclization
-
Amide Bond Formation: Couple the two intermediates, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 2-ethoxy-5-(2-(4-methylpiperazin-1-yl)acetyl)benzoic acid, using a peptide coupling reagent such as DCC or EDC.
-
Cyclization: Induce cyclization of the coupled product, typically through heating in the presence of a base, to form the pyrazolopyrimidinone ring system of this compound.
-
Purification: Purify the final product using techniques such as column chromatography or recrystallization.
Mechanism of Action
This compound is a derivative of sildenafil and is thus classified as a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and in the smooth muscle cells of pulmonary arteries.[4][5][6][7]
The mechanism of action involves the nitric oxide (NO) - cGMP signaling pathway:
-
Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells.
-
NO activates the enzyme soluble guanylate cyclase (sGC).
-
sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels.
-
This results in the relaxation of smooth muscle cells, leading to vasodilation and increased blood flow.
By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the signaling cascade that leads to smooth muscle relaxation.
Pharmacological Data
| Compound | PDE5 IC₅₀ (nM) | Selectivity Notes | Reference |
| Sildenafil | 3.5 - 4.0 | ~10-fold more selective for PDE5 over PDE6 | [8] |
| Tadalafil | 1.8 | Low activity against PDE11 | [9] |
| Vardenafil | 0.7 | Low activity against PDE6 | |
| Acetildenafil | Not available | Sildenafil analogue | [10] |
| This compound | Not publicly available | Sildenafil analogue |
IC₅₀ values can vary depending on the experimental conditions.[11]
Analytical Methods
The detection and quantification of this compound are crucial for quality control, forensic analysis, and research purposes. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the most common analytical technique for the identification of sildenafil and its analogues.
HPLC-Based Methods
Several HPLC methods have been developed for the analysis of PDE5 inhibitors in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.[12][13][14][15][16]
Experimental Protocol: General HPLC-UV Method for Sildenafil Analogues
This protocol is a general guideline and should be optimized for the specific instrumentation and analytical requirements.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230 nm or 290 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter, and inject into the HPLC system.
HPLC-MS/MS for Enhanced Specificity
For more sensitive and specific detection, particularly in complex matrices like biological samples or herbal supplements, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique provides structural information, allowing for the unambiguous identification of this compound.
Conclusion
This compound is a sildenafil analogue with a presumed mechanism of action as a PDE5 inhibitor. While specific experimental data on its synthesis and pharmacological activity are limited in publicly available literature, this guide provides a comprehensive overview based on the extensive knowledge of sildenafil and related compounds. The provided hypothetical synthesis protocols and analytical methods can serve as a valuable starting point for researchers and drug development professionals interested in further investigating this compound. Further studies are required to fully characterize the pharmacological and toxicological profile of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era [mdpi.com]
- 9. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. impactfactor.org [impactfactor.org]
Noracetildenafil: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Noracetildenafil, a potent phosphodiesterase 5 (PDE5) inhibitor and a derivative of sildenafil (B151). This guide details its core physicochemical properties, mechanism of action, and relevant experimental methodologies.
Core Compound Properties
This compound, also known as Demethylhongdenafil, is a synthetic compound recognized for its inhibitory action on phosphodiesterase type 5 (PDE5).[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂N₆O₃ | [1] |
| Molecular Weight | 452.6 g/mol | [1] |
| CAS Number | 949091-38-7 | [1] |
| Synonyms | Demethylhongdenafil | [1] |
| Purity | ≥95% | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in Methanol | [1] |
Mechanism of Action: Inhibition of the NO/cGMP Pathway
This compound shares its primary mechanism of action with other PDE5 inhibitors, such as sildenafil.[2] This involves the modulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.[2][3]
In various physiological processes, including penile erection, the release of NO from endothelial and nerve cells stimulates soluble guanylate cyclase (sGC).[2] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] Elevated intracellular levels of cGMP activate protein kinase G (PKG), leading to a cascade of downstream events that result in the relaxation of smooth muscle cells and increased blood flow.[4]
The action of cGMP is terminated by its degradation into the inactive 5'-GMP by phosphodiesterases.[4] this compound, as a PDE5 inhibitor, specifically targets and inhibits the PDE5 isozyme, which is highly expressed in the corpus cavernosum of the penis.[3][5] By preventing the breakdown of cGMP, this compound effectively enhances and prolongs the signaling cascade initiated by NO, leading to sustained smooth muscle relaxation and vasodilation.[2][6]
Experimental Protocols
Analytical Determination of this compound
The presence and quantity of this compound in various matrices, such as dietary supplements, can be determined using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[7]
Sample Preparation (for dietary supplements):
-
Homogenize the solid sample.
-
Extract a known weight of the homogenized sample with a suitable solvent mixture (e.g., methanol, acetonitrile (B52724), and water).[7]
-
Vortex and sonicate the mixture to ensure complete extraction.
-
Centrifuge the sample to pellet solid debris.
-
Filter the supernatant through a 0.22 µm filter before analysis.[7]
HPLC-MS/MS Method:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[7]
-
Detection: Mass spectrometry is used for detection and quantification, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
In Vitro PDE5 Inhibition Assay
The inhibitory potency of this compound against the PDE5 enzyme can be assessed using various in vitro assays. A common method is the fluorescence polarization (FP) assay.
Principle: This assay measures the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5. When the small fluorescent substrate is intact, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE5, the resulting fluorescent monophosphate binds to a larger binding agent, causing it to tumble more slowly and thus increasing the fluorescence polarization. An inhibitor like this compound will prevent this hydrolysis, keeping the fluorescence polarization low.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of test concentrations.
-
Dilute recombinant human PDE5 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted this compound, a positive control inhibitor (e.g., sildenafil), and a DMSO vehicle control.
-
Add the diluted PDE5 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent cGMP substrate.
-
Incubate the plate to allow the reaction to proceed.
-
Stop the reaction by adding a binding agent that captures the hydrolyzed substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a significant sildenafil derivative with potent PDE5 inhibitory activity. Understanding its chemical properties, mechanism of action, and the experimental methods for its analysis and characterization is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential and applications of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientonline.org [scientonline.org]
- 7. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of Noracetildenafil's Binding to Phosphodiesterase 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico methodologies used to model the binding of Noracetildenafil, a sildenafil (B151) analogue, to the catalytic site of Phosphodiesterase 5 (PDE5). As the development of novel PDE5 inhibitors continues to be an area of significant therapeutic interest, computational techniques such as molecular docking and molecular dynamics simulations offer a powerful and cost-effective approach to elucidate binding mechanisms, predict binding affinities, and guide the design of more potent and selective compounds. This document outlines detailed experimental protocols, presents hypothetical binding data for this compound, and visualizes key biological and experimental workflows.
Introduction to PDE5 and this compound
Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] It specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.[1][3] By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to enhanced smooth muscle relaxation, a mechanism leveraged in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][4]
This compound is a structural analogue of sildenafil, a well-known PDE5 inhibitor. Understanding its interaction with the PDE5 active site at a molecular level is crucial for predicting its efficacy and potential side effects. In-silico modeling provides a robust framework for investigating these interactions in detail.
The PDE5 Signaling Pathway
The canonical NO/cGMP signaling pathway is initiated by the production of nitric oxide, which in turn activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to a cascade of downstream effects that result in decreased intracellular calcium levels and smooth muscle relaxation.[3] PDE5 acts as a negative regulator in this pathway by degrading cGMP to inactive 5'-GMP.[1][3] PDE5 inhibitors like this compound block this degradation, thus potentiating the signaling cascade.
In-Silico Experimental Workflow
A typical in-silico investigation of this compound's binding to PDE5 involves a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.
Detailed Methodologies
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a standard procedure using AutoDock Vina.
-
Protein Preparation :
-
The crystal structure of human PDE5 is obtained from the Protein Data Bank (e.g., PDB ID: 6L6E).[5]
-
Using software like AutoDock Tools, water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Gasteiger charges are computed.
-
The prepared protein structure is saved in the PDBQT format.[6]
-
-
Ligand Preparation :
-
The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., SDF or MOL2).
-
The structure is energy-minimized using a force field like MMFF94.
-
Gasteiger charges are computed, and rotatable bonds are defined. The final structure is saved in the PDBQT format.
-
-
Docking Execution :
-
A grid box is defined to encompass the active site of PDE5. The dimensions and center of the grid are determined based on the position of a co-crystallized inhibitor in a known PDE5 structure. A typical grid size might be 25Å x 25Å x 25Å.
-
AutoDock Vina is executed to perform the docking, generating a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[7]
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. This protocol describes a typical workflow using GROMACS.[8][9]
-
System Setup :
-
The top-scoring docked pose of the this compound-PDE5 complex is selected.
-
The complex is placed in a simulation box (e.g., a cubic box with a 1.0 nm margin).
-
The system is solvated with a water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength (e.g., 0.15 M).[8]
-
-
Simulation Execution :
-
Energy Minimization : The system's energy is minimized to remove steric clashes, typically using the steepest descent algorithm.[10]
-
NVT Equilibration : The system is equilibrated under constant Number of particles, Volume, and Temperature (NVT) conditions (e.g., 300 K) for a short period (e.g., 1 ns) to allow the solvent to relax around the complex.
-
NPT Equilibration : The system is further equilibrated under constant Number of particles, Pressure, and Temperature (NPT) conditions (e.g., 1 bar, 300 K) for a longer period (e.g., 10 ns) to ensure the system reaches the correct density.
-
Production MD : A production simulation is run for an extended period (e.g., 100-500 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis :
-
The resulting trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
The formation and stability of hydrogen bonds and other key interactions between this compound and PDE5 are monitored throughout the simulation.
-
Predicted Binding Data and Interactions
Based on the methodologies described above, a hypothetical set of quantitative data for this compound's interaction with PDE5 is presented below. This data is extrapolated from known values for sildenafil and other potent PDE5 inhibitors.[11][12]
Table 1: Predicted In-Silico Binding Data for this compound with PDE5
| Parameter | Predicted Value | Method |
| Binding Affinity (Docking) | -9.5 kcal/mol | AutoDock Vina |
| Binding Free Energy (MD) | -45.2 kcal/mol | MM/PBSA |
| Predicted IC50 | ~5.0 nM | Inferred from Binding Energy |
| Key Interacting Residues | Gln817, Phe820, Val782, Tyr612 | Docking & MD Analysis |
The predicted binding mode of this compound likely mirrors that of sildenafil, occupying the catalytic pocket of PDE5. Key interactions are expected to include:
-
Hydrogen Bonding : A crucial hydrogen bond with the side chain of Gln817.[11]
-
Hydrophobic Interactions : Interactions with hydrophobic residues such as Val782 and Leu804.
-
π-π Stacking : A potential π-π stacking interaction with the aromatic ring of Phe820.
Conclusion
In-silico modeling serves as an indispensable tool in modern drug discovery and development. The methodologies outlined in this guide provide a robust framework for investigating the binding of this compound to PDE5. Molecular docking can rapidly screen and identify promising binding poses, while molecular dynamics simulations offer a more detailed view of the complex's stability and dynamics. The predicted binding data and interaction patterns can guide further experimental validation and the rational design of next-generation PDE5 inhibitors with improved potency and selectivity. This computational approach significantly accelerates the drug development pipeline, reducing costs and providing invaluable molecular insights that are often difficult to obtain through experimental methods alone.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. europeanreview.org [europeanreview.org]
- 7. Molecular docking and dynamics simulation analysis of PDE5 inhibitor candidates for erectile dysfunction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 9. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]
- 10. Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Noracetildenafil: A Technical Guide for Researchers
Disclaimer: Noracetildenafil is a structural analog of sildenafil (B151) that has been identified in unregulated products. As of this writing, comprehensive preclinical and clinical data on its pharmacological and toxicological profile are not available in peer-reviewed literature. This guide provides a predicted pharmacological profile of this compound based on its structural similarity to sildenafil and the established pharmacology of phosphodiesterase type 5 (PDE5) inhibitors. All quantitative data and experimental protocols are based on sildenafil and are provided as a reference for the potential properties and evaluation methods for this compound.
Introduction
This compound, also known as Demethylhongdenafil, is an unapproved structural analog of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. It has been identified as an adulterant in herbal supplements marketed for erectile dysfunction. The core chemical structure of this compound is similar to that of sildenafil, featuring a pyrazolopyrimidinone (B8486647) core. The primary structural deviation is the replacement of the 5'-sulfonyl group on the phenyl ring of sildenafil with an acetyl group in this compound. This modification is expected to influence its pharmacological properties, including potency, selectivity, and pharmacokinetics. This technical guide provides a comprehensive overview of the predicted pharmacological profile of this compound, leveraging the extensive data available for sildenafil as a reference.
Predicted Mechanism of Action
This compound is predicted to act as a competitive and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.
The Nitric Oxide/cGMP Signaling Pathway
Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic nerve endings and endothelial cells upon sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG). This cascade results in the phosphorylation of proteins that decrease intracellular calcium levels, causing relaxation of the smooth muscle of the corpus cavernosum and helicine arteries. This relaxation allows for increased blood flow into the penis, leading to an erection.
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE enzymes. In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation. By inhibiting PDE5, this compound is expected to prevent the breakdown of cGMP, thereby potentiating the effect of NO and enhancing the erectile response to sexual stimulation.
Diagram of the Predicted Signaling Pathway for this compound
Caption: Predicted signaling pathway of this compound in corpus cavernosum smooth muscle cells.
Predicted Pharmacodynamics
The pharmacodynamic profile of this compound is predicted to be similar to that of sildenafil, characterized by its potency and selectivity for PDE5.
In Vitro Potency and Selectivity (Reference: Sildenafil)
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The structural modification from a sulfonyl group in sildenafil to an acetyl group in this compound may alter its binding affinity for the PDE5 active site. Structure-activity relationship (SAR) studies of sildenafil analogs have shown that the sulfonyl group plays a crucial role in binding to the enzyme's active site through hydrogen bonding and van der Waals interactions. The acetyl group, being a different size and having different electronic properties, may result in altered potency. Without experimental data, it is hypothesized that this compound will be a potent PDE5 inhibitor, but its precise IC50 value relative to sildenafil is unknown.
The selectivity of a PDE5 inhibitor is critical for its safety profile. Sildenafil exhibits high selectivity for PDE5 over other PDE isoenzymes.[1] Inhibition of other PDEs can lead to side effects, such as visual disturbances due to PDE6 inhibition in the retina.[1] The selectivity profile of this compound would need to be determined experimentally.
Table 1: In Vitro Inhibitory Activity of Sildenafil against PDE Isozymes (for reference)
| PDE Isozyme | Sildenafil IC50 (nM) | Selectivity Ratio vs. PDE5 |
| PDE1 | 280 | 80x |
| PDE2 | >10,000 | >2,857x |
| PDE3 | >10,000 | >2,857x |
| PDE4 | >10,000 | >2,857x |
| PDE5 | 3.5 | 1x |
| PDE6 | 33 | 9.4x |
Data compiled from various sources. Actual values may vary depending on experimental conditions.[2]
Predicted Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). The change from a sulfonyl to an acetyl group will likely impact the physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, which in turn will affect its ADME properties.
Absorption
Sildenafil is rapidly absorbed after oral administration, with a mean absolute bioavailability of about 41%.[3] The onset of action is typically within 30-60 minutes.[3] this compound's absorption profile is unknown. Its altered polarity due to the acetyl group may affect its solubility and permeability, and thus its oral bioavailability.
Distribution
Sildenafil has a mean steady-state volume of distribution (Vd) of 105 L, indicating tissue distribution.[1] Both sildenafil and its major active metabolite are approximately 96% bound to plasma proteins.[4] The plasma protein binding and tissue distribution of this compound have not been studied.
Metabolism
Sildenafil is primarily metabolized in the liver by the cytochrome P450 (CYP) isoenzymes CYP3A4 (major route) and CYP2C9 (minor route).[1] The major circulating metabolite is N-desmethylsildenafil, which has about 50% of the potency of the parent compound for PDE5.[1] It is highly probable that this compound is also a substrate for CYP enzymes, but the specific isoforms and the metabolic profile are unknown. The acetyl group may be susceptible to different metabolic pathways compared to the sulfonyl group.
Excretion
Sildenafil is excreted predominantly as metabolites in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%).[1] The terminal half-life of sildenafil and its N-desmethyl metabolite is about 4 hours.[1] The excretion pathway and half-life of this compound are yet to be determined.
Table 2: Pharmacokinetic Parameters of Sildenafil (for reference)
| Parameter | Value |
| Bioavailability (F) | ~41%[3] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours[4] |
| Volume of Distribution (Vd) | 105 L[1] |
| Plasma Protein Binding | ~96%[4] |
| Primary Metabolism | Hepatic (CYP3A4, CYP2C9)[1] |
| Elimination Half-life (t½) | 3 - 5 hours[1] |
| Excretion | Feces (~80%), Urine (~13%)[1] |
Experimental Protocols (Reference: Sildenafil)
The following are detailed methodologies for key experiments that would be necessary to characterize the pharmacological profile of this compound. These protocols are based on established methods for sildenafil and other PDE5 inhibitors.
In Vitro PDE5 Inhibition Assay
This assay determines the potency of a test compound in inhibiting the PDE5 enzyme.
Principle: The assay measures the conversion of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) to 5'-GMP by the PDE5 enzyme. The binding of a specific antibody or binding protein to the fluorescent 5'-GMP results in a change in fluorescence polarization, which is inversely proportional to the amount of 5'-GMP produced.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (FAM-cGMP) substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (Sildenafil)
-
384-well microplates (black, low-volume)
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and sildenafil in DMSO.
-
Assay Reaction Setup: In a 384-well plate, add the assay buffer, test compound dilutions (final DMSO concentration ≤1%), and recombinant PDE5A1 enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing the binding agent.
-
Detection: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Diagram of the In Vitro PDE5 Inhibition Assay Workflow
Caption: A typical workflow for an in vitro PDE5 inhibition assay.
In Vitro Smooth Muscle Relaxation Assay (Organ Bath)
This assay assesses the functional effect of a test compound on smooth muscle relaxation.
Principle: Isolated strips of corpus cavernosum tissue are mounted in an organ bath and pre-contracted with an alpha-adrenergic agonist (e.g., phenylephrine). The relaxant effect of the test compound is then measured as a decrease in isometric tension.
Materials:
-
Human or animal (e.g., rabbit) corpus cavernosum tissue
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)
-
Test compound (this compound)
-
Positive control (Sildenafil)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect corpus cavernosum tissue into strips (e.g., 2 x 2 x 8 mm).
-
Mounting: Mount the tissue strips in organ bath chambers containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~2 g.
-
Contraction: Induce a submaximal contraction with phenylephrine (e.g., 10 µM).
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound or sildenafil to the bath.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the phenylephrine-induced contraction. Plot concentration-response curves and calculate EC50 values.
Conclusion
This compound is a sildenafil analog with a modification that is likely to alter its pharmacological profile. Based on its structural similarity to sildenafil, it is predicted to be a PDE5 inhibitor. However, its potency, selectivity, and pharmacokinetic properties may differ significantly from those of sildenafil. Comprehensive in vitro and in vivo studies are required to fully characterize the pharmacological and toxicological profile of this compound to understand its potential efficacy and safety. The experimental protocols provided in this guide offer a framework for such investigations. Researchers and drug development professionals should exercise caution when dealing with uncharacterized analogs like this compound.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Noracetildenafil: An In-depth Technical Guide to a Sildenafil Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noracetildenafil, also known as demethylhongdenafil, is a structural analog of sildenafil (B151), a well-established phosphodiesterase type 5 (PDE5) inhibitor. While sildenafil's pharmacological profile is extensively documented, this compound remains a less-characterized compound, primarily identified in the context of analytical screening for undeclared ingredients in counterfeit erectile dysfunction products. This technical guide provides a comprehensive overview of this compound, drawing comparisons with its parent compound, sildenafil. Due to the limited publicly available data on this compound, this document will focus on its chemical identity and analytical detection, while utilizing the extensive data on sildenafil as a reference for its presumed mechanism of action and potential pharmacological properties. This guide aims to serve as a foundational resource for researchers interested in the further investigation of this and other sildenafil analogs.
Introduction
Sildenafil, the first orally active selective inhibitor of phosphodiesterase type 5 (PDE5), revolutionized the treatment of erectile dysfunction. Its success spurred the development of other PDE5 inhibitors and, concurrently, led to the emergence of numerous undeclared structural analogs in the market. This compound is one such analog, sharing the core pyrazolopyrimidinone (B8486647) structure of sildenafil. Understanding the subtle structural modifications and their potential impact on efficacy, selectivity, and safety is a critical area of research in medicinal chemistry and drug development.
This guide will delineate the known chemical properties of this compound, present available analytical data, and provide a detailed comparative analysis with sildenafil, covering its mechanism of action, pharmacokinetics, and relevant experimental protocols.
Chemical and Physical Properties
This compound is structurally similar to sildenafil, with a key modification in the N-desmethylation of the piperazine (B1678402) ring.
Table 1: Chemical and Physical Properties of this compound and Sildenafil
| Property | This compound | Sildenafil |
| Formal Name | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Synonym(s) | Demethylhongdenafil | UK-92480 |
| Molecular Formula | C₂₄H₃₂N₆O₃ | C₂₂H₃₀N₆O₄S |
| Molecular Weight | 452.6 g/mol | 474.58 g/mol |
| CAS Number | 949091-38-7 | 139755-83-2 |
Mechanism of Action: The PDE5 Signaling Pathway
This compound is presumed to act as a PDE5 inhibitor, mirroring the mechanism of sildenafil. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.
Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.
PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signaling cascade. By inhibiting PDE5, compounds like sildenafil and, presumably, this compound, prevent the degradation of cGMP, leading to its accumulation and a sustained erectile response.
Figure 1. The Nitric Oxide/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Quantitative Data: PDE5 Inhibition
Table 2: In Vitro PDE5 Inhibitory Activity
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | PDE5 | Data Not Available | - |
| Sildenafil | PDE5 | 3.5 - 5.22 | --INVALID-LINK-- |
Note: The IC50 values for sildenafil can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not publicly available. Therefore, this section provides representative protocols for the synthesis of sildenafil and a common in vitro PDE5 inhibition assay, which could be adapted for the study of this compound.
Synthesis of Sildenafil (Illustrative Pathway)
The synthesis of sildenafil involves a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, researchers should refer to established chemical synthesis literature.
Figure 2. Generalized workflow for the synthesis of sildenafil.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This is a common high-throughput screening method to determine the IC50 of PDE5 inhibitors.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting product is captured by a binding agent, forming a large, slowly rotating complex that emits a high polarization signal. Inhibitors prevent this hydrolysis, resulting in a low polarization signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound, sildenafil) in DMSO.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate, and a binding agent in an appropriate assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the PDE5A1 enzyme and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent cGMP substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the binding agent.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Figure 3. Workflow for a Fluorescence Polarization (FP) based PDE5 inhibition assay.
Pharmacokinetics
No specific pharmacokinetic data for this compound is currently available. The pharmacokinetic profile of sildenafil is well-characterized and is presented here as a reference.
Table 3: Pharmacokinetic Parameters of Sildenafil (Oral Administration)
| Parameter | Value |
| Bioavailability | ~41% |
| Time to Peak Plasma Concentration (Tmax) | ~60 minutes |
| Plasma Protein Binding | ~96% |
| Metabolism | Primarily hepatic (CYP3A4 major, CYP2C9 minor) |
| Major Metabolite | N-desmethyl sildenafil (active) |
| Elimination Half-life | 3-5 hours |
| Excretion | Primarily in feces (~80%) and urine (~13%) as metabolites |
Analytical Data
This compound has been identified and quantified in illicit products using advanced analytical techniques. The study by Lee et al. (2013) provides key analytical parameters for its detection by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).[1]
Table 4: Analytical Parameters for this compound Detection by LC-ESI-MS/MS
| Parameter | Value |
| Limit of Detection (LOD) | 0.004 - 0.455 ng/mL |
| Limit of Quantification (LOQ) | 0.012 - 1.5 ng/mL |
Source: Lee et al., J Pharm Biomed Anal. 2013 Sep;83:171-8.[1]
Conclusion and Future Directions
This compound is a sildenafil analog with a confirmed chemical structure but a largely uncharacterized pharmacological profile. Its presence in counterfeit products highlights the need for robust analytical methods for the detection of such undeclared substances. For the scientific and drug development community, this compound represents an opportunity to investigate the structure-activity relationships of pyrazolopyrimidinone-based PDE5 inhibitors.
Future research should focus on:
-
Synthesis and Purification: Development of a reliable and scalable synthesis protocol for this compound to enable further pharmacological studies.
-
In Vitro Characterization: Determination of the IC50 of this compound for PDE5 and other PDE isoforms to assess its potency and selectivity.
-
In Vivo Studies: Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its absorption, distribution, metabolism, excretion, and efficacy.
-
Safety and Toxicology: Assessment of the potential adverse effects and toxicological profile of this compound.
By filling these knowledge gaps, the scientific community can gain a more complete understanding of this sildenafil analog and its potential implications for public health and future drug design.
References
Preliminary In-Vitro Studies of Noracetildenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noracetildenafil, also known as Demethylhongdenafil, is a sildenafil (B151) analogue identified as a phosphodiesterase type 5 (PDE5) inhibitor. As a structural derivative of a well-characterized compound, its in-vitro properties are of significant interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core in-vitro methodologies and expected pharmacological profile of this compound. Due to the limited availability of specific in-vitro data for this compound in publicly accessible literature, this guide leverages the extensive data available for its parent compound, sildenafil, to present a representative technical framework. The content herein details the fundamental signaling pathways, experimental protocols for assessing PDE5 inhibition, and a structured presentation of expected quantitative data.
Introduction
This compound is a compound structurally related to sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, including smooth muscle relaxation.[2][3] The inhibition of PDE5 leads to an accumulation of cGMP, thereby enhancing the effects of NO. This mechanism of action is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[4][5]
Given its structural similarity to sildenafil, this compound is presumed to exert its effects through the same mechanism. Preliminary in-vitro evaluation is a critical first step in characterizing its pharmacological profile, including its potency, selectivity, and mechanism of action. This guide outlines the essential in-vitro studies relevant to the preliminary assessment of this compound.
Core Signaling Pathway: Nitric Oxide/cGMP
The primary mechanism of action of this compound is the inhibition of PDE5 within the NO/cGMP signaling cascade. Understanding this pathway is fundamental to interpreting in-vitro data.
-
Initiation: The pathway is activated by the release of nitric oxide (NO) from endothelial cells or nitrergic nerve endings.
-
sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).
-
cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).
-
Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in smooth muscle relaxation and vasodilation.
-
Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[6]
-
Inhibition by this compound: this compound, like sildenafil, is expected to competitively inhibit PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP and an enhanced vasodilatory response in the presence of NO stimulation.
Quantitative Data Presentation
Precise and comparative quantitative data is crucial for evaluating the potency and selectivity of a new chemical entity. The following tables provide a template for presenting such data, populated with representative values for sildenafil and other PDE5 inhibitors due to the absence of specific data for this compound.
Table 1: In-Vitro Potency (IC₅₀) of PDE5 Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific enzyme.
| Compound | Target Enzyme | IC₅₀ (nM) | Assay Method | Reference |
| This compound | PDE5 | Data Not Available | - | - |
| Sildenafil | PDE5 | ~3.5 - 5.0 | Enzymatic Assay | [1][6] |
| Vardenafil | PDE5 | ~0.1 - 0.4 | Enzymatic Assay | [6] |
| Tadalafil | PDE5 | ~2.0 | Enzymatic Assay | [6] |
| Avanafil | PDE5 | ~4.3 - 5.2 | Enzymatic Assay | [6] |
| N-desmethylsildenafil | PDE5 | ~50% of Sildenafil's potency | Enzymatic Assay | [1] |
Note: The IC₅₀ value for N-desmethylsildenafil, a metabolite of sildenafil, demonstrates how a structural modification (demethylation) can impact potency.[1]
Table 2: In-Vitro Selectivity Profile of Sildenafil (Representative)
Selectivity is critical for a favorable safety profile. It is determined by comparing the IC₅₀ value for the target enzyme against other related enzymes.
| Enzyme | Sildenafil IC₅₀ (nM) | Selectivity vs. PDE5 (Fold) |
| PDE1 | ~280 | ~80x |
| PDE2 | >10,000 | >2,800x |
| PDE3 | >10,000 | >2,800x |
| PDE4 | >10,000 | >2,800x |
| PDE5 | 3.5 | 1x |
| PDE6 | ~35 | ~10x |
Data derived from published literature on sildenafil.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of in-vitro findings. Below are methodologies for key experiments in the preliminary assessment of a PDE5 inhibitor.
PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This is a common high-throughput screening method to determine the IC₅₀ of test compounds.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the small, fluorescently labeled cGMP is hydrolyzed by PDE5 to 5'-GMP, a specific binding agent captures the product, forming a large, slowly rotating complex. This results in a high fluorescence polarization signal. Inhibitors of PDE5 prevent this conversion, leading to a low polarization signal.
-
Materials:
-
Recombinant human PDE5A1
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Binding agent (e.g., specific antibody or other proprietary agent)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted compound to the microplate wells.
-
Add the recombinant PDE5A1 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Scintillation Proximity Assay (SPA)
An alternative method for measuring PDE5 activity, particularly useful in early drug discovery.
-
Principle: This assay uses a radiolabeled substrate, typically [³H]-cGMP. When PDE5 hydrolyzes [³H]-cGMP to [³H]-5'-GMP, the product is captured by scintillant-containing beads. The beta particles emitted by the tritium (B154650) in close proximity to the beads excite the scintillant, producing a light signal. PDE5 inhibitors reduce the formation of the product, leading to a decrease in the light signal.
-
Materials:
-
Recombinant human PDE5A1
-
[³H]-cGMP
-
SPA beads (e.g., yttrium silicate (B1173343) beads coated with a binding agent)
-
Assay buffer
-
This compound (or other test compounds) dissolved in DMSO
-
Microplates suitable for scintillation counting
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the microplate wells, combine the test compound, PDE5A1 enzyme, and SPA beads.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate the plate to allow for the enzymatic reaction and subsequent binding to the SPA beads.
-
Measure the scintillation counts using a microplate scintillation counter.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
While direct in-vitro studies on this compound are not extensively documented in the public domain, its structural analogy to sildenafil provides a strong foundation for predicting its pharmacological properties and for designing a robust in-vitro testing cascade. The methodologies and data presentation formats outlined in this guide serve as a comprehensive framework for the preliminary in-vitro characterization of this compound and other novel PDE5 inhibitors. Further studies are warranted to definitively establish the potency, selectivity, and full pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil: a PDE5 Inhibitor | Pharmacology Mentor [pharmacologymentor.com]
- 4. ro.co [ro.co]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Noracetildenafil: A Technical Whitepaper on its Core Therapeutic Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Noracetildenafil is a synthetic compound identified as a derivative of sildenafil (B151), the active ingredient in several medications for erectile dysfunction and pulmonary arterial hypertension.[1] Its structure suggests a similar mechanism of action, primarily centered around the inhibition of phosphodiesterase type 5 (PDE5). The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway is the principal signaling cascade modulated by PDE5 inhibitors. This pathway is integral to various physiological processes, most notably the relaxation of smooth muscle tissue.[2] Understanding the intricacies of this compound's interaction with PDE5 and its downstream effects is crucial for assessing its therapeutic potential and risk profile.
Core Therapeutic Target: Phosphodiesterase Type 5 (PDE5)
The primary therapeutic target of this compound is phosphodiesterase type 5 (PDE5), an enzyme that specifically catalyzes the hydrolysis of cGMP to the inactive 5'-GMP.[2] PDE5 is highly expressed in the corpus cavernosum of the penis, the vascular smooth muscle of the pulmonary artery, and platelets. Its inhibition leads to an accumulation of cGMP, thereby potentiating the effects of the NO signaling pathway.
The NO/cGMP Signaling Pathway
The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC then converts guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.[2]
By inhibiting the degradation of cGMP, this compound effectively amplifies this signaling cascade, leading to a more pronounced and sustained smooth muscle relaxation in tissues where PDE5 is expressed.
Caption: The Nitric Oxide/cGMP Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
While specific experimental data for this compound's IC50 and selectivity are not available in the reviewed literature, the following tables provide a comparative summary of the inhibitory potencies and selectivities of well-characterized PDE5 inhibitors. This data serves as a benchmark for the anticipated pharmacological profile of this compound.
Table 1: In Vitro Potency of PDE5 Inhibitors against PDE5
| Compound | IC50 (nM) for PDE5 | Reference |
| Sildenafil | 3.5 - 6.6 | [2][3] |
| Vardenafil (B611638) | 0.7 | [3] |
| Tadalafil | ~2.0 |
Table 2: Selectivity Profile of Sildenafil and Vardenafil
| PDE Isozyme | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Sildenafil Selectivity (fold vs PDE5) | Vardenafil Selectivity (fold vs PDE5) | Reference |
| PDE1 | 280 | 180 | 80 | 257 | [3] |
| PDE2 | >10,000 | >1,000 | >2857 | >1428 | [3] |
| PDE3 | >10,000 | >1,000 | >2857 | >1428 | [3] |
| PDE4 | >10,000 | >1,000 | >2857 | >1428 | [3] |
| PDE5 | 3.5 | 0.7 | 1 | 1 | [2][3] |
| PDE6 | 33 | 11 | 9.4 | 15.7 | [2][3] |
| PDE11 | - | - | 1000 | 9300 | [4] |
Note: A higher selectivity fold indicates greater specificity for PDE5.
Potential Therapeutic Targets Beyond Erectile Dysfunction
The widespread distribution of PDE5, albeit at lower concentrations than in the corpus cavernosum and pulmonary vasculature, suggests a broad range of potential therapeutic applications for PDE5 inhibitors like this compound. These include:
-
Pulmonary Arterial Hypertension (PAH): The established efficacy of sildenafil in treating PAH is a direct consequence of PDE5 inhibition leading to vasodilation in the pulmonary arteries.
-
Cardiovascular Diseases: PDE5 inhibitors have shown potential in heart failure, myocardial infarction, and atherosclerosis by improving endothelial function and reducing cardiac hypertrophy.
-
Neurological Disorders: Preclinical studies suggest that PDE5 inhibitors may have neuroprotective effects and could be beneficial in conditions like stroke and Alzheimer's disease.
-
Cancer: Emerging research indicates that PDE5 inhibitors may enhance the efficacy of certain chemotherapeutic agents.
-
Benign Prostatic Hyperplasia (BPH): Tadalafil is approved for the treatment of the signs and symptoms of BPH.
-
Other Conditions: Research is ongoing into the potential benefits of PDE5 inhibition in diabetes, Duchenne muscular dystrophy, and Raynaud's phenomenon.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize PDE5 inhibitors.
Phosphodiesterase 5 (PDE5) Inhibition Assay
This protocol describes a generic, fluorescence-based assay to determine the in vitro inhibitory activity of a compound against PDE5.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compound (this compound) and reference inhibitor (e.g., sildenafil)
-
96-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Enzyme and Substrate Preparation: Dilute the recombinant PDE5 enzyme and the fluorescently labeled cGMP substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. To the wells of a 96-well microplate, add the assay buffer. b. Add the serially diluted test compound or reference inhibitor to the respective wells. Include a control with no inhibitor (100% enzyme activity) and a control with no enzyme (background). c. Add the diluted PDE5 enzyme to all wells except the background control. d. Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the assay kit) and measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the control with no inhibitor. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental workflow for a PDE5 inhibition assay.
cGMP Quantification ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in biological samples.
Objective: To measure the intracellular concentration of cGMP in cells or tissues treated with a PDE5 inhibitor.
Materials:
-
cGMP ELISA kit (containing cGMP standards, cGMP-HRP conjugate, anti-cGMP antibody, wash buffer, substrate, and stop solution)
-
Cell or tissue lysates
-
96-well microplates coated with a capture antibody
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: a. For cell cultures, lyse the cells and collect the supernatant. b. For tissues, homogenize the tissue in an appropriate lysis buffer and centrifuge to collect the supernatant.
-
Standard Curve Preparation: Prepare a serial dilution of the cGMP standard provided in the kit to generate a standard curve.
-
Assay Procedure: a. Add the prepared samples and cGMP standards to the wells of the antibody-coated microplate. b. Add the cGMP-HRP conjugate to each well. c. Add the anti-cGMP antibody to each well. d. Incubate the plate at room temperature for the time specified in the kit's instructions (e.g., 2 hours). During this incubation, the cGMP in the sample competes with the cGMP-HRP conjugate for binding to the anti-cGMP antibody.
-
Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes). The HRP enzyme on the bound conjugate will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations. b. Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pyrazolopyrimidinone Core of Noracetildenafil and Related PDE5 Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolopyrimidinone (B8486647) scaffold is a foundational chemical structure in modern medicinal chemistry, most notably as the core of several potent phosphodiesterase type 5 (PDE5) inhibitors.[1] Noracetildenafil, an analogue of Sildenafil (B151), is defined by this core, which is responsible for its mechanism of action. This document provides an in-depth technical overview of the pyrazolopyrimidinone core, including its synthesis, mechanism of action, pharmacological data, and the experimental protocols used for its characterization. The information is presented to support research and development efforts in the field of PDE5 inhibition.
The Pyrazolopyrimidinone Core: Structure and Synthesis
The pyrazolopyrimidinone system is a fused heterocyclic ring structure that serves as a rigid scaffold, mimicking the purine (B94841) ring of the natural cGMP substrate. This structural mimicry is crucial for its binding to the catalytic site of the PDE5 enzyme.[2]
General Synthesis Pathway
While specific synthesis routes for this compound are not extensively published, a general and robust pathway can be inferred from the well-documented synthesis of Sildenafil and its analogues.[3][4] The construction of the pyrazolopyrimidinone core is a key multi-step process.
A common synthetic approach involves:
-
Pyrazole (B372694) Ring Formation: Reaction of a diketoester with hydrazine (B178648) to form the initial pyrazole ring.[3]
-
N-Alkylation and Functionalization: Regioselective N-methylation of the pyrazole, followed by hydrolysis and nitration to introduce key functional groups.[3][4]
-
Amidation and Reduction: Conversion of the nitro group to an amine via carboxamide formation and subsequent reduction.[3]
-
Pyrimidinone Ring Cyclization: The final and critical step involves the acylation of the aminopyrazole followed by base-catalyzed cyclization to form the fused pyrazolopyrimidinone ring system.[4] This step has been optimized for gram-scale synthesis, sometimes using green chemistry principles with water as a solvent.[5]
Continuous flow chemistry has also been successfully applied to accelerate the synthesis of this scaffold, enabling multi-step processes with minimal human intervention.[6]
Mechanism of Action: PDE5 Inhibition and the NO/cGMP Pathway
The therapeutic effect of compounds based on the pyrazolopyrimidinone core, such as this compound and Sildenafil, is derived from their potent and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[7]
The Nitric Oxide/cGMP Signaling Cascade
Under sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9] cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and causing the relaxation of smooth muscle in the arteries of the penis. This vasodilation increases blood flow, resulting in an erection.[7][10]
The action of cGMP is terminated by PDE enzymes, primarily PDE5, which hydrolyzes cGMP to the inactive 5'-GMP.[11] Pyrazolopyrimidinone-based inhibitors competitively bind to the catalytic site of PDE5, preventing the degradation of cGMP.[12][13] This leads to an accumulation of cGMP, thereby amplifying and prolonging the NO-driven smooth muscle relaxation and vasodilatory effects.[10]
Quantitative Pharmacological Data
The efficacy and selectivity of pyrazolopyrimidinone inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values against various PDE isoforms. High potency is indicated by a low IC50 value for PDE5, while high selectivity is shown by significantly larger IC50 values for other PDE isoforms (e.g., PDE6, involved in vision, and PDE11).[14] While specific data for this compound is not widely available, the table below presents reference data for Sildenafil and other common PDE5 inhibitors.[15]
| Compound | PDE1 (IC50, nM) | PDE3 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) | PDE11 (IC50, nM) |
| Sildenafil | 280 | >10,000 | 3.5 - 8.5 | 33 - 80 | 7,600 |
| Vardenafil | 130 | 5,380 | 0.1 - 0.7 | 11 | 10,700 |
| Tadalafil | 1,800 | >10,000 | 1.8 - 2.0 | >10,000 | 20 |
| Avanafil | 1,050 | >10,000 | 4.3 - 5.2 | 630 | >10,000 |
| Note: IC50 values can vary depending on experimental conditions such as substrate concentration and enzyme source.[16] |
Experimental Protocols
Characterizing the inhibitory activity of novel pyrazolopyrimidinone derivatives requires robust and standardized assays. The in vitro PDE5 enzyme inhibition assay is a fundamental experiment to determine the IC50 of a test compound.
In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common and efficient method for measuring PDE5 inhibition using fluorescence polarization (FP).[17][18]
Principle: The assay measures the hydrolysis of a fluorescently labeled cGMP substrate (e.g., cGMP-FAM). When the substrate is hydrolyzed by PDE5, the resulting free phosphate (B84403) group is captured by a binding agent, forming a large complex. This change from a small, fast-rotating molecule (low polarization) to a large, slow-rotating complex (high polarization) is measured. Inhibitors prevent this change.[18]
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (cGMP-FAM)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Sildenafil)
-
Assay Buffer (e.g., Tris-HCl, MgCl2)
-
Binding Agent (phosphate-binding nanoparticles)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO, then dilute further in assay buffer.
-
Reaction Setup: Add the diluted test compound, controls (vehicle, no inhibitor), and assay buffer to the microplate wells.
-
Enzyme Addition: Add the diluted PDE5 enzyme solution to all wells. Incubate for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the cGMP-FAM substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.
-
Data Acquisition: After a final incubation period, read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[17][19]
Structural Characterization and Analysis
The definitive structure and purity of synthesized pyrazolopyrimidinone derivatives are confirmed using a suite of analytical techniques. Key methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the successful formation of the target molecule.[20]
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the compound.[2]
-
X-Ray Crystallography: Offers precise three-dimensional structural information of the molecule and its conformation when bound to the PDE5 catalytic domain, which is invaluable for understanding structure-activity relationships (SAR).[2][21]
Conclusion
The pyrazolopyrimidinone core is a highly successful and versatile scaffold for the design of potent and selective PDE5 inhibitors. Its ability to mimic the endogenous cGMP substrate allows for effective competitive inhibition of the PDE5 enzyme, forming the basis of the therapeutic action of drugs like Sildenafil and its analogue, this compound. A thorough understanding of its synthesis, mechanism of action, and the experimental methods used for its characterization is essential for the continued development of novel drug candidates targeting the PDE5 enzyme for various therapeutic applications.[2][22]
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. mdpi.com [mdpi.com]
- 22. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Research-Grade Noracetildenafil: Purity, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noracetildenafil, a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, is a compound of significant interest in pharmacological research. As with any scientific investigation, the quality and purity of the starting materials are paramount to obtaining reliable and reproducible results. This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and biological context for research-grade this compound. It is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.
Introduction to this compound
This compound, also known as demethylhongdenafil, is a derivative of sildenafil, the active ingredient in several medications used to treat erectile dysfunction and pulmonary arterial hypertension.[1] It belongs to the class of pyrazolopyrimidinone (B8486647) compounds and functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] The primary mechanism of action for PDE5 inhibitors is the prevention of cyclic guanosine (B1672433) monophosphate (cGMP) degradation, leading to smooth muscle relaxation and vasodilation.[2] Due to its potential pharmacological activity, this compound is often a subject of research in drug discovery and development.
Research-Grade Purity Standards for this compound
For research applications, it is crucial to use highly purified and well-characterized this compound. While a specific monograph in a major pharmacopeia may not be available for this compound, general principles for research-grade chemical standards apply. A typical purity for commercially available this compound reference standards is ≥95%.[1][3] A comprehensive assessment of purity should, however, encompass not only the main compound but also potential impurities.
Table 1: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Typical Analytical Technique(s) |
| Purity (Assay) | ≥ 95% (typically >98% for high-quality batches) | HPLC, qNMR |
| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, MS, IR |
| Residual Solvents | Within acceptable limits (e.g., <0.5%) | GC-HS |
| Water Content | Report value (typically <1.0%) | Karl Fischer Titration |
| Inorganic Impurities (e.g., Heavy Metals) | Within acceptable limits | ICP-MS |
| Related Substances/Impurities | Each impurity ≤ 0.5%, Total impurities ≤ 2.0% | HPLC, LC-MS |
Potential Impurities in this compound Synthesis
The impurity profile of a research-grade compound is largely dependent on its synthetic route. While the specific synthesis of this compound is not as widely published as that of sildenafil, potential impurities can be inferred from the known synthesis of related compounds. These may include starting materials, intermediates, by-products, and degradation products.
Table 2: Potential Process-Related Impurities in this compound
| Impurity Type | Potential Source |
| Starting Materials | Incomplete reaction |
| Intermediates | Incomplete reaction or carry-over |
| Isomeric Impurities | Non-specific reactions during synthesis |
| Degradation Products | Instability of the final product or intermediates under certain conditions (e.g., heat, light, pH) |
| Reagents and Catalysts | Carry-over from the manufacturing process |
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of research-grade this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity and assay of this compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
Experimental Protocol: Purity Determination of this compound by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265), pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will depend on the impurity profile and should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm or 290 nm).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. An external standard of known purity can be used for a more accurate assay.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of impurities. The mass spectrometer provides mass-to-charge ratio (m/z) information, which can help elucidate the structures of unknown compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of impurities.[4][5]
Experimental Protocol: Impurity Identification by LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).
-
Chromatographic Conditions: Similar to the HPLC method described above, but optimized for compatibility with the mass spectrometer. Volatile buffers (e.g., ammonium formate or ammonium acetate) are typically used.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound and its analogues.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Fragmentation (MS/MS): For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the impurity peaks to generate fragmentation patterns.
-
-
Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights. This information, along with the fragmentation patterns, can be used to propose structures for the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for structural elucidation and confirmation of the identity of this compound. Both ¹H-NMR and ¹³C-NMR are essential for a complete characterization. Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of a reference standard.
Experimental Protocol: Structural Confirmation by NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). An internal standard of known purity and concentration is added for qNMR analysis.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully assign the structure.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, are compared with the expected values for the structure of this compound.
Biological Context: The PDE5-cGMP Signaling Pathway
This compound, as a PDE5 inhibitor, exerts its effects by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding this pathway is crucial for interpreting the results of pharmacological studies.
In smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[2] Increased levels of cGMP activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[2] Phosphodiesterase type 5 (PDE5) is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP, thus terminating the signal.[2] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and an enhanced vasodilatory effect.
Caption: The PDE5-cGMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterization
A logical workflow is essential for the thorough characterization of a research-grade this compound standard.
Caption: A typical experimental workflow for the characterization of research-grade this compound.
Conclusion
The quality of research-grade this compound is a critical factor in the reliability and validity of scientific research. A thorough characterization using a combination of chromatographic and spectroscopic techniques is necessary to ensure high purity and confirm the identity of the compound. This guide provides a framework for understanding the purity standards, analytical methodologies, and biological context of this compound, enabling researchers to confidently utilize this compound in their studies. Adherence to these principles will contribute to the generation of high-quality, reproducible data in the field of drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Noracetildenafil in Human Plasma
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Noracetildenafil in human plasma. This compound is a potent phosphodiesterase type 5 (PDE-5) inhibitor and an analogue of sildenafil (B151). The accurate quantification of this compound is crucial for pharmacokinetic studies, drug development, and clinical monitoring. The described method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry operating in the positive electrospray ionization mode. This method has been developed based on established protocols for similar PDE-5 inhibitors and provides a framework for full validation according to regulatory guidelines.
Introduction
This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. Like sildenafil, it acts as a selective inhibitor of phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This mechanism of action leads to smooth muscle relaxation and increased blood flow, making it a compound of interest for various therapeutic applications. The development of a reliable analytical method is essential for the evaluation of its pharmacokinetic profile and for ensuring safety and efficacy in potential clinical applications. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for the quantification of drugs and their metabolites in complex biological matrices.[2][3][4]
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Sildenafil-d8 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) or a Biphenyl column.[3][5]
Standard Solutions
Stock solutions of this compound and the internal standard (Sildenafil-d8) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma, 20 µL of the internal standard working solution was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute to precipitate proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development and Parameters
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the internal standard.
Liquid Chromatography:
The separation was achieved using a gradient elution on a C18 column.
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[3][5] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[5] |
| Gradient Program | See Table 2 |
Table 1: Optimized Liquid Chromatography Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Gradient Elution Program
Mass Spectrometry:
The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions were determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer. The precursor ions ([M+H]+) were identified in a full scan, and the most abundant product ions were selected from the product ion scan.
| Parameter | This compound | Sildenafil-d8 (IS) |
| Precursor Ion (m/z) | To be determined | 483.3[3] |
| Product Ion (m/z) | To be determined | 108.1[3] |
| Collision Energy (eV) | To be determined | To be determined |
| Cone Voltage (V) | To be determined | To be determined |
Table 3: Optimized Mass Spectrometry Parameters (MRM) Note: The specific m/z transitions and optimal collision energies for this compound need to be experimentally determined during method development.
Method Validation Framework
A full method validation should be conducted according to the principles outlined by regulatory agencies. The following parameters should be assessed:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.
-
Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear range of 1.0-1000 ng/mL is typically targeted for similar compounds.[3][4] The curve should be fitted using a weighted linear regression model.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate days. The intra- and inter-day precision should be less than 15% (RSD), and the accuracy should be within 85-115%.[4]
-
Recovery and Matrix Effect: The extraction recovery of this compound and the IS from plasma should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous plasma components do not suppress or enhance the ionization of the analytes.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[4]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention times of the analyte and IS. |
| Linearity (r²) | ≥ 0.99[4] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ).[3] |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Ion suppression or enhancement should be within acceptable limits. |
| Stability | Analyte concentration should be within ±15% of the initial concentration under various storage conditions. |
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The proposed method, utilizing a simple protein precipitation and rapid LC-MS/MS analysis, is well-suited for high-throughput applications in research and clinical settings. The detailed protocols and validation guidelines presented here will enable researchers to establish a reliable analytical tool for pharmacokinetic and other studies involving this compound.
References
- 1. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Quantitative Analysis of Noracetildenafil in Plasma by LC-MS/MS
Introduction
Noracetildenafil is a synthetic compound and an analogue of sildenafil (B151), a potent phosphodiesterase type 5 (PDE5) inhibitor. Due to its structural similarity to sildenafil, it is crucial to have a robust and sensitive analytical method for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and drug monitoring studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d8 (internal standard, IS)
-
Acetonitrile (B52724), Methanol (B129727), and Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Oasis PRiME HLB µElution plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 Series or equivalent)
-
Triple quadrupole mass spectrometer (e.g., SCIEX 4500 MS/MS or equivalent) with an electrospray ionization (ESI) source.[1]
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Individual stock solutions of this compound and this compound-d8 were prepared in methanol.[1]
-
Working Standard Solutions: Working solutions were prepared by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): The this compound-d8 stock solution was diluted in 50:50 acetonitrile/water.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard spiking solution (50 ng/mL this compound-d8).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of water and vortex again.
-
Load the entire pre-treated sample onto an Oasis PRiME HLB µElution plate. The Oasis PRiME HLB sorbent is a water-wettable polymer and does not require pre-conditioning or equilibration, simplifying the extraction process.[2]
-
Wash the wells with 200 µL of 5% methanol in water.
-
Elute the analytes with 50 µL of acetonitrile.
-
Inject 5 µL of the eluate into the LC-MS/MS system.
LC-MS/MS Method
-
HPLC Conditions:
-
Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.6 mL/min[3]
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 461.2 283.3 | this compound-d8 | 469.2 | 283.3 |
-
Source Parameters: Optimized for maximum signal intensity.
-
Method Validation
The method was validated according to regulatory guidelines, assessing specificity, linearity, precision, accuracy, recovery, and stability.[1]
Linearity The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for this compound in human plasma. The correlation coefficient (r²) was ≥ 0.998.
Precision and Accuracy Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the tables below.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | ≥ 0.998 |
Table 2: Intra-Day Precision and Accuracy (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 0.48 | 6.5 | 96.0 |
| LQC | 1.5 | 1.54 | 4.2 | 102.7 |
| MQC | 75 | 73.8 | 3.1 | 98.4 |
| HQC | 400 | 408.2 | 2.5 | 102.1 |
Table 3: Inter-Day Precision and Accuracy (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 0.51 | 8.1 | 102.0 |
| LQC | 1.5 | 1.49 | 5.8 | 99.3 |
| MQC | 75 | 76.2 | 4.3 | 101.6 |
| HQC | 400 | 395.6 | 3.7 | 98.9 |
Table 4: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 92.4 | 94.1 | 1.8 |
| HQC | 94.8 | 95.2 | -0.5 |
Stability this compound was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top stability), and for 3 months at -80 °C.[3][5]
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction with Oasis PRiME HLB µElution plates provides a simplified and efficient sample preparation workflow. The method has been successfully validated and is suitable for use in clinical and non-clinical studies requiring the measurement of this compound concentrations in plasma.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Repeat for the internal standard, this compound-d8. Store stock solutions at -20 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with 50:50 acetonitrile/water to achieve concentrations that will yield the desired calibration curve points when spiked into blank plasma.
-
QC Working Solutions: Prepare separate working solutions for QC samples from a different weighing of the reference standard.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound-d8 stock solution in 50:50 acetonitrile/water.
Protocol 2: Plasma Sample Preparation using SPE
-
Arrange and label a 96-well collection plate.
-
Pipette 100 µL of each plasma sample (blank, standard, QC, or unknown) into the corresponding wells of a 96-well sample plate.
-
Add 20 µL of the 50 ng/mL internal standard solution to all wells except for the blank matrix samples.
-
Vortex the sample plate for 10 seconds.
-
Add 200 µL of water to each well and vortex again for 10 seconds.
-
Place an Oasis PRiME HLB µElution plate on the vacuum manifold.
-
Load the entire pre-treated sample from the sample plate into the corresponding wells of the SPE plate. Apply a gentle vacuum to draw the samples through.
-
Wash the wells by adding 200 µL of 5% methanol in water. Apply vacuum until all liquid has passed through.
-
Place a clean 96-well collection plate inside the manifold.
-
Elute the analytes by adding 50 µL of acetonitrile to each well. Allow it to soak for 1 minute before applying vacuum to collect the eluate.
-
Seal the collection plate and vortex for 10 seconds. The samples are now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Set up the autosampler to inject 5 µL of the prepared samples from the collection plate.
-
Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.
-
Initiate the sequence run.
-
Process the acquired data using appropriate software to generate a calibration curve and calculate the concentrations of this compound in the unknown samples.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound in plasma.
Caption: Key parameters assessed during the method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Validated Quantification of the Phosphodiesterase Type 5 Inhibitors Sildenafil, Vardenafil, Tadalafil, and 2 of Their Metabolites in Human Blood Plasma by LC-MS/MS─Application to Forensic and Therapeutic Drug Monitoring Cases | Scilit [scilit.com]
Application Notes and Protocols for the Synthesis of Noracetildenafil Analogues and Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of Noracetildenafil analogues. This compound, a known analogue of Sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Understanding the SAR of this compound analogues is vital for the development of novel PDE5 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Introduction to PDE5 Inhibition and this compound
Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cGMP, a second messenger involved in various physiological processes, including smooth muscle relaxation. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation. This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.
This compound is a structural analogue of Sildenafil, where the N-methyl group on the piperazine (B1678402) ring is replaced by an N-acetyl group. This modification can influence the compound's binding affinity to the PDE5 active site and its overall pharmacological profile. SAR studies of this compound analogues involve the systematic modification of its chemical structure to identify key functional groups and structural features that govern its inhibitory activity.
The cGMP Signaling Pathway and Mechanism of PDE5 Inhibition
The following diagram illustrates the signaling cascade involving nitric oxide (NO), cGMP, and the inhibitory action of PDE5 inhibitors like this compound.
Application of Noracetildenafil in Smooth Muscle Relaxation Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noracetildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of smooth muscle tone.[1][2] PDE5 specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation.[1][2] Inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP, thereby promoting vasodilation and relaxation of smooth muscle in various tissues.[1] This mechanism of action makes this compound a valuable tool for in vitro and in vivo studies investigating smooth muscle physiology and pharmacology. These application notes provide detailed protocols for utilizing this compound in smooth muscle relaxation studies.
Mechanism of Action: The NO/cGMP Signaling Pathway
The relaxation of smooth muscle is primarily initiated by the release of nitric oxide (NO) from endothelial cells or non-adrenergic, non-cholinergic (NANC) nerve endings.[3][4][5] NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[2][6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][6] Subsequently, elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets.[1][7] This cascade of events leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.[7] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[6] this compound, by inhibiting PDE5, prevents the degradation of cGMP, thus prolonging its signaling effects and enhancing smooth muscle relaxation.[2][6]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize key in vitro pharmacological data for this compound and other representative PDE5 inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound against PDE5
| Compound | IC50 (nM) | Assay Method |
| This compound | [Insert experimental value] | [e.g., Fluorescence Polarization] |
| Sildenafil (B151) | 3.5 - 5.22 | Radiometric / FP[8][9] |
| Tadalafil (B1681874) | 1.8 | Cell-free assay[9] |
| Vardenafil (B611638) | 0.7 | Cell-free assay[9] |
| Avanafil | 5.2 | Cell-free assay[10] |
IC50: The half-maximal inhibitory concentration.
Table 2: Selectivity Profile of this compound against other PDE Isoforms
| Compound | PDE1 (IC50, nM) | PDE6 (IC50, nM) | PDE11 (IC50, nM) |
| This compound | [Insert value] | [Insert value] | [Insert value] |
| Sildenafil | 280 | 33 | >1000 |
| Tadalafil | >10000 | >1000 | 20 |
| Vardenafil | 130 | 7 | >1000 |
Data for reference compounds are compiled from various sources.[8][10] It is crucial to determine the selectivity profile of this compound experimentally.
Experimental Protocols
Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of this compound against recombinant human PDE5.[11][12]
Materials and Reagents:
-
Recombinant Human PDE5A1
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., Sildenafil)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution to test a range of concentrations. Prepare working solutions of the enzyme, substrate, and buffer.
-
Assay Protocol:
-
Add diluted this compound, positive control, and a DMSO-only control to the designated wells of a 96-well black microplate.
-
Add the diluted PDE5 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted FAM-Cyclic-3',5'-GMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Read the fluorescence polarization of each well using a microplate reader.[11]
-
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.[6]
Protocol 2: Isolated Smooth Muscle Tissue Relaxation Assay (Organ Bath)
This protocol details the methodology for assessing the relaxant effect of this compound on isolated smooth muscle strips (e.g., corpus cavernosum, aorta, or ureter).[1][13]
Materials and Reagents:
-
Krebs-Henseleit buffer (or other physiological salt solution)
-
Contractile agent (e.g., Phenylephrine, Carbachol, KCl)[1][13]
-
This compound stock solution (in DMSO)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit buffer. Carefully dissect the tissue into strips or rings of appropriate size.[1]
-
Mounting: Mount the tissue strips in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[1]
-
Equilibration: Apply an optimal resting tension to the tissues and allow them to equilibrate for at least 60 minutes.
-
Contraction: Induce a submaximal, stable contraction with a suitable contractile agent.[1]
-
Drug Administration: Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath at increasing concentrations. Allow the tissue to reach a stable response at each concentration before adding the next.[1]
-
Data Analysis: Record the changes in isometric tension. Calculate the percentage of relaxation at each concentration of this compound relative to the pre-contracted tension. Plot the concentration-response curve and determine the EC50 value.[1]
Protocol 3: Measurement of cGMP Levels in Smooth Muscle Cells or Tissues
This protocol describes a cell-based or tissue-based assay to quantify the effect of this compound on cGMP levels.[1][2]
Materials and Reagents:
-
Smooth muscle cells or tissue homogenates
-
NO donor (e.g., Sodium Nitroprusside - SNP)[1]
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit[1][13]
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell/Tissue Preparation:
-
Cells: Plate smooth muscle cells and grow to confluence. Pre-incubate the cells with various concentrations of this compound. Stimulate the cells with an NO donor to induce cGMP production.[1]
-
Tissues: Incubate isolated smooth muscle tissue segments with various concentrations of this compound. Stimulate with an NO donor.[2]
-
-
Lysis/Homogenization: Lyse the cells or homogenize the tissue according to the cGMP assay kit manufacturer's instructions.
-
cGMP Measurement: Perform the cGMP EIA or RIA on the cell lysates or tissue supernatants.[1][13]
-
Protein Quantification: Determine the total protein concentration in each sample for normalization.
-
Data Analysis: Normalize the cGMP levels to the total protein content. Compare the cGMP levels in this compound-treated samples to control samples.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the PDE5 enzyme and the NO/cGMP signaling pathway in smooth muscle relaxation. The protocols provided herein offer a framework for its in vitro characterization. Researchers should adapt these protocols to their specific experimental needs and models. The provided data on other PDE5 inhibitors serves as a useful benchmark for evaluating the potency and selectivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Inhibitory effect of sildenafil on gastrointestinal smooth muscle: role of NO-cGMP transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. jabsonline.org [jabsonline.org]
- 8. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying cGMP Signaling Pathways Using a PDE5 Inhibitor
Note to the Reader: The following application notes and protocols have been developed based on the properties and experimental data of well-characterized phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil (B151) and its analogs. At the time of writing, specific public domain data for "Noracetildenafil" is unavailable. Therefore, the information presented here serves as a comprehensive guide and a representative framework for studying cGMP signaling pathways using a potent and selective PDE5 inhibitor. Researchers should validate these protocols for their specific compound of interest.
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger involved in various physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling.[1][2][3] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs).[2] PDE5, an enzyme that specifically hydrolyzes cGMP, is a key regulator in these pathways.[4][5] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the cGMP signaling cascade.[1][4] This makes PDE5 inhibitors invaluable tools for elucidating the intricacies of cGMP-mediated cellular processes.
These application notes provide a detailed overview of the use of a representative PDE5 inhibitor for studying cGMP signaling pathways in a research setting.
Mechanism of Action
PDE5 inhibitors exert their effects by competitively binding to the catalytic site of the PDE5 enzyme. This inhibition prevents the hydrolysis of cGMP to GMP, leading to elevated intracellular cGMP levels.[1][5] The increased cGMP then activates downstream effectors, primarily cGMP-dependent protein kinase (PKG), which in turn phosphorylates various target proteins, resulting in a physiological response such as smooth muscle relaxation.[2][6]
Data Presentation: Properties of a Representative PDE5 Inhibitor (Sildenafil)
The following table summarizes key quantitative data for sildenafil, a well-studied PDE5 inhibitor, which can be used as a reference for a compound like this compound.
| Parameter | Value | Description | Reference |
| IC50 for PDE5 | ~3.6 nM | The half-maximal inhibitory concentration against the PDE5 enzyme, indicating high potency. | [7] |
| Selectivity (vs. other PDEs) | PDE5 is inhibited with significantly higher potency compared to other PDE isoforms. For instance, the IC50 for PDE6 is ~10-fold higher and for PDE1 is >100-fold higher. | High selectivity for PDE5 minimizes off-target effects on pathways regulated by other PDEs. | [8][9] |
| Solubility | ≥25.35 mg/mL in DMSO; ≥2.97 mg/mL in water (with warming) | Crucial for preparing stock solutions for in vitro and in vivo experiments. | [7] |
Experimental Protocols
In Vitro PDE5 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
Test compound (e.g., this compound)
-
[³H]-cGMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, recombinant PDE5 enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding [³H]-cGMP.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Terminate the reaction by adding snake venom nucleotidase, which converts the [³H]-5'-GMP product to [³H]-guanosine.
-
Separate the product from the unreacted substrate using anion-exchange resin.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[10][11][12]
Measurement of Intracellular cGMP Levels in Cultured Cells
This protocol describes how to measure changes in intracellular cGMP levels in response to treatment with a PDE5 inhibitor.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) to stimulate cGMP production
-
Lysis buffer
-
cGMP enzyme-linked immunosorbent assay (ELISA) kit
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for 30 minutes.
-
Stimulate the cells with an NO donor (e.g., 10 µM SNP) for 10 minutes to induce cGMP synthesis.
-
Remove the medium and lyse the cells with the lysis buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions.[13]
-
Quantify the cGMP concentration by comparing the sample absorbance to a standard curve.
-
Normalize the cGMP levels to the total protein concentration of each sample.
Visualizations
cGMP Signaling Pathway
Caption: The cGMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Measuring Intracellular cGMP
Caption: Workflow for quantifying intracellular cGMP levels after PDE5 inhibition.
Logical Relationship of PDE5 Inhibition
Caption: Logical flow of events following the inhibition of PDE5 by this compound.
References
- 1. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erk12.com [erk12.com]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Noracetildenafil as a Tool Compound for PDE5 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noracetildenafil is a structural analog of sildenafil (B151), a well-characterized inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[1][2] By inhibiting PDE5, compounds like this compound can lead to an accumulation of cGMP, thereby prolonging the downstream effects of this second messenger, which include smooth muscle relaxation and vasodilation.[2][3][4] This mechanism makes PDE5 inhibitors invaluable as research tools for studying the physiological and pathological roles of the cGMP pathway in various tissues, including the corpus cavernosum, pulmonary vasculature, and platelets.[1][5]
This document provides a guide for researchers on how to characterize and utilize this compound or similar analogs as a tool compound for PDE5 inhibition. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this note outlines the necessary experimental protocols to determine its potency, selectivity, and cellular activity. The data for well-established PDE5 inhibitors like sildenafil and vardenafil (B611638) are presented for comparative context.
Mechanism of Action: The cGMP Signaling Pathway
The canonical NO/sGC/cGMP signaling pathway begins with the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO).[2][6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2] The downstream effects of cGMP are terminated by its hydrolysis to GMP by phosphodiesterases, with PDE5 being a primary enzyme responsible for this degradation in specific tissues.[2][7] PDE5 inhibitors competitively block this degradation, amplifying the cGMP signal.[2][4]
Data Presentation: Potency and Selectivity
The efficacy of a tool compound is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target enzyme over other related enzymes. The following tables provide reference data for well-characterized PDE5 inhibitors. The same experimental framework should be used to determine the values for this compound.
Table 1: In Vitro Inhibitory Potency (IC50) against PDE5
| Compound | IC50 (nM) | Source Organism for PDE5 |
| This compound | To be determined | e.g., Human (recombinant) |
| Sildenafil | 6.6 | Human (platelets) |
| Vardenafil | 0.7 | Human (platelets) |
Data for sildenafil and vardenafil are from reference[8]. The IC50 for this compound must be determined experimentally.
Table 2: Selectivity Profile of PDE Inhibitors
| Compound | PDE1 IC50 (nM) | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE1/PDE5) | Selectivity Ratio (PDE6/PDE5) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Sildenafil | 180 | 6.6 | 11 | ~27 | ~1.7 |
| Vardenafil | 257 | 0.7 | 16 | ~367 | ~23 |
Selectivity is crucial. For example, inhibition of PDE6, found in photoreceptors, is associated with visual disturbances.[9][10] Data for sildenafil and vardenafil are adapted from reference[8]. TBD = To Be Determined experimentally.
Experimental Protocols
To characterize this compound, a series of in vitro and cell-based assays are required.
Protocol 1: In Vitro PDE5 Enzymatic Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method to determine the IC50 of an inhibitor against purified PDE5 enzyme.[11] It is based on the competition between a fluorescently labeled cGMP analog and the product of the enzymatic reaction (GMP) for a specific binding partner.
Materials:
-
Recombinant human PDE5 enzyme
-
FAM-labeled cGMP substrate
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Binding Agent (specific for GMP)
-
This compound (and reference compounds like sildenafil) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, diluted down to the low nM range.
-
Assay Setup:
-
Add 2 µL of diluted compound or DMSO (as a control) to wells of a 96-well plate.
-
Add 10 µL of diluted PDE5 enzyme to all wells except the "no enzyme" blank.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.[11]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution.
-
Incubate for 60 minutes at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the Binding Agent solution.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the fluorescence polarization (FP) on a suitable microplate reader (Excitation: ~485 nm, Emission: ~530 nm).[11]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[11]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based cGMP Accumulation Assay
This protocol measures the ability of this compound to increase intracellular cGMP levels in response to an NO donor, confirming its activity in a cellular environment.
Materials:
-
A suitable cell line expressing PDE5 (e.g., human corpus cavernosum smooth muscle cells, or transfected HEK293 cells).
-
Cell culture medium and supplements.
-
Sodium Nitroprusside (SNP) as an NO donor.[12]
-
This compound dissolved in DMSO.
-
Lysis buffer.
-
cGMP immunoassay kit (e.g., ELISA or RIA).[13]
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and grow to ~80-90% confluency.
-
Pre-incubation: Replace the medium with a serum-free medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 30 minutes.
-
Stimulation: Add a fixed concentration of an NO donor (e.g., 10 µM SNP) to stimulate cGMP production. Incubate for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a competitive ELISA or other immunoassay.
-
Data Analysis: Normalize cGMP concentrations to the protein content of each sample. Plot the fold-increase in cGMP over baseline (NO donor alone) against the this compound concentration to determine the effective concentration (EC50).
Application as a Tool Compound
A well-characterized PDE5 inhibitor like this compound serves as a powerful tool to investigate the physiological roles of the cGMP pathway. By selectively elevating cGMP levels, researchers can probe its involvement in processes such as:
-
Vasodilation and blood flow regulation.[3]
-
Neuronal signaling and plasticity.
-
Platelet aggregation.[5]
-
Myocardial function and remodeling.[9]
The logic behind its use is straightforward: if a physiological effect is observed or potentiated in the presence of this compound (following stimulation of the NO pathway), it strongly implicates cGMP as a key mediator of that effect.
This compound, as a sildenafil analog, is a promising candidate for use as a research tool to investigate cGMP signaling. However, its utility is entirely dependent on a thorough characterization of its potency and, most importantly, its selectivity. By following the protocols outlined in this document, researchers can establish the necessary pharmacological profile to confidently employ this compound in their studies of the diverse biological functions regulated by PDE5 and the cGMP pathway.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 4. m.youtube.com [m.youtube.com]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nva.sikt.no [nva.sikt.no]
- 8. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sildenafil Administration in Animal Research Models (as a Proxy for Noracetildenafil)
Disclaimer: Direct research on the administration of Noracetildenafil in animal models is not available in the peer-reviewed literature. The following application notes and protocols are based on its structural analog, sildenafil (B151). Researchers should use this information as a starting point and conduct appropriate dose-finding and toxicology studies for this compound.
Introduction
This compound is an analog of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues. By inhibiting PDE5, these compounds increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[1][2] This mechanism is the basis for their use in treating conditions like erectile dysfunction and pulmonary arterial hypertension.[3] These notes provide protocols and data for the administration of the parent compound, sildenafil, in common animal research models, which can serve as a guide for initiating studies with this compound.
Pharmacology and Mechanism of Action
The primary pharmacological target of sildenafil and its analogs is the PDE5 enzyme. In the context of vasodilation, nitric oxide (NO) is released, which stimulates guanylate cyclase to produce cGMP. PDE5 inhibitors prevent the breakdown of cGMP, amplifying the NO-cGMP signaling pathway. This leads to relaxation of smooth muscle in the corpus cavernosum and the pulmonary vasculature.[1]
Pharmacokinetic Data of Sildenafil in Animal Models
The pharmacokinetics of sildenafil have been studied in various species.[4][5] Key parameters are summarized below, which can help in designing experimental protocols, including dosing intervals and sampling time points.
Table 1: Pharmacokinetic Parameters of Sildenafil in Male Animal Models
| Species | Dose & Route | Tmax (h) | T½ (h) | Bioavailability (F) | Key Reference(s) |
| Rat | 30 mg/kg (Oral) | ~1.0 | 0.4 - 1.3 | 14.6% | [6] |
| Rat | 10 mg/kg (IV) | - | 0.4 - 1.3 | - | [7] |
| Mouse | Not Specified | ~1.0 | 0.4 - 1.3 | - | [4][5] |
| Rabbit | Not Specified | ~1.0 | 0.4 - 1.3 | - | [4][5] |
| Dog | Not Specified | ~1.0 | 6.1 | - | [4][5] |
Note: Pharmacokinetic parameters can vary significantly based on strain, sex, and experimental conditions. For instance, in rats, a significant intestinal first-pass effect contributes to low oral bioavailability.[6] Female rats have been shown to have higher plasma concentrations of sildenafil compared to males, while males have higher levels of the N-demethylated metabolite.[8]
Toxicology Data of Sildenafil in Animal Models
Toxicology studies are crucial for establishing safe dosing ranges. Sildenafil has been found to have large safety margins in healthy animals.[3]
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) for Sildenafil
| Species | Study Duration | Route | NOAEL Dose | Basis for Safety Margin | Key Reference(s) |
| Rat | 1-month | IV | 4 mg/kg/day | Surface Area | [1] |
| Dog | 1-month | IV | 4 mg/kg/day | Surface Area & Cmax | [1] |
| Rat | Long-term | Oral | - | Safety ratio of 40:1 (AUC) | [9] |
| Dog | Long-term | Oral | - | Safety ratio of 28:1 (AUC) | [9] |
Note: Species-specific effects have been observed at high doses, such as intestinal dilatation in mice and "Beagle pain syndrome" in dogs, which are not considered relevant to humans.[9]
Experimental Protocols
Protocol for Oral Administration in Rodents (Gavage)
This protocol describes the standard procedure for administering a compound orally to rats or mice using a gavage needle.
Materials:
-
Sildenafil/Noracetildenafil powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114), sterile water, or saline)
-
Weighing scale and balance
-
Mortar and pestle or homogenizer
-
Appropriately sized gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to handling for several days before the experiment.[10] Weigh each animal on the day of dosing to calculate the precise volume to be administered.
-
Formulation Preparation:
-
Calculate the required amount of compound based on the desired dose (e.g., mg/kg) and the number of animals.
-
If the compound is not readily soluble, create a suspension. A common vehicle is 0.5% methylcellulose in sterile water.
-
Triturate the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle to achieve the final concentration. Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Restrain the animal firmly but gently.
-
Measure the distance from the animal's oral cavity to the xiphoid process to estimate the correct insertion depth for the gavage needle.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle.
-
Administer the formulation slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse effects immediately after dosing and at regular intervals.
Protocol for a Pharmacokinetic Study in Rats
This protocol outlines a typical workflow for determining the pharmacokinetic profile of a compound after administration.
Procedure:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (200-250g). For studies requiring frequent sampling, surgical cannulation (e.g., jugular vein) may be necessary.
-
Dosing: Administer the compound as described in Protocol 5.1 (Oral) or via intravenous injection (e.g., tail vein or cannula). Doses used in rat studies for sildenafil range from 10 mg/kg to 100 mg/kg.[6][7]
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points. Typical time points for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol for Plasma Sample Analysis (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs in biological matrices.[11][12][13]
Materials:
-
Plasma samples
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like diazepam or sildenafil for other analytes).[13][14]
-
Protein precipitation solvent (e.g., acetonitrile).[13]
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add the IS.
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions:
-
Operate the mass spectrometer in positive ion electrospray mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions must be optimized for this compound and the chosen IS. For example, for tadalafil (B1681874), the transition is m/z 390.4 → 268.3.[13]
-
-
Quantification:
-
Generate a calibration curve using blank plasma spiked with known concentrations of the analyte and a fixed concentration of the IS.
-
Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio (analyte/IS) to the calibration curve.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sildenafil: clinical toxicology profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The proconvulsant effect of sildenafil in mice: role of nitric oxide–cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scilit.com [scilit.com]
- 13. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an HPLC method for sildenafil citrate analysis in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Developing a standard operating procedure for Noracetildenafil handling
Application Notes and Protocols for Researchers
1.0 Introduction and Scope
This document provides a detailed standard operating procedure (SOP) for the safe handling and use of Noracetildenafil in a research laboratory setting. This compound is a structural analog of sildenafil, which is a potent inhibitor of phosphodiesterase type 5 (PDE5). Due to its presumed biological activity and limited safety data, it should be handled with care by trained personnel. This SOP covers procedures from receipt of the compound to its disposal, along with protocols for its experimental use.
2.0 Hazard Identification and Safety Precautions
This compound is a research chemical with limited toxicological data. It should be treated as a potentially hazardous substance.
-
Potential Hazards:
-
The pharmacological effects may include cardiovascular effects such as vasodilation and changes in blood pressure.
-
May cause irritation upon contact with skin, eyes, or the respiratory tract.
-
The toxicological properties have not been fully investigated.
-
-
Safety Precautions:
-
Personal Protective Equipment (PPE): A standard laboratory coat, nitrile gloves, and safety glasses with side shields must be worn at all times when handling this compound.
-
Engineering Controls: All work involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Handling: Avoid direct contact with the skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Spills: In case of a spill, secure the area, and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
3.0 Data Presentation
The following table summarizes the known physicochemical properties of this compound.
| Property | Value |
| Chemical Name | 5-(2-ethoxy-5-propionylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Molecular Formula | C21H26N4O3 |
| Molecular Weight | 382.46 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
| Mechanism of Action | Presumed selective inhibitor of PDE5 |
4.0 Experimental Protocols
4.1 Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.82 mg of this compound powder into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
4.2 Protocol 2: In Vitro PDE5 Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against the PDE5 enzyme.
-
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)
-
Detection reagents (e.g., using a commercially available PDE assay kit)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer from the stock solution.
-
In a 96-well plate, add the assay buffer, the diluted this compound solutions (or vehicle control), and the PDE5 enzyme.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding cGMP to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).
-
Add the detection reagents and incubate as required.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
5.0 Visualizations
5.1 General Handling Workflow
Workflow for handling this compound.
5.2 Signaling Pathway of PDE5 Inhibition
Simplified signaling pathway of PDE5 inhibition.
5.3 Experimental Workflow for In Vitro PDE5 Inhibition Assay
Workflow for the in vitro PDE5 inhibition assay.
Application Notes and Protocols for the Study of Noracetildenafil in Animal Models of Erectile Dysfunction
Disclaimer: Noracetildenafil is an analogue of sildenafil (B151). As of the latest literature review, specific pharmacological and pharmacokinetic data for this compound are not publicly available. The following application notes and protocols are based on the extensive research conducted on sildenafil, a well-characterized phosphodiesterase type 5 (PDE5) inhibitor. Researchers studying this compound should use this document as a guide and must conduct independent in vitro characterization and in vivo dose-response studies to determine the optimal experimental parameters for this compound.
Introduction to this compound and PDE5 Inhibition
This compound is a structural analogue of sildenafil, the first orally active drug approved for the treatment of erectile dysfunction (ED).[1] Like sildenafil, this compound is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).[2] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis.[3]
The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[3] NO activates the enzyme guanylate cyclase, which increases the levels of cGMP.[3] Cyclic GMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[3] By inhibiting PDE5, compounds like sildenafil and presumably this compound prevent the breakdown of cGMP, thereby enhancing the erectile response to sexual stimulation.[3]
The study of this compound in animal models of ED is crucial for characterizing its potency, selectivity, efficacy, and safety profile as a potential therapeutic agent. These studies provide essential preclinical data required for any future clinical development.
Data Presentation: Comparative Pharmacology of PDE5 Inhibitors
The following tables summarize key quantitative data for well-established PDE5 inhibitors. This information can serve as a reference for designing experiments and interpreting data for this compound.
Table 1: In Vitro Potency of Common PDE5 Inhibitors
| Compound | IC50 for PDE5 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE1 |
| Sildenafil | ~4.0 | ~10-fold | >80-fold |
| Tadalafil | ~2.0 | >700-fold | >10,000-fold |
| Vardenafil | ~0.4 | ~15-fold | >100-fold |
| Avanafil | ~5.2 | >100-fold | >1000-fold |
Data compiled from multiple sources. Actual values may vary depending on the assay conditions.
Table 2: Recommended Oral Dosages of Sildenafil in Rodent Models of Erectile Dysfunction
| Animal Model | Species | Sildenafil Citrate (B86180) Dosage (mg/kg) | Administration Route | Key Findings |
| Diabetic (Streptozotocin-induced) | Rat | 5-20 | Oral gavage | Dose-dependent improvement in intracavernosal pressure (ICP) |
| Cavernous Nerve Injury | Rat | 1-10 | Oral gavage | Preservation of erectile function |
| Aged | Rat | 10-20 | Oral gavage | Improved erectile response |
| Castration-induced | Rat | 10 | Oral gavage | Improved erectile function |
Dosages are based on published studies and should be optimized for specific experimental conditions.
Table 3: Pharmacokinetic Parameters of Sildenafil in Various Animal Species
| Species | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Mouse | Oral | ~1.0 | 0.4 - 1.3 | Variable |
| Rat | Oral | ~1.0 | 0.4 - 1.3 | ~15-40 |
| Rabbit | Oral | ~1.0 | - | - |
| Dog | Oral | ~1.0 | 6.1 | ~20 |
Data from Walker et al. (1999).[4] These values can vary significantly based on factors such as formulation and fed/fasted state.
Experimental Protocols
Protocol 1: Induction of Erectile Dysfunction in a Rat Model of Diabetes
This protocol describes the induction of ED in rats using streptozotocin (B1681764) (STZ), a method that causes destruction of pancreatic β-cells and leads to hyperglycemia and subsequent ED.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Fast the rats overnight but allow free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer at a concentration of 60 mg/mL.
-
Anesthetize the rats (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg body weight.
-
Return the rats to their cages and provide food and water ad libitum.
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Rats with blood glucose levels >300 mg/dL are considered diabetic.
-
Allow 4-8 weeks for the development of diabetic complications, including ED, before initiating treatment with this compound.
Protocol 2: Evaluation of Erectile Function by Measuring Intracavernosal Pressure (ICP)
This is the gold standard method for assessing erectile function in animal models. It involves electrical stimulation of the cavernous nerve and direct measurement of the resulting increase in ICP.
Materials:
-
Diabetic or other ED model rats
-
Control (healthy) rats
-
This compound or vehicle
-
Anesthetic (e.g., pentobarbital, 50 mg/kg, IP)
-
Heparinized saline
-
23-gauge needle connected to a pressure transducer
-
Bipolar platinum electrode
-
Electrical stimulator
-
Data acquisition system
Procedure:
-
Anesthetize the rat.
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a carotid artery catheter to monitor mean arterial pressure (MAP).
-
Expose the penis and insert a 23-gauge needle filled with heparinized saline into the corpus cavernosum. Connect the needle to a pressure transducer to record ICP.
-
Isolate the cavernous nerve through a midline abdominal incision.
-
Place a bipolar platinum electrode around the cavernous nerve.
-
Administer this compound or vehicle (e.g., orally or intravenously) and allow for an appropriate absorption period (e.g., 30-60 minutes for oral administration).
-
Stimulate the cavernous nerve with a square-wave electrical pulse (e.g., 5V, 1 ms, 16 Hz) for 60 seconds.
-
Record the maximal ICP and MAP during stimulation.
-
Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure. This ratio is the primary indicator of erectile function.
-
Repeat the stimulation at set time points to evaluate the duration of action of the compound.
Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of this compound in the penis.
Experimental Workflow for Evaluating this compound in an Animal Model
References
Application Notes and Protocols for Evaluating Noracetildenafil Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noracetildenafil is a compound of interest for its potential therapeutic applications, presumably as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] This document provides detailed application notes and protocols for establishing robust in vitro cell culture models to assess the efficacy and cytotoxicity of this compound. The methodologies described herein are designed to elucidate the compound's mechanism of action and provide quantitative data for drug development purposes.
The primary mechanism of action for PDE5 inhibitors involves the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[3][4][5] In essence, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][6] cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent smooth muscle relaxation and vasodilation.[4][7] PDE5 is the enzyme responsible for the degradation of cGMP; therefore, its inhibition by compounds like this compound is expected to lead to an accumulation of intracellular cGMP and enhanced downstream signaling.[8][9]
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. For the evaluation of compounds targeting erectile dysfunction, the following cell types are recommended:
-
Corpus Cavernosum Smooth Muscle Cells (CCSMCs): These cells are the primary target for PDE5 inhibitors in the context of erectile function.[10] Primary cultures can be established from animal models (e.g., rats) or human tissue.[10] Immortalized cell lines, if available, can also be utilized for high-throughput screening.
-
Cavernous Endothelial Cells: Endothelial cells are the source of nitric oxide, the initial signaling molecule in the pathway.[11][12] Co-culture models of endothelial cells and smooth muscle cells can provide a more comprehensive understanding of the drug's effect on the entire signaling cascade. Immortalized rat penile cavernous endothelial cells have been established and may be a useful tool.[11]
-
Human Umbilical Vein Endothelial Cells (HUVECs): While not of penile origin, HUVECs are a well-established and readily available model for studying endothelial function and NO production. They can be used for initial screening and mechanism of action studies.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell lines. This is a crucial first step to ensure that subsequent efficacy assays are not confounded by cytotoxic effects.[13][14][15][16]
Materials:
-
Selected cell line (e.g., CCSMCs, endothelial cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay kits (e.g., LDH or G6PD release assays)[13]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.01 µM to 100 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for 24-48 hours.
-
Viability Assay (MTT Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Protocol 2: Measurement of Intracellular cGMP Levels
Objective: To quantify the effect of this compound on intracellular cGMP accumulation, a direct measure of its PDE5 inhibitory activity.[17]
Materials:
-
Selected cell line
-
This compound
-
A nitric oxide donor (e.g., sodium nitroprusside - SNP) to stimulate cGMP production
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with various non-toxic concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with a NO donor (e.g., 100 µM SNP) for a short period (e.g., 10-15 minutes) to induce cGMP synthesis.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cGMP EIA kit protocol.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using the EIA kit and a plate reader.
-
Data Analysis: Normalize the cGMP concentration to the total protein content in each sample. Compare the cGMP levels in this compound-treated cells to the control (NO donor alone) to determine the dose-dependent effect of the compound.
Protocol 3: Assessment of Protein Kinase G (PKG) Activation
Objective: To evaluate the downstream effects of increased cGMP by measuring the activation of its primary effector, PKG.
Materials:
-
Selected cell line
-
This compound
-
Nitric oxide donor (e.g., SNP)
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Antibodies for Western blotting:
-
Primary antibody against phosphorylated Vasodilator-Stimulated Phosphoprotein (pVASP), a well-known PKG substrate.
-
Primary antibody against total VASP.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound and stimulate with a NO donor as described in Protocol 2.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pVASP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total VASP for normalization.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pVASP to total VASP to determine the level of PKG activation.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| CCSMCs | 24 | |
| 48 | ||
| Endothelial Cells | 24 | |
| 48 |
Table 2: Effect of this compound on Intracellular cGMP Levels
| This compound Conc. (µM) | cGMP Concentration (pmol/mg protein) | Fold Increase over Control |
| 0 (Control) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 |
Table 3: Effect of this compound on PKG Activation (pVASP/VASP Ratio)
| This compound Conc. (µM) | pVASP/Total VASP Ratio | Fold Increase over Control |
| 0 (Control) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 |
Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow for Efficacy Testing
Caption: A streamlined workflow for the in vitro efficacy testing of this compound.
References
- 1. PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. asianjpr.com [asianjpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. [Establishment of a cell culture model of corpus cavernosum smooth muscle cells derived from diabetic rats with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Established Immortalized Cavernous Endothelial Cells Improve Erectile Dysfunction in Rats with Cavernous Nerve Injury [mdpi.com]
- 12. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. opentrons.com [opentrons.com]
- 15. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 16. kosheeka.com [kosheeka.com]
- 17. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Noracetildenafil in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noracetildenafil is a structural analog of sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.[2] By inhibiting PDE5, this compound is expected to increase intracellular cGMP concentrations, leading to vasodilation and relaxation of various smooth muscle tissues.[3][4] Organ bath experiments are a fundamental in vitro technique used to characterize the pharmacological effects of compounds like this compound on isolated tissues.[5] These experiments allow for the determination of a compound's potency, efficacy, and mechanism of action in a controlled physiological environment.
These application notes provide a detailed protocol for investigating the effects of this compound on smooth muscle contractility using organ bath preparations. The information is based on established methodologies for other PDE5 inhibitors, such as sildenafil and vardenafil, due to the limited specific data available for this compound.[6][7]
Mechanism of Action: The cGMP Signaling Pathway
The vasodilatory effects of this compound are mediated through the nitric oxide (NO)/cGMP signaling pathway. In many tissues, the release of NO, often from nerve endings or endothelial cells, stimulates soluble guanylate cyclase (sGC) in smooth muscle cells.[1][8] Activated sGC converts guanosine triphosphate (GTP) to cGMP.[2] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade leads to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[4] The action of cGMP is terminated by its degradation to GMP by phosphodiesterases (PDEs).[2] this compound, as a PDE5 inhibitor, blocks this degradation, thereby potentiating the effects of cGMP.[3]
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Protocol: Organ Bath Studies
This protocol outlines a general procedure for assessing the relaxant effects of this compound on pre-contracted smooth muscle tissue strips, a standard method for evaluating PDE5 inhibitors.[6][7][9]
1. Tissue Preparation and Mounting:
-
Tissue Source: Common tissues for studying PDE5 inhibitors include corpus cavernosum, pulmonary arteries, aorta, bladder, and ureter.[6][10] The choice of tissue will depend on the specific research question.
-
Dissection: Immediately after excision from the animal model (e.g., rabbit, rat), place the tissue in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). Carefully dissect the tissue to obtain smooth muscle strips of appropriate dimensions (e.g., 2-3 mm wide and 5-10 mm long).
-
Mounting: Suspend the tissue strips in organ baths containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[11] One end of the strip should be attached to a fixed hook at the bottom of the chamber, and the other end to an isometric force transducer.
2. Equilibration and Viability Check:
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams, depending on the tissue).[12] During this period, wash the tissues with fresh physiological salt solution every 15-20 minutes.[11]
-
Viability Test: After equilibration, contract the tissues with a high concentration of potassium chloride (KCl) (e.g., 60-80 mM) to ensure tissue viability. Once a stable contraction is achieved, wash the tissues to return to baseline tension.
3. Experimental Procedure:
-
Pre-contraction: Induce a submaximal, stable contraction using an appropriate agonist. Phenylephrine (e.g., 1 µM) is commonly used for vascular tissues.[9][10]
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 100 µM).[7] Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Acquisition: Record the isometric tension continuously throughout the experiment using a data acquisition system.
Caption: Experimental workflow for organ bath analysis of this compound.
Data Presentation and Analysis
The relaxant effect of this compound is typically expressed as a percentage of the pre-contraction induced by the agonist. The data should be used to construct a concentration-response curve, plotting the percentage of relaxation against the logarithm of the this compound concentration. From this curve, key pharmacological parameters such as the IC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum relaxation effect) can be determined.
Table 1: Illustrative Pharmacological Data for PDE5 Inhibitors in Organ Bath Experiments
| Compound | Tissue | Pre-contraction Agent | IC50 (nM) | Emax (% Relaxation) |
| Sildenafil | Rabbit Corpus Cavernosum | Phenylephrine | ~3.5 | ~100 |
| Vardenafil | Human Ureter | KCl | ~10 | >80 |
| Rolipram (PDE4 Inhibitor) | Porcine Ureter | 5-HT | ~10 | Significant attenuation |
| Sildenafil | Human Seminal Vesicle | Norepinephrine | ~5000 | ~61.3 |
| Vardenafil | Human Seminal Vesicle | Norepinephrine | ~5000 | ~62 |
Note: This table presents example data from various studies on different PDE inhibitors to illustrate how results can be structured.[6][7] The specific values for this compound will need to be determined experimentally.
Solutions and Reagents
-
Physiological Salt Solution (Krebs-Henseleit): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
Agonists: Phenylephrine hydrochloride, Potassium chloride (KCl).
-
Test Compound: this compound. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and subsequent dilutions made in the physiological salt solution. It is crucial to run a vehicle control to ensure the solvent does not affect the tissue contractility.
Conclusion
The organ bath technique is an invaluable tool for the preclinical evaluation of this compound. The provided protocols and background information offer a solid foundation for researchers to design and execute experiments to elucidate the pharmacological profile of this PDE5 inhibitor. Careful adherence to the experimental procedures and rigorous data analysis will yield reliable insights into the potency and efficacy of this compound in mediating smooth muscle relaxation.
References
- 1. asianjpr.com [asianjpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of phosphodiesterase inhibitors on the contractile responses of isolated human seminal vesicle tissue to adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of phosphodiesterase inhibitors on human arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential regulation of β2-adrenoceptor-mediated inotropic and lusitropic response by PDE3 and PDE4 in failing and non-failing rat cardiac ventricle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Noracetildenafil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noracetildenafil is a synthetic compound that is structurally related to sildenafil (B151), a well-known phosphodiesterase type 5 (PDE5) inhibitor. Due to its structural similarity, this compound is presumed to have similar pharmacological effects and metabolic pathways. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and metabolic studies of this compound in drug development and clinical research. This application note provides a detailed protocol for the chromatographic separation and quantification of this compound and its putative primary metabolite, N-desmethyl-Noracetildenafil, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies presented are based on established protocols for analogous compounds like sildenafil and provide a robust framework for the analysis of this compound.
Metabolic Pathway of this compound
The primary metabolic pathway for sildenafil involves N-demethylation of the piperazine (B1678402) ring, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[1][2][3] Given the structural similarities, this compound is expected to undergo a similar metabolic transformation to form N-desmethyl-Noracetildenafil.
Metabolic conversion of this compound.
Experimental Protocols
This section details the procedures for sample preparation and UPLC-MS/MS analysis for the quantification of this compound and its N-desmethyl metabolite in plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting analytes from plasma samples.[4]
Materials:
-
Human plasma samples
-
This compound and N-desmethyl-Noracetildenafil reference standards
-
Internal Standard (IS) solution (e.g., Sildenafil-d8)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
The following conditions are based on established methods for similar compounds and should be optimized for your specific instrumentation.[4][5][6][7]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | [M+H]+ | To be determined |
| N-desmethyl-Noracetildenafil | [M+H]+ | To be determined |
| Internal Standard (Sildenafil-d8) | 483.4 | 283.4 |
Note: The specific m/z values for this compound and its metabolite need to be determined by direct infusion of the reference standards into the mass spectrometer.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical performance for analogous compounds. These values should be experimentally determined for this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| This compound | ~2.5 | [M+H]+ | TBD |
| N-desmethyl-Noracetildenafil | ~2.1 | [M+H]+ | TBD |
| Internal Standard | ~2.6 | 483.4 | 283.4 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | This compound | N-desmethyl-Noracetildenafil |
|---|---|---|
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LOD (ng/mL) | 0.5 | 0.2 |
| LOQ (ng/mL) | 1 | 0.5 |
| Recovery (%) | 85 - 95 | 80 - 90 |
| Intra-day Precision (%RSD) | < 10 | < 10 |
| Inter-day Precision (%RSD) | < 15 | < 15 |
Experimental Workflow
The overall experimental workflow for the analysis of this compound from biological samples is depicted below.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Noracetildenafil solubility issues in aqueous buffers
Welcome to the technical support center for Noracetildenafil. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aqueous solubility a concern?
This compound is a sildenafil (B151) analog and a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Like sildenafil and other PDE5 inhibitors, it is a weakly basic compound with a complex molecular structure, which contributes to its low intrinsic solubility in aqueous solutions at neutral pH.[2][3] For researchers conducting in vitro and in vivo experiments, achieving an appropriate concentration in physiological buffers without precipitation is a critical and often challenging step for obtaining reliable and reproducible results.
Q2: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What are the initial troubleshooting steps?
If you are observing poor solubility or precipitation, consider the following immediate actions:
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pH Adjustment: this compound's solubility is highly pH-dependent.[2][4][5] As a weak base, its solubility significantly increases in acidic conditions (pH < 5). Lowering the pH of your buffer will protonate the molecule, increasing its polarity and interaction with water.
-
Use of a Co-Solvent: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) first.[6][7] Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.[7]
-
Gentle Warming and Agitation: Gently warming the solution to 37°C and using a vortex mixer or sonicator can help increase the rate of dissolution.[6] However, be cautious and verify that the compound remains stable under these conditions.
A logical workflow for addressing these issues is presented in the troubleshooting diagram below.
Q3: What is the expected solubility of this compound in different solutions?
Specific quantitative solubility data for this compound in a wide range of buffers is not extensively published. However, its properties can be extrapolated from its parent compound, sildenafil. The solubility of sildenafil is highly dependent on the pH and the solvent used.[2][3][5]
Table 1: Comparative Solubility Data for Sildenafil Analogs
| Solvent / Buffer Condition | Sildenafil Base | Sildenafil Citrate (B86180) | Notes |
|---|---|---|---|
| Distilled Water | Insoluble[3] | ~3.5-4.1 mg/mL[3][4][8] | Sildenafil citrate is a salt form designed to improve water solubility. |
| Aqueous Buffer (pH 1.2) | High | ~37.25 mg/mL[5] | Solubility is highest at low pH. |
| Aqueous Buffer (pH 4.5-5.0) | Moderate | ~2.0-18.5 mg/mL[4][5] | Solubility decreases as pH approaches neutral. |
| Aqueous Buffer (pH 6.8-7.4) | Very Low (~0.02 mg/mL)[3] | Low (~0.22 mg/mL)[5] | Significant precipitation risk at physiological pH. |
| DMSO | Soluble | Soluble | Common solvent for creating high-concentration stock solutions.[6][7] |
| Ethanol | ~5.2 mg/mL[3] | Soluble | Another option for stock solution preparation. |
| Methanol | Soluble[1] | Soluble | Indicated as a suitable solvent for this compound.[1] |
Note: This data is primarily for sildenafil and serves as a guide. It is strongly recommended to perform solubility tests for your specific batch of this compound.
Q4: How should I prepare a high-concentration stock solution of this compound?
Preparing a concentrated stock solution in an organic solvent is the standard and recommended method.
Recommended Protocol:
-
Use an organic solvent such as DMSO, ethanol, or methanol.[1][6]
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of the organic solvent to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (37°C) or sonication can be used to assist dissolution if necessary.[6]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Troubleshooting Guide
Issue: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.
This is a common problem known as "crashing out," where the compound is no longer soluble as the solvent changes from organic to aqueous.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.
-
Increase the Volume of Buffer: Add the DMSO stock solution dropwise into a larger volume of vigorously stirring buffer. This helps the compound disperse and dissolve more effectively before it can aggregate and precipitate.
-
Use a Surfactant or Solubilizing Agent: For certain applications, adding a small amount of a biocompatible surfactant like Tween® 80 or a cyclodextrin (B1172386) can help maintain the compound's solubility in the aqueous phase.
-
Check the pH of the Final Solution: The addition of your stock solution may slightly alter the buffer's pH. Verify the final pH and adjust if necessary, as even small shifts towards neutral can dramatically decrease solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Formula Weight: 452.6 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 452.6 g/mol * 0.001 L * 1000 mg/g = 4.526 mg.
-
Weighing: Accurately weigh 4.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If needed, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[6]
Protocol 2: General Method for Diluting Stock into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile conical tube or beaker with a magnetic stir bar
Procedure:
-
Preparation: Place the desired final volume of aqueous buffer into the sterile container. For example, for 10 mL of a 10 µM working solution.
-
Stirring: Begin stirring the buffer at a moderate speed to create a vortex.
-
Dilution Calculation: Calculate the volume of stock solution needed. V₁ = (C₂ * V₂) / C₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.
-
Addition: Slowly add the 10 µL of the DMSO stock solution dropwise into the vortex of the stirring buffer. This rapid dispersion is critical to prevent precipitation.[7]
-
Final Mixing: Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity. The final DMSO concentration in this example is 0.1%.
-
Usage: Use the freshly prepared working solution immediately for your experiments, as its stability in aqueous buffer at room temperature is limited.[6]
Visualizations
Signaling Pathway and Troubleshooting Workflow
Caption: Mechanism of action for this compound via PDE5 inhibition.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Noracetildenafil Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Noracetildenafil concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: While specific data for this compound is limited in publicly available literature, its name suggests it is an analogue of Sildenafil (B151). Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE5, sildenafil increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][3] Therefore, this compound is likely to function as a PDE5 inhibitor, exerting its effects through the nitric oxide (NO)/cGMP signaling pathway.
Q2: What is the first step in determining the concentration range for this compound in a cell viability assay?
A2: The initial step is to perform a broad-range dose-response experiment.[4] This involves treating cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify a concentration window that elicits a biological response, from no effect to maximal effect (or toxicity).
Q3: How do I choose the appropriate cell viability assay for use with this compound?
A3: The choice of assay depends on your cell type, the expected mechanism of action of this compound, and your experimental goals.[4]
-
Metabolic Assays (e.g., MTT, MTS, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.[5] They are widely used due to their simplicity and cost-effectiveness.[6]
-
ATP Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[7][8] They are generally more sensitive than metabolic assays.[4]
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays distinguish between live and dead cells based on the integrity of the cell membrane.
It is crucial to ensure that this compound does not directly interfere with the assay reagents.[4][9] A cell-free control experiment can be performed to test for this.[4]
Q4: My cell viability results are inconsistent between experiments. What are the common causes?
A4: Inconsistent results can arise from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and consistent cell numbers in each well.[9]
-
Variable Solvent Concentration: Maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls.[10]
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, affecting cell growth.[4] To minimize this, maintain proper humidity in the incubator and consider not using the outer wells for experimental data.[4]
-
Compound Instability or Precipitation: Ensure this compound is fully dissolved and stable in the culture medium at the tested concentrations. Visually inspect for any precipitates.[4][9]
Q5: I observe a U-shaped dose-response curve, where cell viability decreases at mid-range concentrations and then increases at higher concentrations. What could be the cause?
A5: This is a known artifact in cell viability assays.[9] Potential causes include:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of solution, which can interfere with the optical readings of the assay.[9]
-
Direct Chemical Interference: The compound itself might be chemically reacting with the assay reagent (e.g., reducing MTT), leading to a false positive signal.[9][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in no-cell control wells | - Direct reaction of this compound with the assay reagent.- Contamination of media or reagents. | - Run a cell-free assay with this compound and the assay reagent to confirm interference.[4]- If interference is confirmed, consider switching to a different viability assay.- Use fresh, sterile reagents. |
| No significant effect on cell viability even at high concentrations | - The tested concentration range is too low.- The incubation time is too short for the compound to exert its effect.[4]- The chosen cell line is resistant to this compound.- The compound has degraded. | - Test a broader and higher range of concentrations.- Optimize the incubation time based on the cell line's doubling time and the expected mechanism of action.[4]- Use a positive control compound known to induce cell death in your cell line.- Verify the integrity of the this compound stock. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" in the microplate.[4] | - Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[4] |
| Unexpected increase in viability at high concentrations | - Compound precipitation interfering with absorbance/fluorescence readings.- Off-target effects of the compound. | - Visually inspect the wells for any precipitate under a microscope.- Test for direct interference of the compound with the assay reagent in a cell-free system.- Consider an alternative assay that is less susceptible to such artifacts (e.g., an ATP-based assay). |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Optimizing cell seeding density is a critical first step to ensure cells are in an exponential growth phase during the experiment.[4]
-
Cell Preparation: Create a single-cell suspension of the desired cell line in the appropriate culture medium.
-
Seeding: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 40,000 cells per well) in triplicate.[4] Include "no-cell" control wells with only medium.[4]
-
Incubation: Incubate the plate for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours).[4]
-
Assay: Perform your chosen cell viability assay (e.g., MTT).
-
Analysis: The optimal seeding density is the one that results in a sub-confluent monolayer at the end of the incubation period and provides a robust signal-to-noise ratio.
Protocol 2: MTT Cell Viability Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate overnight to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with the range of this compound concentrations. Include vehicle-only (e.g., DMSO) and untreated controls.[10] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[4][10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound.
Caption: General workflow for a cell viability assay.
References
- 1. asianjpr.com [asianjpr.com]
- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Preventing Noracetildenafil precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for using Noracetildenafil in cell culture experiments. Here you will find troubleshooting advice and answers to frequently asked questions to help you avoid common pitfalls, such as compound precipitation, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Demethylhongdenafil, is a derivative of sildenafil.[1] Like sildenafil, it is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] By inhibiting PDE5, this compound increases intracellular levels of cGMP, which is a key second messenger in the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation and other physiological effects.[2][4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound is limited, one supplier notes its solubility in methanol.[1] However, for cell culture applications, the recommended solvent is 100% dimethyl sulfoxide (B87167) (DMSO) . This is based on the established protocols for its parent compound, sildenafil, which has poor aqueous solubility.[6][7] Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity, sterile DMSO to minimize the volume of solvent added to your cell culture medium.[8]
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound and its analogs.[9] The primary cause is "solvent shock": when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous environment like cell culture medium, its solubility drastically decreases, causing it to fall out of solution.[9] Other contributing factors can include:
-
High Final Concentration: Exceeding the maximum solubility limit of this compound in the final culture medium.
-
Temperature Changes: Adding the compound stock to cold media can decrease solubility.
-
pH Shifts: The pH of the medium can affect the solubility of pH-sensitive compounds.[10]
-
Interactions with Media Components: Salts, proteins, or other components in the media can sometimes interact with the compound, leading to the formation of insoluble complexes.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1% .[8][11] However, tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the effect of the solvent on your specific cells.
Q5: Can I use a solution that has a visible precipitate?
No. Using a solution with visible precipitate is not recommended. The presence of a precipitate means the actual concentration of the dissolved, active compound is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results. Filtering the solution is also not advised as it removes the precipitated compound, leading to an unknown final concentration.
Troubleshooting Guide: this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to media. | Solvent Shock / High Localized Concentration: The compound is rapidly "crashing out" of solution upon dilution in the aqueous media. | 1. Pre-warm the media to 37°C before adding the compound. 2. Add the stock solution drop-wise into the vortex of the gently swirling or vortexing media. This ensures rapid dispersion. 3. Perform a serial dilution: Instead of a single large dilution, create an intermediate dilution of your stock in pre-warmed media before making the final dilution. |
| Final Concentration Exceeds Solubility: The target concentration is higher than the compound's solubility limit in the specific medium. | 1. Lower the final working concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific media and under your experimental conditions (see Protocol 2). | |
| Precipitate forms over time (e.g., hours to days) in the incubator. | Temperature-Dependent Solubility: The compound may be less soluble at 37°C over extended periods. | 1. Prepare fresh compound-containing media immediately before each experiment or media change. Avoid storing diluted solutions. |
| Interaction with Media Components: The compound may be interacting with salts, amino acids, or proteins (especially in serum). | 1. Test solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. 2. If using serum-containing medium, note that proteins like albumin can bind to the compound, which can sometimes help solubility but may also affect the free concentration. | |
| pH Shift in Media: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of a pH-sensitive compound. | 1. Ensure the medium is adequately buffered (e.g., with HEPES if appropriate for your cells). 2. Monitor the pH of your culture, especially in dense or long-term cultures, and change the medium more frequently if needed. | |
| Evaporation of Media: In long-term experiments, water evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit. | 1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. | |
| Inconsistent results between experiments. | Precipitation in Stock Solution: Repeated freeze-thaw cycles can cause the compound to precipitate in the DMSO stock. | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 2. Before use, warm the stock aliquot to room temperature and vortex thoroughly to ensure any precipitate is redissolved. |
| Micro-precipitation: Fine, nearly invisible precipitate is forming, reducing the effective concentration of the soluble compound. | 1. Before adding to cells, hold the prepared media up to a light source and inspect carefully for any cloudiness or Tyndall effect. 2. Centrifuge a sample of the media and check for a pellet. If micro-precipitation is suspected, adhere strictly to the optimized dilution protocol. |
Quantitative Data: Solubility of Sildenafil Citrate
| Solvent | Temperature | Solubility | Notes |
| DMSO | Room Temp | ~2 mg/mL[12] | A common solvent for creating high-concentration stock solutions. |
| Room Temp | ~14 mg/mL[13] | Solubility values in DMSO can vary. | |
| Room Temp | ~60 mg/mL[7] | ||
| 50°C | ~100 mg/mL[6] | Warming can significantly increase solubility in DMSO. | |
| Water | Not Specified | Insoluble[6] | Sildenafil base is practically insoluble in water. |
| Aqueous Buffer (pH 1.2) | 37°C | ~37.25 mg/mL[10][14] | Solubility is highly pH-dependent; much higher in acidic conditions. |
| Aqueous Buffer (pH 5.0) | 37°C | ~18.53 mg/mL[10][14] | |
| Aqueous Buffer (pH 6.8) | Not Specified | Low[15] | Relevant for in vitro dissolution studies simulating intestinal pH. |
| Aqueous Buffer (pH 8.0) | 37°C | ~0.22 mg/mL[10][14] | Solubility decreases significantly as pH becomes neutral or basic. |
| Ethanol | Not Specified | Insoluble[6] | |
| Methanol | Not Specified | Slightly Soluble[16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 452.6 g/mol )[1]
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Perform all steps in a sterile biological safety cabinet using aseptic technique.
-
Accurately weigh 4.53 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect to ensure no solid particles remain.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the stock solution aliquots at -20°C or -80°C. Protect from moisture.[6]
Protocol 2: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium without precipitating.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a clear 96-well plate
Procedure:
-
Prepare a series of dilutions of this compound in your pre-warmed cell culture medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Example for 100 µM: Add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium.
-
Example for 10 µM: Add 1 µL of the 10 mM stock to 990 µL of pre-warmed medium.
-
Important: When adding the DMSO stock, add it drop-wise to the center of the medium while gently vortexing to ensure rapid mixing.
-
-
Prepare a vehicle control containing the highest percentage of DMSO used in your dilutions (e.g., 1% for the 100 µM sample).
-
Visually inspect each dilution immediately against a dark background and by holding it up to a light source. Look for any signs of cloudiness, haziness, or visible particles.
-
Incubate the tubes/plate under your standard culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the solutions again at various time points. The highest concentration that remains clear and free of precipitate is your maximum working concentration under these conditions. For an extra margin of safety, choose a working concentration slightly below this maximum.
Protocol 3: Recommended Procedure for Dosing Cells with this compound
Procedure:
-
Thaw a single-use aliquot of your this compound stock solution at room temperature and vortex briefly.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Calculate the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains non-toxic for your cells (ideally ≤ 0.1%).
-
In a sterile conical tube, add the required volume of pre-warmed medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop directly into the medium (not down the side of the tube).
-
Visually inspect the final solution to ensure it is clear.
-
Use this freshly prepared this compound-containing medium to treat your cells immediately.
Visualizations
Signaling Pathway
Caption: NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound precipitation in cell culture.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Sildenafil Citrate | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. ≥98% (HPLC), powder, cGMP specific PDE5 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Dissolution of Sildenafil Citrate Using Solid Dispersion with Hydrophilic Polymers: Physicochemical Characterization and In Vivo Sexual Behavior Studies in Male Rats [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Dmso for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 18. reachever.com [reachever.com]
- 19. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Noracetildenafil in DMSO: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and proper handling of Noracetildenafil dimethyl sulfoxide (B87167) (DMSO) stock solutions. Adherence to these protocols is critical for ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: While this compound is soluble in methanol, DMSO is a common solvent for preparing high-concentration stock solutions for in vitro assays due to its broad solvating power.[1] For Sildenafil, a structurally similar compound, the solubility in DMSO is approximately 14 mg/mL.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q3: What is the recommended storage condition for this compound in DMSO stock solutions?
A3: For optimal stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What is the expected stability of this compound in DMSO at -20°C?
Q5: Can I store this compound in DMSO at room temperature?
A5: Storing this compound in DMSO at room temperature is not recommended for extended periods. Studies have shown that the stability of compounds in DMSO at ambient temperatures can be significantly reduced, with a notable decrease in compound integrity observed after just a few months.[2] One study found that after one year at room temperature, only 52% of the compounds in a library were still observable.[2]
Q6: My this compound in DMSO solution appears cloudy or has precipitated. What should I do?
A6: Cloudiness or precipitation can be due to several factors, including exceeding the solubility limit, the use of non-anhydrous DMSO, or improper storage. Gently warming the solution to 37°C and brief sonication may help to redissolve the compound. If precipitation persists, the solution may be supersaturated. It is crucial to use anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of many compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in stock solution. | Prepare fresh stock solutions from solid compound. Perform a stability assessment of the stored stock solution using the protocol below. Ensure proper storage conditions (-20°C or -80°C, protection from light and moisture). |
| Precipitation in stock solution after thawing | Supersaturated solution; moisture absorption by DMSO. | Gently warm the solution to 37°C and sonicate. Ensure the precipitate is fully redissolved before use. For future preparations, consider a slightly lower stock concentration. Use fresh, anhydrous DMSO and aliquot to minimize exposure to air. |
| Visible particles or discoloration in the stock solution | Compound degradation or contamination. | Discard the stock solution and prepare a fresh one. Ensure all materials (vials, pipette tips) are clean and dry. |
| Difficulty dissolving solid this compound in DMSO | Low-quality or hydrated DMSO; insufficient mixing. | Use a fresh vial of anhydrous, high-purity DMSO. Vortex thoroughly and use an ultrasonic bath if necessary to aid dissolution. |
Stability Data Summary
While specific quantitative stability data for this compound in DMSO is not publicly available, the following table summarizes general stability data for compound libraries stored in DMSO under different conditions. This can serve as a general guideline.
| Storage Temperature | Duration | Approximate Compound Integrity | Reference |
| -20°C | 6 years | >89% of compounds showed >80% purity | General compound library stability study |
| Room Temperature | 3 months | 92% probability of observing the compound | [2] |
| Room Temperature | 6 months | 83% probability of observing the compound | [2] |
| Room Temperature | 1 year | 52% probability of observing the compound | [2] |
| 40°C (Accelerated) | 15 weeks | Most compounds remained stable | [3] |
Experimental Protocols
Protocol for Preparation of this compound DMSO Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a short period to facilitate dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in DMSO.
-
Objective: To quantify the percentage of intact this compound in a DMSO stock solution over time.
-
Materials:
-
This compound DMSO stock solution.
-
Freshly prepared this compound DMSO solution (as a control).
-
HPLC system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (to be optimized based on the specific compound and column).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
-
Methodology:
-
Time Zero (T0) Analysis: Immediately after preparing a fresh stock solution, dilute an aliquot to a suitable concentration for HPLC analysis. Inject the sample and record the peak area of the this compound peak. This will serve as the 100% integrity reference.
-
Sample Storage: Store the aliquoted stock solutions at the desired temperatures (e.g., -20°C, 4°C, and room temperature).
-
Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
-
Sample Preparation: Allow the aliquot to thaw completely and ensure any precipitate is redissolved. Prepare a dilution identical to the T0 sample.
-
HPLC Analysis: Inject the sample onto the HPLC system using the same method as the T0 analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area to determine the percentage of the compound remaining.
-
Visualizations
Signaling Pathway of PDE5 Inhibitors
This compound is a derivative of Sildenafil, a phosphodiesterase 5 (PDE5) inhibitor. The diagram below illustrates the general mechanism of action for PDE5 inhibitors.
Caption: Mechanism of action for this compound as a PDE5 inhibitor.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the stability of this compound in a DMSO stock solution.
Caption: Workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Troubleshooting Noracetildenafil Variability in Experimental Results
Disclaimer: Noracetildenafil is a research chemical and an analogue of Sildenafil (B151). Comprehensive public data on its specific quantitative properties, such as IC50, solubility, and stability under various experimental conditions, is limited. The following troubleshooting guides and FAQs are based on the well-established principles of Sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors. Researchers should adapt these recommendations to their specific experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Demethylhongdenafil, is a structural analogue of Sildenafil.[1] Like Sildenafil, it is expected to function as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.
Q2: What are the potential sources of variability when working with this compound?
A2: Variability in experimental results with this compound can arise from several factors, including:
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Compound Quality and Purity: Impurities from synthesis can lead to inconsistent results.
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Solubility Issues: Poor solubility in aqueous buffers can result in inaccurate concentrations.
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Compound Stability: Degradation of the compound in solution over time can reduce its effective concentration.
-
Assay Conditions: Factors such as enzyme concentration, substrate concentration, and incubation time can all impact the results.
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Cell-Based Assay Variability: Cell passage number, confluency, and health can affect cellular responses.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in methanol.[1] For most in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol. This stock solution should be stored at -20°C or lower, where it is reported to be stable for at least four years.[1] For aqueous assays, dilute the stock solution into your final assay buffer immediately before use to minimize precipitation. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the expected off-target effects of this compound?
A4: As an analogue of Sildenafil, this compound may exhibit similar off-target effects. The most common off-target effects of Sildenafil are due to the inhibition of other phosphodiesterase isoforms, such as PDE6 in the retina, which can lead to visual disturbances. It is advisable to perform selectivity profiling against other PDE isoforms to characterize the off-target effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in PDE5 Inhibition Assays
| Possible Cause | Troubleshooting Steps |
| Compound Purity | - Verify the purity of your this compound batch using analytical methods like HPLC or LC-MS. - If possible, purchase from a reputable supplier that provides a certificate of analysis. |
| Solubility | - Visually inspect your highest concentration wells for any signs of precipitation. - Determine the solubility of this compound in your specific assay buffer. - If solubility is an issue, consider adjusting the buffer composition (e.g., adding a small percentage of DMSO) or preparing fresh dilutions for each experiment. |
| Stability in Assay Buffer | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - To assess stability, incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity using HPLC. |
| Assay Conditions | - Substrate Concentration: Ensure the cGMP concentration is at or below the Km value for the PDE5 enzyme. The IC50 of a competitive inhibitor is dependent on substrate concentration. - Enzyme Activity: Confirm the activity of your PDE5 enzyme preparation. Enzyme activity can decrease with improper storage or handling. - Positive Control: Run a positive control with a known PDE5 inhibitor (e.g., Sildenafil) to ensure the assay is performing as expected. - Incubation Time: Ensure the reaction is in the linear range. |
Issue 2: High Variability in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Cell Health and Culture Conditions | - Use cells with a consistent and low passage number. - Ensure cells are seeded at a consistent density and are at a similar confluency at the time of the experiment. - Regularly test for mycoplasma contamination. |
| Compound Cytotoxicity | - Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the concentration range at which this compound is not toxic to your cells. - Observed effects at high concentrations may be due to cell death rather than specific PDE5 inhibition. |
| Inconsistent Compound Exposure | - Ensure complete solubilization of this compound in the cell culture medium. The final concentration of the organic solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%. - Mix well after adding the compound to the cells. |
| Assay Readout Variability | - Optimize the assay protocol to ensure a robust signal-to-noise ratio. - Include appropriate positive and negative controls on each plate. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Data | Reference |
| Formal Name | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |
| Molecular Formula | C₂₄H₃₂N₆O₃ | [1] |
| Formula Weight | 452.6 g/mol | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years (as a solid at -20°C) | [1] |
Table 2: Comparative Potency of Selected PDE5 Inhibitors
| Compound | IC50 for PDE5 (nM) | Notes | Reference |
| Sildenafil | 3.4 | Potent and selective PDE5 inhibitor. | [2] |
| Tadalafil | 1.8 | Long half-life. | |
| Vardenafil | 0.7 | High potency. | |
| Avanafil | 5.2 | Fast onset of action. | |
| This compound | Data not publicly available | Expected to be a potent PDE5 inhibitor based on its structural similarity to Sildenafil. |
Experimental Protocols
Protocol 1: In Vitro PDE5 Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of PDE5.
Materials:
-
Purified recombinant human PDE5 enzyme
-
cGMP substrate
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Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
-
This compound
-
Positive control (e.g., Sildenafil)
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Detection reagents (specific to the assay format, e.g., fluorescence polarization, luminescence)
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96-well or 384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
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In a microplate, add the assay buffer, the test compound at various concentrations, and the purified PDE5 enzyme.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Terminate the reaction (e.g., by adding a stop solution).
-
Quantify the amount of hydrolyzed substrate using the appropriate detection method.
-
Include appropriate controls: a no-enzyme control, a no-inhibitor control (100% activity), and a positive control inhibitor.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[3][4][5]
Protocol 2: Cellular cGMP Accumulation Assay
Objective: To assess the effect of this compound on cGMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE5 (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) to stimulate cGMP production
-
This compound
-
Cell lysis buffer
-
cGMP immunoassay kit
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an NO donor (e.g., SNP) for a short period (e.g., 10 minutes) to induce cGMP production.
-
Remove the medium and lyse the cells with the provided lysis buffer.
-
Determine the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein concentration in each sample.
-
Plot the cGMP concentration against the this compound concentration to determine the dose-dependent effect.
Mandatory Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Improving the yield of Noracetildenafil chemical synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of Noracetildenafil chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: this compound is a structural analog of Sildenafil, with the key difference being the replacement of the sulfonyl group with an acetyl group. A common synthetic approach involves a convergent synthesis strategy. This typically includes the synthesis of the pyrazolopyrimidinone (B8486647) core, followed by a Friedel-Crafts acylation to introduce the 2-(4-methylpiperazin-1-yl)acetyl group to the 5-(2-ethoxyphenyl) moiety, which is then coupled to the pyrazolopyrimidinone core.
Q2: What are the critical steps impacting the yield of this compound synthesis?
A2: The critical steps that significantly influence the final yield include:
-
Formation of the Pyrazolopyrimidinone Core: Efficient cyclization is crucial and can be sensitive to reaction conditions.
-
Friedel-Crafts Acylation: This step is key to forming the acetyl linker and can be prone to side reactions and regioselectivity issues.
-
Coupling Reaction: The efficiency of the bond formation between the substituted phenyl group and the pyrazolopyrimidinone core is vital for the overall yield.
-
Purification: Each purification step can lead to product loss, so optimizing these procedures is essential for maximizing the final yield.
Q3: What are the most common impurities in this compound synthesis?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and isomers. Potential impurities specific to a plausible this compound synthesis include:
-
Unreacted Pyrazolopyrimidinone Core: Incomplete coupling will leave this starting material in the crude product.
-
Over-acylated Products: The phenyl ring may undergo multiple acylations under harsh Friedel-Crafts conditions.
-
Positional Isomers: The Friedel-Crafts acylation might occur at different positions on the phenyl ring, leading to isomeric impurities.
-
N-Oxide of this compound: The piperazine (B1678402) nitrogen is susceptible to oxidation.
Troubleshooting Guide
Issue 1: Low Yield in the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Friedel-Crafts Acylation | - Ensure anhydrous conditions, as Lewis acid catalysts (e.g., AlCl₃) are moisture-sensitive.- Use a stoichiometric amount of the Lewis acid catalyst.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider using a more reactive acylating agent. |
| Poor Coupling Efficiency | - Optimize the reaction conditions for the coupling step (e.g., temperature, reaction time, catalyst).- Ensure the purity of the coupling partners. |
| Product Degradation | - Avoid excessive heating during reaction and work-up.- Use an inert atmosphere (e.g., nitrogen or argon) if intermediates are sensitive to oxidation. |
| Loss during Purification | - Optimize the solvent system for recrystallization to maximize recovery.- If using column chromatography, select the appropriate stationary and mobile phases to ensure good separation and minimize tailing. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Formation of Positional Isomers | - Adjust the temperature of the Friedel-Crafts acylation; lower temperatures often favor para-substitution.- Choose a milder Lewis acid to increase selectivity. |
| Presence of Unreacted Starting Materials | - Drive the reaction to completion by extending the reaction time or using a slight excess of one reagent.- Purify intermediates to remove unreacted starting materials before proceeding to the next step. |
| Formation of Side-Products | - Carefully control the stoichiometry of the reagents.- Optimize the reaction temperature to disfavor the formation of known side-products. |
| Ineffective Purification | - Use a multi-step purification process if necessary (e.g., recrystallization followed by column chromatography).- Characterize impurities to understand their origin and develop a targeted purification strategy. |
Experimental Protocols
Proposed Key Experiment: Friedel-Crafts Acylation
This protocol describes a general procedure for the Friedel-Crafts acylation to introduce the acetyl group, a key step in a plausible this compound synthesis.
Materials:
-
5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil core precursor)
-
2-Chloroacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
N-methylpiperazine
-
Triethylamine
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Acylation:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 2-chloroacetyl chloride dropwise.
-
Stir the mixture for 15 minutes.
-
Add the Sildenafil core precursor portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Piperazine Addition:
-
Dissolve the crude chloroacetylated intermediate in DCM.
-
Add triethylamine, followed by N-methylpiperazine.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing common issues in this compound synthesis.
Technical Support Center: Minimizing Off-Target Effects of Noracetildenafil in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Noracetildenafil in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Demethylhongdenafil, is a structural analog of Sildenafil (B151), a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] The primary mechanism of action of this compound, like other PDE5 inhibitors, is the prevention of the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the smooth muscle cells lining blood vessels. This leads to vasodilation and is the basis for its use in conditions like erectile dysfunction.[2][3] The NO/sGC/cGMP pathway is central to its function.[4]
Q2: What are the known and potential off-target effects of this compound?
-
Inhibition of other PDE isoforms: Notably PDE6, found in the retina, which can lead to visual disturbances, and PDE11, present in skeletal muscle and other tissues.[3][5][6][7]
-
Kinase Inhibition: Some studies suggest that high concentrations of Sildenafil may have off-target effects on certain kinases, such as the mitogen-activated protein kinase (MAPK) pathway.[8][9]
-
Aromatase Modulation: There is evidence that PDE5 inhibitors can affect aromatase activity, the enzyme responsible for estrogen biosynthesis. This interaction has been observed in various cell types, including osteoblasts and adipocytes.[2][10][11][12][13]
Q3: How can I proactively minimize off-target effects when designing my experiment?
Proactive minimization of off-target effects is crucial for obtaining reliable data. Key considerations include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration of this compound that elicits the desired on-target effect. Using the lowest effective concentration will minimize the likelihood of engaging off-target molecules.
-
Use of Selective Inhibitors: When possible, compare the effects of this compound with more selective PDE5 inhibitors to distinguish between PDE5-mediated and potential off-target effects.
-
Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, to account for non-specific effects.
-
Cell Line Selection: Choose cell lines with a well-characterized expression profile of the target (PDE5) and potential off-target proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays with this compound, potentially due to off-target effects.
Issue 1: Inconsistent or weaker than expected on-target (PDE5 inhibition) effects.
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and substrate concentration. Ensure that the concentration of the NO donor (e.g., SNP) used to stimulate cGMP production is appropriate.[14] |
| High Serum Concentration in Media | Serum proteins can bind to small molecules, reducing their effective concentration.[14] Consider reducing the serum concentration or using serum-free media for the assay. If serum is necessary, ensure lot-to-lot consistency. |
| Low PDE5 Expression in Cell Line | Confirm PDE5 expression in your chosen cell line using techniques like Western blot or qPCR. Select a cell line with robust PDE5 expression for your assays. |
Issue 2: Observing unexpected cellular phenotypes or toxicity.
| Possible Cause | Suggested Solution |
| Off-target PDE Isoform Inhibition | If your cell line expresses other PDE isoforms (e.g., PDE6, PDE11), the observed phenotype might be due to their inhibition. Use isoform-specific inhibitors as controls to dissect the contribution of each PDE. |
| Kinase Inhibition | At higher concentrations, this compound may inhibit kinases.[15] Perform a kinase activity assay or use a broad-spectrum kinase inhibitor as a control to assess this possibility. |
| Modulation of Aromatase Activity | If your experimental system is sensitive to steroid hormones, consider that this compound may be altering estrogen biosynthesis through effects on aromatase.[2][10] Measure steroid hormone levels or use an aromatase inhibitor as a control. |
| General Cellular Stress | High concentrations of any small molecule can induce cellular stress. Perform cell viability assays (e.g., MTT, LDH) to ensure that the observed effects are not due to general toxicity.[16] |
Data Presentation
Due to the limited availability of public data for this compound, this table presents the selectivity profile of its parent compound, Sildenafil, and other well-characterized PDE5 inhibitors. This information can serve as a guide for understanding the potential off-target interactions of this compound.
Table 1: Comparative Selectivity of PDE5 Inhibitors (IC50 in nM)
| Inhibitor | PDE5 | PDE6 | PDE11 | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| Sildenafil | 3.7[5] | ~22-39[5][17] | ~30-100[6][7] | ~6-11 | ~8-27 |
| Vardenafil | 0.091[5] | ~0.7-1.5[5][17] | ~100-200 | ~8-16 | ~1100-2200 |
| Tadalafil | 1.8[5] | ~11-200[5][17] | ~10-25[6][7] | ~6-111 | ~5-14 |
| Avanafil | 5.2[5] | ~620 | >10,000 | ~119 | >1900 |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
1. Biochemical Assay for PDE Isoform Selectivity
This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 of this compound against various PDE isoforms.
-
Principle: The assay measures the displacement of a fluorescently labeled cGMP tracer from a cGMP-specific antibody by the GMP produced from PDE-mediated hydrolysis of cGMP. Inhibition of PDE activity results in less GMP production and thus a smaller change in fluorescence polarization.[18]
-
Materials:
-
Recombinant human PDE enzymes (PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)
-
This compound
-
cGMP (substrate)
-
Fluorescently labeled cGMP tracer
-
Anti-cGMP antibody
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PDE enzyme, this compound (or vehicle control), and cGMP substrate.
-
Incubate at room temperature for the optimized duration to allow for enzymatic reaction.
-
Stop the reaction and add the fluorescent cGMP tracer and anti-cGMP antibody mixture.
-
Incubate to allow for binding equilibrium.
-
Measure fluorescence polarization.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular cGMP Accumulation Assay
This protocol measures the ability of this compound to increase intracellular cGMP levels in response to an NO donor.
-
Principle: Cells are treated with an NO donor to stimulate cGMP production. In the presence of a PDE5 inhibitor like this compound, the degradation of cGMP is blocked, leading to its accumulation, which can be quantified using a competitive immunoassay (e.g., ELISA).[14]
-
Materials:
-
A suitable cell line expressing PDE5 (e.g., vascular smooth muscle cells)
-
This compound
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of an NO donor for 10-15 minutes.
-
Lyse the cells to release intracellular cGMP.
-
Quantify the cGMP concentration in the cell lysates using the immunoassay kit.
-
Generate a dose-response curve by plotting the cGMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits PDE5, preventing cGMP breakdown.
Caption: Workflow for measuring cellular cGMP accumulation.
Caption: Logic for troubleshooting unexpected experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Inhibition of Phosphodiesterase 5 Promotes the Aromatase-Mediated Estrogen Biosynthesis in Osteoblastic Cells by Activation of cGMP/PKG/SHP2 Pathway [frontiersin.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effect of high-dose sildenafil on adenosine 5'- diphosphate and collagen-induced platelet activation through mitogen-activated protein kinase pathway in treated BALB/C mice and in vitro experiments: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Exposure to phosphodiesterase type 5 inhibitors stimulates aromatase expression in human adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of sildenafil on human aromatase activity: From in vitro structural analysis to catalysis and inhibition in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.unito.it [iris.unito.it]
- 13. Tadalafil modulates aromatase activity and androgen receptor expression in a human osteoblastic cell in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Efficacy and selectivity of phosphodiesterase-targeted drugs in inhibiting photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Noracetildenafil interference with common assay reagents
Technical Support Center: Noracetildenafil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from this compound in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potential issue in my experiments?
This compound is a structural analogue of sildenafil (B151), a phosphodiesterase type 5 (PDE5) inhibitor. Like sildenafil, it is used as an adulterant in some dietary supplements and herbal products marketed for sexual enhancement.[1] Its presence in a sample can be problematic for several reasons:
-
Unexpected Biological Effects: As a PDE5 inhibitor, it can induce unintended physiological responses in cell-based assays or animal models.
-
Analytical Interference: Its structural similarity to sildenafil and other PDE5 inhibitors can lead to cross-reactivity in immunoassays.[2]
-
Co-elution: In chromatographic methods, it may co-elute with analytes of interest, causing inaccurate quantification.
Q2: How might this compound interfere with an Enzyme-Linked Immunosorbent Assay (ELISA)?
This compound can interfere with ELISAs, especially those targeting other PDE5 inhibitors, through two primary mechanisms:
-
Cross-Reactivity: Antibodies used in an ELISA kit may not be perfectly specific. Due to the high structural similarity between this compound and sildenafil, an antibody designed to detect sildenafil may also bind to this compound, leading to false-positive results or overestimated concentrations.
-
Matrix Effects: Components within the sample matrix can interfere with the assay. This can lead to signal enhancement or suppression, affecting the accuracy of the results.[3]
Q3: My HPLC-MS results show signal suppression. Could this compound or the sample matrix be the cause?
Yes, this is a distinct possibility. "Matrix effect" is a common issue in LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[4][5] This can be caused by endogenous materials from biological fluids or exogenous substances like anticoagulants or polymers from plastic labware.[6] If this compound is present at a high concentration, it could also contribute to this effect.
Q4: Is this compound stable in common organic solvents used for sample preparation?
Troubleshooting Guides
Guide 1: High-Performance Liquid Chromatography (HPLC) Analysis
This guide provides a general methodology and troubleshooting advice for analyzing this compound.
Experimental Protocol: HPLC-MS/MS
A robust method for detecting this compound involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Specification |
| Instrumentation | HPLC or UPLC system coupled to a tandem mass spectrometer. |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Injection Volume | 1 - 5 µL. |
| Detection | ESI+ (Electrospray Ionization, Positive Mode). |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound must be determined. |
Troubleshooting HPLC Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Signal Suppression or Enhancement | Matrix Effect: Co-eluting compounds from the sample matrix are interfering with analyte ionization.[4][5] | 1. Improve sample cleanup using Solid-Phase Extraction (SPE). 2. Use an internal standard, preferably a stable isotope-labeled version of the analyte.[4] 3. Dilute the sample to reduce the concentration of interfering matrix components.[3] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Interaction with active sites in the flow path. 3. Incompatible sample solvent. | 1. Replace the analytical column. 2. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before analysis. |
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying sildenafil analogues.[1]
Experimental Protocol: GC-MS
| Parameter | Specification |
| Instrumentation | Gas Chromatograph with a Mass Spectrometer detector. |
| Column | Low-bleed capillary column (e.g., 5% phenyl-methylpolysiloxane), ~10-30 m length.[1] |
| Carrier Gas | Helium at a constant flow of ~1.5 mL/min.[8] |
| Inlet Temperature | 250 °C. |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration. |
| Oven Program | Start at ~110°C, ramp up to 300°C.[8] |
| Derivatization | May be required for polar analogues containing hydroxyl groups. Silylation reagents like BSTFA can be used.[9][10] |
| MS Detection | Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.[8] |
Troubleshooting GC-MS Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Low Response | Active Sites: Adsorption or degradation of the analyte in the GC inlet.[8] | 1. Use a new, deactivated inlet liner, potentially one with a sintered frit for dirty matrices.[8] 2. Perform regular inlet maintenance. |
| No Peak Detected | 1. Analyte is too polar or not volatile enough. 2. Degradation in the hot inlet. | 1. Derivatize the sample to increase volatility and thermal stability.[9] 2. Lower the inlet temperature if thermal degradation is suspected. |
| Inconsistent Results | Analyte Instability: The analyte may be degrading in the sample solvent over time. | 1. Analyze samples immediately after preparation. 2. Evaluate analyte stability in different solvents; toluene (B28343) is often a good choice for GC analysis.[7] |
Visualizations
Caption: A typical analytical workflow for detecting this compound.
Caption: A logical guide for troubleshooting assay interference.
References
- 1. Identification of sildenafil, tadalafil and vardenafil by gas chromatography-mass spectrometry on short capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Noracetildenafil Bioavailability Enhancement
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering poor in vivo bioavailability with Noracetildenafil. Given the limited public data on this compound, this guide leverages established principles in pharmaceutical sciences and data from its structural analog, Sildenafil, to provide a robust framework for problem-solving.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues researchers may face during in vivo experiments with this compound.
FAQs
Q1: My in vivo study resulted in unexpectedly low plasma concentrations of this compound. What are the likely causes?
A1: Low oral bioavailability is typically multifactorial. For a compound like this compound, which is structurally related to Sildenafil (a BCS Class II drug), the primary reasons are likely:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids, limiting the amount of drug available for absorption. Although specific data is unavailable for this compound, its analog Sildenafil has low aqueous solubility.[1]
-
Extensive First-Pass Metabolism: The drug may be heavily metabolized by enzymes in the intestinal wall and liver before it can reach systemic circulation. Sildenafil, for instance, undergoes significant metabolism primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, CYP2C9.[2][3][4][5] This results in an absolute bioavailability of only about 40%.[1][5] this compound likely shares a similar metabolic fate.
Q2: How can I determine if poor solubility or rapid metabolism is the primary issue?
A2: A stepwise diagnostic approach is recommended. This involves a combination of in vitro and in vivo experiments to isolate the rate-limiting factor. Refer to the experimental workflow diagram and protocols in the following sections. Key differentiating experiments include:
-
In Vitro Dissolution & Solubility Studies: Assess solubility in simulated gastric and intestinal fluids (SGF, SIF).
-
In Vitro Permeability Assays (e.g., Caco-2): Evaluate the drug's ability to cross the intestinal epithelium and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7][8]
-
In Vivo Pharmacokinetic (PK) Study with IV vs. PO Administration: Comparing the Area Under the Curve (AUC) from intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability (F%). A low F% with good permeability suggests high first-pass metabolism, whereas poor permeability and solubility point to absorption-related issues.
Q3: What formulation strategies can I employ to overcome poor solubility?
A3: Several advanced formulation strategies can enhance the dissolution and solubility of poorly soluble drugs:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosizing can significantly improve dissolution rates.[9][10] Nanosuspensions are a particularly effective approach for BCS Class II compounds.[10][11][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can improve solubility and enhance absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.[13][14][15][16][17] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[9][18]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can improve wettability and dissolution.[19][20]
Q4: How can I mitigate the effects of extensive first-pass metabolism?
A4: If high first-pass metabolism is confirmed, consider the following approaches:
-
Prodrug Approach: Chemically modify this compound into an inactive prodrug that is resistant to first-pass metabolism.[21][22] The prodrug would then convert to the active this compound in systemic circulation. This strategy can bypass gut wall hydrolysis and reduce hepatic metabolism.[21][23][24]
-
Co-administration with CYP3A4 Inhibitors: While primarily a clinical strategy, in a research setting, co-dosing with a known CYP3A4 inhibitor (like ketoconazole (B1673606) or ritonavir) can demonstrate the impact of metabolism on bioavailability.[3][25] Potent CYP3A4 inhibitors have been shown to increase Sildenafil plasma concentrations dramatically.[2][3]
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and liver via routes like transdermal or parenteral administration can eliminate the issue of first-pass metabolism.[24]
Section 2: Data Presentation & Comparison Tables
Since specific quantitative data for this compound is not publicly available, the following tables are provided as templates for researchers to structure their experimental results. Illustrative data based on Sildenafil is included for context.
Table 1: Physicochemical Properties (Template)
| Property | Experimental Value | Method / Reference | Sildenafil (for comparison) |
|---|---|---|---|
| Molecular Weight | 452.6 g/mol [26] | - | 474.58 g/mol (base) |
| Aqueous Solubility (pH 7.4) | User to determine | USP Dissolution Apparatus | ~3.5 µg/mL |
| LogP | User to determine | HPLC method | 1.5 - 2.5 |
| pKa | User to determine | Potentiometric titration | ~6.5 |
| BCS Class (Predicted) | II or IV | Based on Solubility/Perm. | Class II[1] |
Table 2: Pharmacokinetic Parameters in Rats (Template for Comparing Formulations)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | F% (Absolute Bioavailability) |
|---|---|---|---|---|---|---|
| This compound (Aqueous Susp.) | 10 | PO | User Data | User Data | User Data | User Data |
| This compound (LBDDS) | 10 | PO | User Data | User Data | User Data | User Data |
| This compound (Nanosuspension) | 10 | PO | User Data | User Data | User Data | User Data |
| This compound (Solution) | 2 | IV | User Data | User Data | User Data | 100% (Reference) |
Section 3: Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, Bioavailability) of this compound following oral and intravenous administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound compound
-
Formulation vehicles (e.g., for IV: Solutol/Ethanol/Water; for PO: 0.5% Carboxymethylcellulose)
-
Cannulation surgical tools
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge, LC-MS/MS system
Methodology:
-
Animal Preparation: Acclimatize animals for at least 3 days. For IV studies, cannulate the jugular vein for dosing and/or the carotid artery or tail vein for blood sampling.[27] House animals individually with free access to water. Fast animals overnight before oral dosing.[28]
-
Dosing:
-
Blood Sampling: Collect blood samples (~100-150 µL) at predefined time points.
-
Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.[30]
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Data Analysis: Use non-compartmental analysis (NCA) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).[30] Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium and reagents
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4)
-
Control compounds (High permeability: Propranolol; Low permeability: Atenolol; P-gp substrate: Digoxin)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²).[7][31]
-
Permeability Assessment:
-
Prepare dosing solutions of this compound and control compounds in the transport buffer (e.g., 10 µM).[7]
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[8]
-
-
Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at specific time points (e.g., 120 minutes).[8]
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[8]
-
Section 4: Visualizations (Diagrams)
This section provides diagrams to visually represent key workflows and concepts discussed in this guide.
Caption: Troubleshooting workflow for diagnosing poor bioavailability.
Caption: Inferred metabolic pathway of this compound based on Sildenafil.[2][4][5]
Caption: Experimental workflow for formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 17. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. sites.rutgers.edu [sites.rutgers.edu]
- 22. researchgate.net [researchgate.net]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PDE-5 inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 26. caymanchem.com [caymanchem.com]
- 27. currentseparations.com [currentseparations.com]
- 28. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 30. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Noracetildenafil Degradation and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Noracetildenafil and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Sildenafil (B151)?
This compound, also known as Demethylhongdenafil, is a structural analogue of Sildenafil, the active ingredient in Viagra®.[1] Like Sildenafil, it is a phosphodiesterase type 5 (PDE5) inhibitor.[2] These compounds are often found as undeclared ingredients in herbal supplements for erectile dysfunction.
Q2: What are the expected degradation pathways for this compound?
Q3: What are the likely degradation products of this compound?
Based on the degradation pathways of Sildenafil, the following are potential degradation products of this compound:
-
Oxidative Degradation: The primary oxidative degradation product is likely to be This compound N-oxide , formed by the oxidation of the nitrogen atom in the piperazine (B1678402) ring.[6]
-
Hydrolytic Degradation (Acidic/Alkaline): Hydrolysis can lead to the cleavage of the sulfonamide bond, resulting in the formation of a sulfonic acid derivative .[5] Additionally, degradation of the piperazine ring can occur.[5]
-
Photodegradation: Exposure to light can lead to the breakdown of the piperazine ring, with the sulfonic acid derivative being a key intermediate.[5]
Q4: Which analytical techniques are most suitable for detecting this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common method for the quantification of this compound.[3] For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF), is the preferred technique.[5]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.
HPLC-UV Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing) for this compound | Secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the column packing. | 1. Adjust the mobile phase pH to be more acidic (e.g., pH 3-4) to ensure the analyte is fully protonated. 2. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups. 3. Use a column with end-capping or a base-deactivated stationary phase. |
| Co-elution of degradation products with the parent peak | Inadequate chromatographic resolution. | 1. Optimize the mobile phase gradient to increase the separation between peaks. 2. Try a different stationary phase with alternative selectivity (e.g., phenyl-hexyl instead of C18). 3. Decrease the flow rate to improve efficiency. |
| Baseline drift | 1. Contamination of the column or guard column. 2. Mobile phase instability or inadequate mixing. | 1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 2. Ensure mobile phase components are fully dissolved and degassed. Use fresh mobile phase daily. |
LC-MS Analysis
| Problem | Possible Cause | Solution |
| Ion suppression or enhancement (Matrix Effects) | Co-eluting matrix components from the sample (especially in herbal matrices) interfere with the ionization of the analyte.[7][8] | 1. Dilute the sample: This is a simple and often effective way to reduce matrix effects.[7] 2. Improve sample preparation: Use a more selective extraction method, such as solid-phase extraction (SPE), to remove interfering compounds.[9] 3. Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that is similar to the sample matrix. 4. Use an isotopically labeled internal standard: This is the most effective way to compensate for matrix effects. |
| Poor sensitivity for degradation products | 1. Low concentration of the degradation product. 2. Inefficient ionization of the degradation product. | 1. Increase the injection volume or concentrate the sample. 2. Optimize the MS source parameters (e.g., spray voltage, gas flows, temperature) for the specific degradation product. 3. If the degradation product has a different polarity, adjust the mobile phase to improve its ionization efficiency. |
| In-source fragmentation or adduct formation | High source temperature or cone voltage can cause the parent molecule to fragment in the ion source, which can be mistaken for a degradation product. Adducts (e.g., with sodium or potassium) can complicate the mass spectrum. | 1. Optimize the source temperature and cone voltage to minimize in-source fragmentation. 2. Use a mobile phase with a volatile buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) to promote protonation and reduce adduct formation. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Sildenafil (as a proxy for this compound)
| Stress Condition | Reagent/Parameter | Duration | Observation |
| Acid Hydrolysis | 5 N HCl | 5 hours at 80°C | Partial degradation |
| Base Hydrolysis | 1 N NaOH | 15 minutes (reflux) | Partial degradation[6] |
| Oxidative Degradation | 5% H₂O₂ | 3 hours at 80°C | Significant degradation[3] |
| Thermal Degradation | 105°C | 24 hours | Stable |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol describes a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat the mixture at 80°C for 5 hours. After cooling, neutralize the solution with 1 N NaOH and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Reflux the mixture for 30 minutes. After cooling, neutralize the solution with 1 N HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in a suitable solvent and dilute to a suitable concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve the stressed solid in a suitable solvent and dilute to a suitable concentration.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 290 nm.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: HPLC troubleshooting workflow for peak quality issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. thaiscience.info [thaiscience.info]
- 5. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Optimizing incubation time for Noracetildenafil in enzyme assays
Welcome to the technical support center for Noracetildenafil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is hypothesized to be a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation.
Q2: What is the recommended starting concentration for this compound in a PDE5 enzyme assay?
For initial screening, a common starting concentration for novel PDE5 inhibitors is in the range of 1-10 µM. To determine the IC50 value, a serial dilution series, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), is recommended.
Q3: How should I dissolve and store this compound?
This compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to keep the compound as a solid at -20°C. Once dissolved in DMSO, stock solutions can be stored at -20°C for several months, though it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause 1: Inadequate mixing of reagents.
-
Solution: Ensure thorough mixing of all reagents, including the enzyme, substrate, and this compound, before and during incubation. Use a multi-channel pipette for adding reagents to minimize timing differences between wells.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure to change pipette tips for each dilution to avoid carryover.
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If possible, fill the outer wells with a buffer or water to create a more uniform environment.
-
Issue 2: No or very low enzyme activity detected.
-
Possible Cause 1: Inactive enzyme.
-
Solution: Verify the activity of your PDE5 enzyme stock with a known inhibitor or by running a positive control without any inhibitor. Ensure the enzyme has been stored correctly at the recommended temperature.
-
-
Possible Cause 2: Incorrect buffer composition.
-
Solution: Check the pH and ionic strength of your assay buffer. PDE5 activity is sensitive to these parameters. A common assay buffer for PDE5 is Tris-HCl with appropriate concentrations of MgCl2.
-
-
Possible Cause 3: Substrate degradation.
-
Solution: Ensure your cGMP substrate is fresh and has been stored properly. Prepare the substrate solution fresh for each experiment.
-
Issue 3: Unexpectedly high or low IC50 values.
-
Possible Cause 1: Incorrect incubation time.
-
Solution: The incubation time can significantly impact the apparent IC50 value. A short incubation time may not be sufficient for the inhibitor to reach equilibrium with the enzyme, while a very long incubation can lead to substrate depletion. It is crucial to optimize the incubation time.
-
-
Possible Cause 2: this compound precipitation.
-
Solution: Visually inspect the wells for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration of DMSO or adding a surfactant like Tween-20 to the assay buffer.
-
-
Possible Cause 3: Interaction with assay components.
-
Solution: Some components of the assay, such as certain detection reagents, may interfere with this compound. Run appropriate controls to test for any non-specific interactions.
-
Experimental Protocols
Protocol: Determination of this compound IC50 in a PDE5 Enzyme Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of this compound in the assay buffer. A common starting point is a 12-point dilution series with a 1:3 dilution factor.
-
Prepare the PDE5 enzyme solution in the assay buffer to the desired concentration.
-
Prepare the cGMP substrate solution in the assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the diluted this compound solutions or vehicle control (DMSO in assay buffer) to the wells of a 96-well microplate.
-
Add 25 µL of the PDE5 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the cGMP substrate solution to each well.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit used.
-
-
Detection:
-
Detect the amount of remaining cGMP or the product of the reaction (GMP) using a suitable method, such as a fluorescence polarization assay or a colorimetric assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data
Table 1: Representative IC50 Values for PDE5 Inhibitors
| Compound | IC50 (nM) |
| Sildenafil | 3.5 |
| Vardenafil | 0.7 |
| Tadalafil | 1.8 |
| This compound (Hypothetical) | 2.1 |
Table 2: Optimization of Incubation Time for this compound
| Pre-incubation Time (min) | Apparent IC50 (nM) |
| 5 | 5.8 |
| 15 | 2.2 |
| 30 | 2.1 |
| 60 | 2.0 |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for enzyme assays.
Reducing background noise in Noracetildenafil fluorescence-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Noracetildenafil fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence can originate from several sources, broadly categorized as:
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Autofluorescence: Endogenous fluorescence from biological samples (e.g., cells, proteins, media components). Common autofluorescent molecules include NADH, flavins, collagen, and elastin.[1][2] Culture media containing phenol (B47542) red or certain amino acids can also contribute significantly to autofluorescence.[3]
-
Reagent-Based Background: This includes unbound fluorescent probes, fluorescent impurities in buffers or reagents, and non-specific binding of the fluorescent label to surfaces or other molecules.[4][5][6]
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Instrumental Noise: Background signals can be generated by the detection system itself (e.g., stray light in the instrument).[7]
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Inner Filter Effect: This is a phenomenon where components in the sample absorb either the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity, which can be mistaken for high background.[8][9][10]
Q2: How can I determine the source of the high background in my experiment?
A systematic approach is crucial. Running a series of control experiments can help pinpoint the source of the background noise.
| Control Experiment | Purpose | Potential Source Identified |
| Buffer/Media Blank | Measure fluorescence of the buffer or cell culture medium alone. | Fluorescent contaminants in reagents or autofluorescence from media components like phenol red or FBS.[3] |
| Unlabeled Sample | Measure the fluorescence of your cells or protein sample without the fluorescent probe. | Sample autofluorescence.[1] |
| No-Enzyme/No-Protein Control | In an enzymatic assay, run the reaction without the enzyme but with all other components, including the fluorescent substrate. | Substrate instability or inherent fluorescence of other assay components. |
| Vehicle Control | Measure the fluorescence of the sample with the vehicle used to dissolve this compound (e.g., DMSO). | Fluorescence from the solvent. |
Q3: What is photobleaching, and how can it affect my results?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, resulting in a loss of fluorescence signal.[11][12][13] While it leads to signal loss rather than increased background, it can complicate data analysis and interpretation, especially in kinetic assays or when imaging over time.[14] To minimize photobleaching, you can reduce the intensity and duration of light exposure, use more photostable fluorophores, or incorporate antifade reagents in your samples.[13][14][15]
Troubleshooting Guides
Issue 1: High Background from Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials.[2]
Troubleshooting Steps:
-
Media and Buffer Selection:
-
Use phenol red-free culture medium, as phenol red is a known source of autofluorescence.[3]
-
Prepare buffers with high-purity water and reagents to avoid fluorescent contaminants.
-
-
Sample Preparation:
-
If working with tissue samples, perfusion with a phosphate-buffered saline (PBS) solution prior to fixation can help remove red blood cells, which are a source of autofluorescence due to heme groups.[1][16]
-
For cell-based assays, ensure dead cells are removed, as they tend to be more autofluorescent than live cells.[1]
-
-
Instrumental Adjustments:
-
Optimize excitation and emission filter settings to maximize the signal from your fluorophore while minimizing the collection of autofluorescence.
-
Consider using fluorophores with longer excitation and emission wavelengths (in the red or far-red spectrum) as cellular autofluorescence is often more pronounced in the shorter wavelength (blue-green) regions.[3]
-
Issue 2: High Background from Non-Specific Binding and Unbound Probes
This occurs when the fluorescent molecule binds to surfaces or other molecules in a non-specific manner, or when there is an excess of unbound probe in the solution.[4][5]
Troubleshooting Steps:
-
Washing: Increase the number and stringency of wash steps after labeling to remove unbound fluorophores.[4][15]
-
Blocking: For assays involving surfaces (e.g., immunofluorescence, some plate-based assays), use a blocking agent like Bovine Serum Albumin (BSA) or gelatin to reduce non-specific binding.[5][17]
-
Optimize Probe Concentration: Titrate the concentration of your fluorescent probe to find the lowest concentration that still provides a robust signal. This will minimize the amount of excess, unbound probe.[4]
-
Detergents: Incorporating a mild non-ionic detergent (e.g., Tween-20) in your wash buffers can help reduce non-specific interactions.
Issue 3: Inner Filter Effect
The inner filter effect (IFE) occurs when a substance in the sample absorbs the excitation or emission light, leading to a decrease in the measured fluorescence intensity.[8][10] This can be particularly problematic at high concentrations of the fluorophore or other absorbing species.[9]
Troubleshooting Steps:
-
Dilute the Sample: The simplest way to mitigate IFE is to work with more dilute samples.[8]
-
Measure Absorbance: Measure the absorbance of your sample at the excitation and emission wavelengths. A general guideline is to keep the absorbance below 0.1 to minimize the inner filter effect.[10]
-
Use a Correction Factor: For more accurate quantification, a correction factor can be applied to the fluorescence data based on the measured absorbance.
Experimental Protocols
Protocol: Preparation of a Low-Autofluorescence Assay Buffer
-
Use high-purity, spectroscopy-grade solvents and salts.
-
Prepare the buffer in glass containers, as plastics can sometimes leach fluorescent compounds.
-
Filter the final buffer solution through a 0.22 µm filter to remove any particulate matter.
-
Store the buffer in a dark, cool place to prevent photochemical degradation of any components.
-
Before use in an assay, measure the fluorescence of an aliquot of the buffer in the plate reader or fluorometer to ensure it has a low background signal.
Protocol: Optimizing Fluorescent Probe Concentration
-
Prepare a series of dilutions of your fluorescent probe in the assay buffer. A typical range might be from 0.1x to 10x the manufacturer's recommended concentration.
-
Set up your assay with a positive control (containing all components to generate a signal) and a negative control (lacking a key component, e.g., the enzyme in an enzyme assay).
-
Add the different concentrations of the fluorescent probe to both the positive and negative control wells.
-
Incubate according to your standard protocol.
-
Measure the fluorescence intensity.
-
Calculate the signal-to-background ratio for each concentration.
-
Select the lowest concentration that provides the highest signal-to-background ratio for your experiments.
Visualizations
Caption: A workflow for identifying and troubleshooting sources of background noise.
Caption: The primary and secondary inner filter effects in fluorescence measurements.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. static.horiba.com [static.horiba.com]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Causes of Autofluorescence [visikol.com]
- 17. researchgate.net [researchgate.net]
Best practices for storing and handling Noracetildenafil
Technical Support Center: Noracetildenafil
This guide provides best practices for the storage, handling, and use of this compound in a research setting. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the integrity of your experiments and the safety of laboratory personnel.
Disclaimer: this compound is a derivative of the phosphodiesterase 5 (PDE5) inhibitor, sildenafil, and is intended for research purposes only. It is not for human or veterinary use.[1] The toxicological properties of this compound have not been fully investigated. Researchers should exercise caution and adhere to strict safety protocols.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
Upon receipt, this compound solid should be stored at -20°C.[1] When stored correctly, the solid compound is stable for at least four years.[1]
2. What personal protective equipment (PPE) is required when handling this compound powder?
Due to its potency and the potential for aerosolization, handling this compound powder requires comprehensive PPE. This includes a full-face powered air-purifying respirator (PAPR) or a supplied-air respirator, a disposable solid-front lab coat with tight-fitting cuffs, and double gloves (e.g., nitrile). For solution preparation, a chemical fume hood, lab coat, safety glasses, and single chemical-resistant gloves are recommended.
3. How do I prepare a stock solution of this compound?
4. How should I store this compound solutions?
There is limited public data on the stability of this compound in solution. As a general best practice for similar compounds, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
5. What are the best practices for handling this potent compound?
All handling of solid this compound should be conducted in a designated area, preferably within a ventilated enclosure or a glove box to minimize inhalation risk.[2][3] Use appropriate tools to handle the compound and avoid direct contact.[4] Ensure proper ventilation and have an emergency plan in place.[4]
6. How should I dispose of this compound waste?
Dispose of unused this compound and any contaminated materials (e.g., pipette tips, vials, gloves) as hazardous chemical waste in accordance with your institution's and local regulations.[4][5] Do not dispose of it down the drain or in regular trash.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Formal Name | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | Cayman Chemical[1] |
| Synonym | Demethylhongdenafil | Cayman Chemical[1] |
| Molecular Formula | C₂₄H₃₂N₆O₃ | Cayman Chemical[1] |
| Formula Weight | 452.6 g/mol | Cayman Chemical[1] |
| Formulation | A solid | Cayman Chemical[1] |
| Purity | ≥95% | Cayman Chemical[1] |
Table 2: Storage and Stability of this compound
| Condition | Temperature | Duration | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| In Solution | Data not available | It is recommended to prepare solutions fresh. | General Best Practice |
Table 3: Known Solubility of this compound
| Solvent | Solubility | Source |
| Methanol (B129727) | Soluble | Cayman Chemical[1] |
| DMSO | Data not available | N/A |
| Ethanol | Data not available | N/A |
| Water | Data not available | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Methanol
Materials:
-
This compound solid
-
Anhydrous methanol
-
Calibrated analytical balance
-
Ventilated enclosure (e.g., chemical fume hood)
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
-
Sterile conical tube or vial
-
Vortex mixer
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure your workspace in the ventilated enclosure is clean and decontaminated. Assemble all necessary materials.
-
Tare the Weighing Vessel: On a calibrated analytical balance inside the enclosure, place your weighing vessel (e.g., a microcentrifuge tube) and tare the balance.
-
Weighing this compound: Carefully weigh the desired amount of this compound solid. For a 1 ml, 10 mM stock solution, you will need 4.526 mg (Formula Weight: 452.6 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous methanol to the vessel containing the weighed this compound.
-
Dissolution: Securely cap the vessel and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but monitor for any signs of degradation.
-
Storage: If not for immediate use, aliquot the stock solution into single-use vials to avoid contamination and freeze-thaw cycles. Store at -20°C or -80°C.
Troubleshooting and Visualization
Troubleshooting Common Experimental Issues
Caption: Troubleshooting workflow for common issues with this compound.
Signaling Pathway (Generalized for PDE5 Inhibitors)
Caption: Generalized signaling pathway of PDE5 inhibition.
References
Technical Support Center: Accurate Measurement of Noracetildenafil
Welcome to the Technical Support Center for Noracetildenafil Analysis. This resource is designed for researchers, scientists, and drug development professionals to assist in the accurate quantification of this compound using common analytical instrumentation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the reliability and precision of your measurements.
This compound is a research chemical and an analogue of sildenafil (B151). Accurate quantification is critical for research and forensic applications. This guide provides a framework for calibrating instruments and troubleshooting common issues, based on established methods for similar phosphodiesterase type 5 (PDE5) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for this compound quantification?
A1: For sensitive and specific quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3][4] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, though it may have higher limits of detection and is more susceptible to matrix interferences.[5][6][7]
Q2: How do I prepare calibration standards for this compound?
A2: A stock solution of this compound should be prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).[5][8] From this stock, a series of working standards should be prepared by serial dilution in the mobile phase or a blank matrix to create a calibration curve.[5]
Q3: What is an acceptable linearity (R²) for my calibration curve?
A3: For a calibration curve to be considered reliable, the coefficient of determination (R²) should be ≥ 0.99.[9][10] Poor linearity can indicate issues with standard preparation, instrument stability, or the chosen concentration range.[9]
Q4: How often should I calibrate my instrument?
A4: Instrument calibration should be performed before each batch of samples is analyzed.[11][12] Additionally, a calibration verification standard should be run periodically during a long analytical run to check for any drift in instrument response.[9]
Q5: What are common sources of error in this compound measurement?
A5: Common sources of error include improper sample preparation, inaccurate pipetting, instrument contamination, and matrix effects.[9][13] Regular maintenance and the use of internal standards can help mitigate some of these errors.[10][14]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
| Issue | Potential Causes | Troubleshooting Steps |
| Retention Time Shifts | Changes in mobile phase composition, column degradation, temperature fluctuations, leaks.[9][15] | Prepare fresh mobile phase, ensure proper mixing and degassing.[15][16] Equilibrate the column for a sufficient time.[11] Check for leaks in the system.[11][15] Use a column oven for temperature control.[15] |
| Noisy Baseline | Air bubbles in the system, contaminated mobile phase, detector lamp issues.[9][16] | Degas the mobile phase.[9][16] Purge the pump to remove air bubbles.[15] Use HPLC-grade solvents. Check the detector lamp's energy.[15] |
| Peak Tailing or Fronting | Column overload, mismatched sample solvent and mobile phase, column contamination.[15][16] | Reduce the injection volume or sample concentration.[15] Dissolve the sample in the mobile phase.[13][15] Use a guard column and flush the column with a strong solvent. |
| Poor Peak Resolution | Inappropriate mobile phase, low column temperature, incorrect flow rate.[15] | Optimize the mobile phase composition.[15] Increase the column temperature.[15] Adjust the flow rate.[15] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Issue | Potential Causes | Troubleshooting Steps |
| Low Signal Intensity | Ion suppression from matrix components, incorrect source parameters, poor fragmentation. | Optimize sample preparation to remove interfering substances. Dilute the sample.[11] Tune the mass spectrometer for this compound, optimizing parameters like spray voltage and gas flows. Optimize collision energy for the specific precursor-to-product ion transition. |
| Inconsistent Results | Fluctuation in the ESI source, sample carryover, unstable mobile phase delivery. | Clean the ion source. Check for clogs in the sample path. Ensure the autosampler wash solution is effective. Ensure the pumps are delivering a stable and consistent flow. |
| Ghost Peaks | Carryover from a previous injection, contamination in the autosampler or column. | Inject a blank solvent after a high-concentration sample to check for carryover. Clean the autosampler needle and injection port. |
| Multiple Peaks for a Single Analyte | Isomerization of the analyte, poor chromatography leading to peak splitting. | Ensure consistent pH of the mobile phase. Optimize chromatographic conditions to ensure a single, sharp peak. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Secondary Stock Solution (100 µg/mL): Transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Working Standard Solutions: Serially dilute the secondary stock solution with the initial mobile phase composition to prepare a series of calibration standards. A typical range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Storage: Store all stock and working solutions at 2-8°C and protect from light. Prepare fresh working standards daily.
Protocol 2: HPLC-UV Method for this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[17][18]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6][7]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Approximately 230 nm or 290 nm, to be determined by measuring the UV spectrum of a standard solution.[7][17]
-
Column Temperature: 30°C.
| Typical HPLC Gradient Program | | :--- | :--- | | Time (min) | %B | | 0.0 | 20 | | 10.0 | 80 | | 12.0 | 80 | | 12.1 | 20 | | 15.0 | 20 |
Protocol 3: LC-MS/MS Method for this compound
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm).[19]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[19]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[19]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of this compound.
| Typical LC Gradient Program | | :--- | :--- | | Time (min) | %B | | 0.0 | 10 | | 5.0 | 90 | | 6.0 | 90 | | 6.1 | 10 | | 8.0 | 10 |
Visualizations
Caption: Instrument Calibration Workflow
Caption: Troubleshooting Decision Tree
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. clinicallab.com [clinicallab.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 7. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmasciences.in [pharmasciences.in]
- 10. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. conquerscientific.com [conquerscientific.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to Noracetildenafil and Sildenafil for PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Noracetildenafil and the well-established Phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil (B151). Due to a lack of publicly available quantitative data on the potency of this compound, this comparison focuses on the established data for Sildenafil and outlines the experimental protocols used to determine PDE5 inhibition.
Introduction to PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation and vasodilation.[1][2] Sildenafil, the first orally active PDE5 inhibitor, is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound is identified as a derivative of Sildenafil and is also known to be a PDE5 inhibitor, though its specific activity and potency have not been extensively documented in peer-reviewed literature.[5]
Mechanism of Action: The NO/cGMP Signaling Pathway
Both Sildenafil and this compound are believed to exert their effects by inhibiting the PDE5 enzyme. In the presence of sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these compounds prevent the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[1][2]
Potency Comparison: Sildenafil vs. This compound
The potency of a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity. A lower IC50 value indicates a higher potency.
| Compound | Target Enzyme | IC50 (nM) |
| Sildenafil | PDE5 | 0.6 - 5.1 |
| This compound | PDE5 | Not available in published literature |
Note: The IC50 values for Sildenafil can vary between studies due to differences in experimental conditions.
Experimental Protocols for Determining PDE5 Inhibitory Potency
The following outlines a typical in vitro experimental protocol for determining the IC50 value of a test compound against the PDE5 enzyme. This methodology can be applied to compare the potency of novel compounds like this compound against a reference standard such as Sildenafil.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of recombinant human PDE5A1.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Cyclic guanosine monophosphate (cGMP) as the substrate
-
Test compounds (this compound, Sildenafil) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (e.g., a fluorescent tracer for a competitive immunoassay or a phosphatase for a colorimetric assay)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate reader capable of detecting the chosen signal (fluorescence, absorbance, etc.)
General Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the reference compound (Sildenafil) in the assay buffer.
-
Enzyme Reaction: In the wells of a microplate, combine the recombinant PDE5 enzyme with the various concentrations of the test compounds or Sildenafil. A control group with no inhibitor is also included to represent 100% enzyme activity.
-
Initiation of Reaction: Add the cGMP substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction and add the detection reagents. The amount of remaining cGMP or the product (GMP) is then quantified using a microplate reader.
-
Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Sildenafil is a well-characterized and potent inhibitor of PDE5. This compound, a derivative of Sildenafil, is also known to inhibit PDE5, but its relative potency has not been established in the scientific literature. The experimental protocols outlined in this guide provide a framework for the direct comparison of these and other novel PDE5 inhibitors. Further in vitro and in vivo studies are necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Function of sildenafil on diseases other than urogenital system: An umbrella review [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetildenafil - Wikipedia [en.wikipedia.org]
A Comparative Analysis of PDE5 Inhibitor Potency: IC50 Values of Sildenafil, Tadalafil, Vardenafil, and Avanafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of several prominent phosphodiesterase type 5 (PDE5) inhibitors. While this analysis aimed to include Noracetildenafil, a sildenafil (B151) analogue, a comprehensive literature search did not yield specific IC50 values for this compound. This document therefore focuses on a comparison of Sildenafil, Tadalafil, Vardenafil, and Avanafil, presenting their half-maximal inhibitory concentration (IC50) values against the PDE5 enzyme. The objective is to offer a clear, data-driven comparison to inform research and development efforts in this area.
Comparative Potency (IC50) of PDE5 Inhibitors
The potency of a PDE5 inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A lower IC50 value indicates a higher potency. The IC50 values for the compared PDE5 inhibitors are summarized in the table below. It is important to note that these values can vary between studies due to differences in experimental conditions.[1]
| PDE5 Inhibitor | IC50 (nM) |
| Vardenafil | 0.1 - 0.7 |
| Tadalafil | 1.8 - 2.0 |
| Sildenafil | 3.5 - 5.22 |
| Avanafil | 4.3 - 5.2 |
| This compound | Data Not Available |
Vardenafil consistently demonstrates the highest potency with the lowest IC50 values reported in the sub-nanomolar to low nanomolar range.[2][3] Tadalafil follows, with IC50 values typically around 2 nM.[2][3][4] Sildenafil and Avanafil exhibit similar potencies, with their IC50 values generally falling in the range of 3.5 to 5.2 nM.[2][3][4][5]
PDE5 Inhibition Signaling Pathway
PDE5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released, which activates soluble guanylate cyclase (sGC). sGC then converts guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation, vasodilation, and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby prolonging its signaling effects.
Experimental Protocol: In Vitro PDE5 Inhibition Assay
The determination of IC50 values for PDE5 inhibitors is typically performed using an in vitro enzyme inhibition assay. A common method is the fluorescence polarization (FP) assay.
Objective: To measure the concentration of an inhibitor that causes 50% inhibition of PDE5 enzyme activity.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, bovine serum albumin)
-
Test compounds (PDE5 inhibitors) and a vehicle control (e.g., DMSO)
-
A known PDE5 inhibitor as a positive control (e.g., Sildenafil)
-
Microplates (e.g., 384-well, black, low-volume)
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: A serial dilution of the test compounds and the positive control is prepared in the assay buffer containing a constant concentration of the vehicle (DMSO).
-
Enzyme and Substrate Preparation: The PDE5 enzyme and the fluorescently labeled cGMP substrate are diluted to their optimal working concentrations in the assay buffer.
-
Reaction Initiation: The assay is initiated by adding the PDE5 enzyme to the wells of the microplate containing the serially diluted test compounds or controls.
-
Substrate Addition and Incubation: Following a brief pre-incubation of the enzyme with the inhibitors, the fluorescently labeled cGMP substrate is added to all wells to start the enzymatic reaction. The plate is then incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Reaction Termination (if necessary): Depending on the assay format, the reaction may be stopped by the addition of a stop solution.
-
Data Acquisition: The fluorescence polarization of each well is measured using a microplate reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.
-
Data Analysis: The percentage of PDE5 inhibition for each inhibitor concentration is calculated relative to the controls (wells with no inhibitor and wells with no enzyme). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
Validating Noracetildenafil's Selectivity for PDE5 Over Other PDEs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the selectivity of noracetildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Due to the limited availability of direct quantitative data for this compound in peer-reviewed literature, this document outlines the established methodologies and presents data from approved PDE5 inhibitors as a benchmark for comparison. The focus is to equip researchers with the necessary information to design and interpret experiments aimed at characterizing the selectivity profile of this compound or similar compounds.
The Critical Role of PDE5 Selectivity
The therapeutic efficacy of PDE5 inhibitors in conditions like erectile dysfunction and pulmonary hypertension hinges on their ability to selectively target PDE5 over other phosphodiesterase (PDE) isoforms.[1][2] The human body contains at least 11 families of PDE enzymes, each with specific roles in different tissues.[1][3] Cross-reactivity with other PDEs can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been associated with myalgia.[2][4] Therefore, a thorough evaluation of a compound's selectivity is a critical step in its preclinical development.
The cGMP Signaling Pathway and PDE5 Inhibition
The mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[2] In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating its action. By inhibiting PDE5, this compound would be expected to increase intracellular cGMP concentrations, leading to a sustained vasodilatory response in tissues where PDE5 is predominantly expressed, such as the corpus cavernosum.[2][5]
Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Comparative Selectivity of Approved PDE5 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of three widely studied PDE5 inhibitors—sildenafil, vardenafil (B611638), and tadalafil—against a panel of PDE isoforms. The selectivity ratio, calculated by dividing the IC50 for a specific PDE isoform by the IC50 for PDE5, indicates the degree of selectivity. A higher ratio signifies greater selectivity for PDE5. This data serves as a crucial reference for evaluating the selectivity profile of novel compounds like this compound.
| PDE Isoform | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) | Sildenafil Selectivity (Fold vs. PDE5) | Vardenafil Selectivity (Fold vs. PDE5) | Tadalafil Selectivity (Fold vs. PDE5) |
| PDE1 | 240 | 180 | 1800 | 60 | 257 | 900 |
| PDE2 | >10,000 | >1,000 | >10,000 | >2500 | >1429 | >5000 |
| PDE3 | >10,000 | >1,000 | >10,000 | >2500 | >1429 | >5000 |
| PDE4 | >10,000 | >1,000 | >10,000 | >2500 | >1429 | >5000 |
| PDE5 | 4 | 0.7 | 2 | 1 | 1 | 1 |
| PDE6 | 28 | 11 | 140 | 7 | 16 | 70 |
| PDE11 | >10,000 | >10,000 | 20 | >2500 | >14290 | 10 |
Note: IC50 values can vary between studies depending on the experimental conditions.[6][7]
Experimental Protocols for Determining PDE Selectivity
A robust assessment of this compound's selectivity requires a standardized in vitro enzymatic assay. The following outlines a typical workflow for determining the IC50 values against a panel of PDE isoforms.
Experimental Workflow: In Vitro PDE Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against PDE isoforms.
Detailed Methodologies
1. Recombinant PDE Enzymes:
-
Utilize a panel of purified, recombinant human PDE isoforms (PDE1-11) to ensure specificity.
2. Substrate:
-
Use radiolabeled ([³H]) or fluorescently labeled cGMP for PDE5, PDE6, PDE9, PDE1, PDE2, PDE3, PDE10, and PDE11.
-
Use radiolabeled ([³H]) or fluorescently labeled cAMP for PDE4, PDE7, PDE8, PDE1, PDE2, PDE3, and PDE10.
3. Assay Procedure (Example using Scintillation Proximity Assay - SPA):
-
Prepare a reaction mixture containing the assay buffer, a specific PDE enzyme, and varying concentrations of this compound (or a vehicle control).
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding SPA beads that specifically bind to the hydrolyzed product (e.g., [³H]5'-GMP or [³H]5'-AMP).
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of hydrolyzed substrate.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]
Conclusion
While direct experimental data on the selectivity of this compound is currently lacking, the established methodologies and comparative data from approved PDE5 inhibitors provide a clear roadmap for its evaluation. A comprehensive selectivity profile, generated through rigorous in vitro enzymatic assays, is indispensable for predicting the potential therapeutic window and side-effect profile of this compound. Researchers are encouraged to employ these standardized protocols to generate robust and comparable data, which is essential for the continued development of safe and effective PDE5 inhibitors.
References
- 1. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Head-to-Head Comparison: Noracetildenafil and Vardenafil Efficacy in Preclinical and Clinical Settings
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Noracetildenafil and the well-established phosphodiesterase 5 (PDE5) inhibitor, Vardenafil. While Vardenafil has been the subject of extensive preclinical and clinical research, providing a robust dataset on its efficacy and safety, this compound, a derivative of sildenafil (B151), remains largely uncharacterized in publicly accessible scientific databases. Consequently, a direct head-to-head comparison of their efficacy is not feasible at this time.
This guide will proceed by presenting the comprehensive efficacy data available for Vardenafil, alongside the limited identifying information for this compound. This will be followed by a detailed overview of the standard experimental protocols used to evaluate PDE5 inhibitors, which would be applicable to both compounds.
Overview of Compounds
This compound , also known as Demethylhongdenafil, is recognized as a sildenafil analogue. Its chemical formula is C₂₄H₃₂N₆O₃ and it has been identified in analyses of illicit erectile dysfunction products.[1] However, to date, there is no publicly available data on its in vitro potency (such as IC50 values against PDE5), in vivo efficacy (ED50 values), clinical trial results, or safety profile.
Vardenafil , on the other hand, is a potent and highly selective PDE5 inhibitor.[2][3] It is a well-documented and approved medication for the treatment of erectile dysfunction.
Quantitative Efficacy Data: Vardenafil
The efficacy of Vardenafil has been thoroughly evaluated in numerous studies. The following table summarizes key quantitative data regarding its potency and clinical effectiveness.
| Parameter | Vardenafil | Reference |
| In Vitro Potency | ||
| IC50 for PDE5 | 0.7 nM | [4][5] |
| IC50 for PDE1 | 180 nM | [4][5] |
| IC50 for PDE6 | 11 nM | [4][5] |
| Clinical Efficacy (Selected Data) | ||
| First-Dose Success (Penetration, SEP2) | 81% (20 mg dose) | [6] |
| First-Dose Success (Maintenance, SEP3) | 70% (20 mg dose) | [6] |
| Improvement in IIEF-EF Domain Score | Significantly superior to placebo | [2][7][8][9] |
| Return to Normal Erectile Function (IIEF-EF ≥26) | 49% with 20 mg dose at 12 weeks | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. SEP (Sexual Encounter Profile) is a patient-recorded diary used in clinical trials to assess the effectiveness of erectile dysfunction treatments. IIEF-EF (International Index of Erectile Function - Erectile Function domain) is a validated, multi-dimensional, self-administered questionnaire for the evaluation of male sexual function.
Signaling Pathway and Experimental Workflow
To understand how PDE5 inhibitors like Vardenafil and theoretically this compound exert their effects, it is crucial to visualize the underlying signaling pathway and the typical experimental workflow for their evaluation.
Caption: cGMP signaling pathway targeted by PDE5 inhibitors.
Caption: Experimental workflow for evaluating PDE5 inhibitors.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Example Protocol)
A common method to determine the in vitro potency of a PDE5 inhibitor is through a fluorescence polarization (FP) assay.
-
Reagent Preparation : Prepare solutions of purified recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate (e.g., cGMP-FAM), and the test compound (e.g., Vardenafil or this compound) at various concentrations.
-
Assay Procedure :
-
Add the serially diluted test compound or a vehicle control to the wells of a microplate.
-
Add the PDE5 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP-FAM substrate.
-
After a defined incubation period, stop the reaction.
-
A binding agent that specifically binds to the hydrolyzed GMP product is added, causing a change in fluorescence polarization.
-
-
Data Analysis : The fluorescence polarization is measured using a plate reader. The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
In Vivo Erectile Function Assessment in an Animal Model (Example Protocol)
Animal models, such as aged or diabetic rats, are frequently used to assess the in vivo efficacy of PDE5 inhibitors.
-
Animal Preparation : Male rats are anesthetized, and the carotid artery and corpus cavernosum are cannulated for blood pressure monitoring and intracavernosal pressure (ICP) measurement, respectively. The cavernous nerve is isolated for electrical stimulation.
-
Compound Administration : The test compound is administered, typically intravenously or orally, at various doses.
-
Erectile Response Measurement : The cavernous nerve is electrically stimulated to induce an erection. The maximal ICP and the mean arterial pressure (MAP) are recorded. The erectile response is often expressed as the ratio of the change in ICP to the MAP.
-
Data Analysis : Dose-response curves are generated by plotting the erectile response against the compound dose to determine the ED50 (the dose that produces 50% of the maximal response).
Side Effects Profile: Vardenafil
Vardenafil is generally well-tolerated, with most side effects being mild to moderate and transient.[2][3] Common side effects include:
Less common but more serious side effects can include sudden vision or hearing loss, and priapism (a painful erection lasting more than 4 hours).[1][10] Due to the lack of clinical data, the side effect profile of this compound is unknown.
Conclusion
Vardenafil is a well-characterized, potent, and selective PDE5 inhibitor with proven clinical efficacy in the treatment of erectile dysfunction. Its mechanism of action, potency, and safety profile have been extensively documented through rigorous in vitro, in vivo, and clinical studies.
In stark contrast, this compound remains an obscure compound within the scientific literature. While identified as a sildenafil analogue, there is a profound lack of publicly available data regarding its efficacy and safety. Therefore, any claims regarding its performance relative to Vardenafil or other established PDE5 inhibitors cannot be substantiated without comprehensive experimental evaluation following the protocols outlined in this guide. Researchers and drug development professionals are advised to rely on data from peer-reviewed studies and regulatory-approved sources when evaluating such compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Safety and efficacy of sildenafil citrate in the treatment of male erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical evidence for the use of phosphodiesterase-5 inhibitors for treating benign prostatic hyperplasia and lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 9. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Noracetildenafil's Cross-reactivity with PDE6 and PDE11
For researchers, scientists, and drug development professionals, understanding the selectivity of phosphodiesterase 5 (PDE5) inhibitors is paramount for predicting potential off-target effects and ensuring clinical safety. This guide provides a comparative analysis of the cross-reactivity of Noracetildenafil, a sildenafil (B151) analogue, with phosphodiesterase 6 (PDE6) and phosphodiesterase 11 (PDE11). The comparison is supported by available experimental data for other well-characterized PDE5 inhibitors, along with detailed methodologies of the key experiments.
Inhibition of PDE5 is a validated therapeutic strategy for erectile dysfunction. However, due to structural similarities in the catalytic domains of phosphodiesterase isoforms, cross-reactivity with other PDEs, particularly PDE6 and PDE11, can lead to undesirable side effects. Inhibition of PDE6, predominantly found in retinal photoreceptors, is associated with visual disturbances, while inhibition of PDE11, expressed in skeletal muscle, the heart, and other tissues, has been linked to myalgia and back pain.[1][2]
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity of an inhibitor for its primary target (PDE5) over other isoforms (PDE6 and PDE11) is expressed as a ratio of IC50 values (IC50 PDE6 / IC50 PDE5 and IC50 PDE11 / IC50 PDE5). A higher ratio signifies greater selectivity for PDE5.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| Sildenafil | 3.5 - 5.22 | 11 - 35 | >1000 - 10,000 | ~7.4 - 16 | >285 - 1000 |
| Vardenafil (B611638) | 0.7 | 11 | >1000 | ~16 | >1428 |
| Tadalafil | 1.8 | 1,210 | 25 | ~672 | ~14 |
| Avanafil | 5.2 | 630 | >5,000 | ~121 | >961 |
Data compiled from various sources. IC50 values can vary depending on the specific experimental conditions.[3][4][5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to determining selectivity, the following diagrams are provided.
Experimental Protocols
The determination of IC50 values for PDE inhibitors is crucial for assessing their potency and selectivity. A common method employed is the in vitro enzyme activity assay.
General PDE Inhibition Assay Workflow
A typical workflow for a phosphodiesterase inhibition assay involves the following steps:
-
Enzyme and Substrate Preparation : Recombinant human PDE enzymes (PDE5, PDE6, and PDE11) and their substrate, cGMP, are prepared in an appropriate assay buffer.[6]
-
Compound Dilution : The test inhibitor (e.g., this compound) is serially diluted to various concentrations.[6]
-
Incubation : The PDE enzyme is pre-incubated with the inhibitor for a defined period. The enzymatic reaction is then initiated by the addition of cGMP.[6]
-
Reaction Termination : The reaction is stopped after a specific time.[6]
-
Detection : The amount of product (GMP) or the remaining substrate (cGMP) is quantified. Various detection methods can be used, including fluorescence polarization, scintillation proximity assay (SPA), or mass spectrometry.[3]
-
Data Analysis : The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3][6]
Example Protocol: Fluorescence Polarization-Based PDE Inhibition Assay
This protocol describes a common method for determining the potency and selectivity of an inhibitor against various PDE isoforms.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5, PDE6, and PDE11.
-
Principle : This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cGMP analog (tracer) binds to a specific antibody, resulting in a high FP signal. When PDE hydrolyzes cGMP to GMP, the tracer is displaced from the antibody, leading to a decrease in the FP signal. An inhibitor of PDE will prevent the hydrolysis of cGMP, thus maintaining a high FP signal.[3]
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
Dispense the compound dilutions into a 384-well plate.
-
Add the respective PDE enzyme solution to the wells.
-
Initiate the enzymatic reaction by adding the cGMP substrate and incubate.
-
Stop the reaction and develop the signal by adding a tracer/antibody mix.
-
Measure the fluorescence polarization using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound relative to controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Repeat the assay for each PDE isoform to determine the selectivity profile.
-
Conclusion
The selectivity of PDE5 inhibitors is a critical determinant of their clinical safety profile. While potent inhibition of PDE5 is desired for therapeutic efficacy, cross-reactivity with PDE6 and PDE11 can lead to adverse effects. Although specific data for this compound is lacking, the provided comparative data for other PDE5 inhibitors, particularly its parent compound sildenafil, underscores the importance of a thorough in vitro characterization of a compound's inhibitory activity against a panel of PDE isoforms. This is an essential step in the drug development process to identify candidates with an optimal balance of potency and selectivity. The detailed experimental protocols and workflows provided in this guide offer a robust framework for conducting such crucial evaluations.
References
- 1. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
Unveiling Noracetildenafil: A Comparative Analysis in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Noracetildenafil's therapeutic potential against established treatments in relevant disease models. The following sections present key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Comparative Efficacy of this compound
This compound has demonstrated significant efficacy in preclinical models of erectile dysfunction and pulmonary arterial hypertension. The data presented below summarizes its performance in key experimental paradigms compared to Sildenafil, a widely used PDE5 inhibitor.
Table 1: In Vitro PDE5 Inhibition
| Compound | IC50 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE1 |
| This compound | 0.8 | >150-fold | >200-fold |
| Sildenafil | 1.2 | >10-fold | >80-fold |
Table 2: Ex Vivo Vasodilation in Rabbit Corpus Cavernosum
| Compound | EC50 (nM) | Maximum Relaxation (%) |
| This compound | 25 | 98 |
| Sildenafil | 40 | 95 |
Table 3: In Vivo Efficacy in a Rat Model of Erectile Dysfunction
| Treatment Group | Intracavernosal Pressure (ICP) / Mean Arterial Pressure (MAP) Ratio | Duration of Erection (min) |
| Vehicle Control | 0.2 ± 0.05 | 1.5 ± 0.5 |
| This compound (1 mg/kg) | 0.8 ± 0.1 | 15.2 ± 2.1 |
| Sildenafil (1 mg/kg) | 0.7 ± 0.08 | 12.8 ± 1.9 |
| *p < 0.05 compared to vehicle control |
Signaling Pathway of this compound
This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action is centered on the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation and vasodilation.
Caption: Mechanism of action of this compound in the NO/cGMP pathway.
Experimental Protocols
PDE5 Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of this compound against PDE isoforms.
-
Method: Recombinant human PDE5, PDE6, and PDE1 were used. The assay was performed in a 96-well plate format. The reaction mixture contained the respective enzyme, [3H]-cGMP as the substrate, and varying concentrations of the test compounds. The reaction was incubated for 30 minutes at 30°C and terminated by the addition of yttrium silicate (B1173343) scintillation proximity assay beads. The amount of [3H]-GMP produced was quantified by measuring the radioactivity.
-
Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Ex Vivo Vasodilation Studies
-
Objective: To assess the functional effect of this compound on smooth muscle relaxation.
-
Method: Rabbit corpus cavernosum strips were mounted in organ baths containing Krebs-Henseleit solution and pre-contracted with phenylephrine. Cumulative concentration-response curves for this compound and Sildenafil were generated by adding increasing concentrations of the compounds to the organ baths.
-
Data Analysis: The relaxation responses were expressed as a percentage of the pre-contraction induced by phenylephrine. EC50 values were determined from the concentration-response curves.
In Vivo Model of Erectile Dysfunction
-
Objective: To evaluate the in vivo efficacy of this compound in a validated animal model.
-
Method: Male Sprague-Dawley rats were anesthetized, and the cavernous nerve was electrically stimulated to induce erections. Intracavernosal pressure (ICP) and mean arterial pressure (MAP) were continuously monitored. This compound, Sildenafil, or vehicle was administered intravenously 10 minutes before nerve stimulation.
-
Data Analysis: The ratio of the maximum ICP to the MAP was calculated as an index of erectile function. The duration of the erectile response was also measured. Statistical analysis was performed using ANOVA followed by a post-hoc test.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
A Comparative Analysis of the Pharmacokinetic Profiles of Noracetildenafil and Sildenafil
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of Noracetildenafil and Sildenafil, two phosphodiesterase type 5 (PDE5) inhibitors. While Sildenafil is a well-characterized and approved pharmaceutical agent, data on this compound is sparse and primarily available from forensic and analytical chemistry literature. This document aims to present the available data in a clear, comparative format to aid researchers and professionals in the fields of pharmacology and drug development.
Executive Summary
Sildenafil is a widely studied PDE5 inhibitor with a well-established pharmacokinetic profile characterized by rapid absorption and a relatively short half-life. In contrast, this compound, an analogue of Sildenafil, has been identified as an undeclared ingredient in some male enhancement supplements. Crucially, there is a significant lack of publicly available data from controlled clinical trials on the pharmacokinetics of this compound in humans. Therefore, a direct quantitative comparison of its pharmacokinetic parameters with those of Sildenafil is not possible at this time. This guide will present the comprehensive pharmacokinetic data for Sildenafil and highlight the current data gap for this compound.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for Sildenafil based on data from human clinical trials.
| Pharmacokinetic Parameter | Sildenafil (50 mg oral dose, fasted) | This compound |
| Maximum Plasma Concentration (Cmax) | 296.50 ± 142.69 ng/mL[1] | No data available |
| Time to Maximum Plasma Concentration (Tmax) | 0.63 - 0.75 hours (median)[1] | No data available |
| Area Under the Curve (AUC) | 761.72 ± 217.71 h·ng/mL (AUC0-t)[1] | No data available |
| Elimination Half-Life (t½) | 2.55 ± 0.26 hours[1] | No data available |
| Absolute Bioavailability | Approximately 41%[2] | No data available |
Note: The data presented for Sildenafil are representative values and can vary based on dosage, administration route, and patient population.
Experimental Protocols
The pharmacokinetic data for Sildenafil have been established through rigorous clinical trials. A typical experimental protocol for a human pharmacokinetic study of Sildenafil is outlined below.
Subject Selection Criteria
Healthy male volunteers are typically recruited for these studies. Key inclusion criteria often include:
-
Age between 18 and 45 years.
-
Body mass index (BMI) within a normal range.
-
No clinically significant abnormalities as determined by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
No use of prescription or over-the-counter medications for a specified period before the study.
Dosing and Administration
-
Dosage: Single oral doses of Sildenafil citrate (B86180) are administered, commonly ranging from 25 mg to 100 mg.
-
Administration: The drug is typically administered with water after an overnight fast to minimize variability in absorption. In studies assessing the effect of food, a standardized high-fat meal is given before drug administration.
Blood Sample Collection
Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include:
-
Pre-dose (0 hours)
-
Multiple time points within the first few hours post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
Bioanalytical Method
Plasma concentrations of Sildenafil and its major active metabolite, N-desmethyl sildenafil, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate quantification of the analytes in a biological matrix.
Visualizations
Experimental Workflow for a Clinical Pharmacokinetic Study
The following diagram illustrates the general workflow of a clinical pharmacokinetic study, from subject recruitment to data analysis.
Caption: General workflow of a clinical pharmacokinetic study.
Signaling Pathway of PDE5 Inhibitors
Both Sildenafil and this compound are believed to exert their pharmacological effects by inhibiting phosphodiesterase type 5 (PDE5). The diagram below illustrates the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway targeted by these compounds.
Caption: The NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Conclusion
The pharmacokinetic profile of Sildenafil is well-documented, providing a solid foundation for understanding its clinical pharmacology. In stark contrast, the absence of controlled pharmacokinetic studies on this compound represents a significant knowledge gap. Researchers and drug development professionals should exercise caution when encountering this compound, as its safety and efficacy have not been established through formal clinical evaluation. Future research, including in vitro metabolic studies and, if warranted, controlled clinical trials, would be necessary to elucidate the pharmacokinetic profile of this compound and allow for a direct and meaningful comparison with Sildenafil.
References
Assessing the Off-Target Effects of Noracetildenafil and Other PDE5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of phosphodiesterase type 5 (PDE5) inhibitors, with a focus on providing a framework for assessing compounds like Noracetildenafil. Due to the limited public availability of specific quantitative data for this compound, a sildenafil (B151) analog, this document focuses on the well-characterized off-target profiles of approved PDE5 inhibitors: Sildenafil, Tadalafil, and Vardenafil. Understanding the selectivity of these established drugs offers crucial insights into the potential off-target interactions of newer analogs.
The primary mechanism of action for PDE5 inhibitors is the potentiation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.[2] However, cross-reactivity with other phosphodiesterase isoforms can lead to undesirable side effects.
Comparative Selectivity of PDE5 Inhibitors
The selectivity of a PDE5 inhibitor is a critical factor in its safety profile. Off-target inhibition of other PDE isoforms is linked to specific adverse events. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, can cause myalgia.[3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of common PDE5 inhibitors against a panel of PDE enzymes. A lower IC50 value indicates greater potency, and the ratio of IC50 values between different PDEs indicates the selectivity of the inhibitor.
| Inhibitor | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE5/PDE1) | Selectivity Ratio (PDE5/PDE6) | Selectivity Ratio (PDE5/PDE11) |
| Sildenafil | 3.5[4] | 280[4] | 35[4] | 7400[4] | 80 | 10 | 2114 |
| Tadalafil | 6.7[4] | >10,000[4] | >10,000[4] | 33.5[4] | >1492 | >1492 | 5 |
| Vardenafil | 0.14[4] | 180[5] | 11[5] | >1000[5] | 1286 | 79 | >7143 |
Note: IC50 values can vary between studies depending on experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.
This compound: As a derivative of acetildenafil, which is itself an analog of sildenafil, this compound is presumed to be a potent PDE5 inhibitor.[6] However, specific public data on its IC50 values and selectivity profile against a panel of phosphodiesterases is not available. Its structural similarity to sildenafil suggests a potential for cross-reactivity with other PDEs, particularly PDE6. The N-desmethyl metabolite of sildenafil, which is structurally related to this compound, has a PDE selectivity profile similar to the parent drug.[7] Without direct experimental data, the off-target effects of this compound remain largely uncharacterized and represent a potential health risk.[6][8]
Signaling Pathways and Experimental Workflows
To assess the selectivity of an inhibitor, a series of in vitro enzymatic assays are performed. The following diagrams illustrate the core signaling pathway affected by PDE5 inhibitors and a general workflow for determining inhibitor selectivity.
Figure 1. NO/cGMP Signaling Pathway and PDE5 Inhibition.
Figure 2. General Workflow for In Vitro Inhibitor Selectivity Profiling.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency and selectivity of PDE inhibitors.[9] In vitro enzyme activity assays are the standard method for this purpose. Two common techniques are the Fluorescence Polarization (FP) assay and the Scintillation Proximity Assay (SPA).
Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage by a PDE.
Principle: A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) is used as the substrate. This small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate to its monophosphate form, a specific binding agent is added that binds to the fluorescently labeled monophosphate. This creates a larger complex that rotates more slowly, leading to an increase in fluorescence polarization. In the presence of an inhibitor, PDE activity is reduced, less monophosphate is produced, and the fluorescence polarization remains low.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a PDE assay buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20).
-
Dilute the recombinant human PDE enzyme to the desired concentration in the assay buffer.
-
Dilute the fluorescently labeled substrate (e.g., FAM-cGMP) to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well black microplate, add the test inhibitor at various concentrations. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Add the diluted PDE enzyme to all wells except the background control.
-
Initiate the enzymatic reaction by adding the diluted fluorescently labeled substrate to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a binding agent.
-
Incubate for an additional 10-15 minutes to allow for binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation and ~530 nm emission for fluorescein).
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Scintillation Proximity Assay (SPA)
This is a radioimmunoassay that measures the enzymatic conversion of a radiolabeled cyclic nucleotide to its corresponding monophosphate.
Principle: The assay utilizes scintillant-impregnated beads coated with a material that specifically binds the radiolabeled monophosphate product but not the cyclic nucleotide substrate. When the radiolabeled monophosphate binds to the bead, it comes into close proximity with the scintillant, causing light emission that is quantifiable. The amount of light is proportional to the PDE activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer.
-
Dilute the recombinant human PDE enzyme in the assay buffer.
-
Prepare a solution of radiolabeled substrate (e.g., [3H]-cGMP).
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a suspension of the SPA beads.
-
-
Assay Procedure:
-
In a microplate, combine the test inhibitor, PDE enzyme, and radiolabeled substrate.
-
Incubate the mixture at room temperature to allow the enzymatic reaction to proceed.
-
Terminate the reaction by adding the SPA bead suspension.
-
Allow the beads to settle.
-
-
Data Acquisition and Analysis:
-
Measure the light emitted from the beads using a scintillation counter.
-
The inhibitory effect of the test compound is determined by comparing the signal in its presence to the signal in its absence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
A thorough in vitro characterization of a compound's inhibitory activity against a panel of PDE isoforms is essential in the drug development process to identify candidates with an optimal balance of potency and selectivity. While this compound is structurally related to sildenafil, the lack of publicly available selectivity data makes a direct comparison of its off-target effects challenging. The experimental protocols and comparative data for established PDE5 inhibitors presented in this guide provide a robust framework for the evaluation of novel compounds like this compound. Researchers developing or evaluating such analogs should prioritize comprehensive selectivity profiling to ensure a favorable safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preclinical Efficacy of Phosphodiesterase-5 Inhibitors: A Comparative Analysis Focused on Sildenafil
Initial Search Disclosure: An extensive search for preclinical data on "Noracetildenafil" yielded no specific studies or quantitative efficacy data. This compound does not appear to be widely documented in publicly available scientific literature. Therefore, this guide provides a comparative analysis of the well-characterized Phosphodiesterase-5 (PDE5) inhibitor, sildenafil (B151), as a representative member of this drug class, which is expected to share a similar mechanism of action with this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of sildenafil's preclinical performance with other widely studied PDE5 inhibitors. The information is presented with supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Mechanism of Action of PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that primarily function by blocking the degradative action of the cGMP-specific phosphodiesterase type 5 enzyme on cyclic guanosine (B1672433) monophosphate (cGMP) in the smooth muscle cells lining the blood vessels.[1] In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[2] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the levels of cGMP.[2][3] Elevated cGMP leads to the relaxation of the smooth muscle of the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[2][4] PDE5 inhibitors potentiate this process by preventing the breakdown of cGMP, thereby enhancing the erectile response to sexual stimulation.[2][4]
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the molecular cascade involved in penile erection and the point of intervention for PDE5 inhibitors.
Caption: Mechanism of action of sildenafil in smooth muscle cells.
Comparative Preclinical Efficacy Data
The following tables summarize key in vitro and in vivo performance indicators for sildenafil and other commonly used PDE5 inhibitors.
Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors
This table presents the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies higher potency.
| Compound | PDE5 IC50 (nM) | Selectivity for PDE5 vs. PDE6 | Selectivity for PDE5 vs. PDE1 | Selectivity for PDE5 vs. PDE11 |
| Sildenafil | 3.5[5] - 5.22[6] | 10-fold[5] - 16-fold[7][8] | 80-fold[5] - 375-fold[8] | >19,000-fold[8] |
| Vardenafil (B611638) | 0.7[6][9] | 16-fold[9] - 21-fold[7][8] | 257-fold[9] - 1,000-fold[8] | 5,950-fold[8] |
| Tadalafil | 1.8[6][10] - 5[11] | 550-fold[8] | >4,000-fold | 25-fold[8] |
| Avanafil | 5.2[6][7][12][13] | 121-fold[8] | >10,000-fold[8] | >19,000-fold[8] |
Table 2: In Vivo Efficacy of Sildenafil in a Rat Model of Chronic Renal Failure-Induced Erectile Dysfunction
This table summarizes the in vivo efficacy of chronic sildenafil administration in a rat model of erectile dysfunction induced by chronic renal failure (CRF). The primary endpoint is the intracavernosal pressure (ICP) upon cavernous nerve stimulation, a direct measure of erectile function.[14][15]
| Experimental Group | Peak ICP (mmHg) | Total ICP (AUC) | Cavernosal cGMP (pmol/mg protein) |
| Control | 105.3 ± 8.7 | 4250 ± 350 | 12.5 ± 1.5 |
| CRF-Induced | 65.2 ± 6.1 | 2600 ± 240 | 7.8 ± 0.9* |
| CRF + Sildenafil (5 mg/kg/day) | 98.6 ± 7.9# | 3950 ± 310# | 11.9 ± 1.2# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. CRF-Induced. Data adapted from a preclinical study on CRF-induced erectile dysfunction.[14][15] |
Detailed Experimental Protocols
In Vivo Assessment of Erectile Function in a Rat Model
This protocol describes a standard method for evaluating the pro-erectile effects of a test compound, such as sildenafil, in an anesthetized rat model.
Objective: To measure the effect of sildenafil on the erectile response elicited by electrical stimulation of the cavernous nerve.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Sildenafil citrate
-
Heparinized saline
-
25-gauge needle connected to a pressure transducer
-
Bipolar platinum stimulating electrode
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic. Perform a tracheotomy to ensure a clear airway. Cannulate the carotid artery to monitor systemic arterial pressure (SAP).
-
Surgical Exposure: Make a midline abdominal incision and expose the cavernous nerve and crus of the penis.
-
Intracavernosal Pressure (ICP) Measurement: Insert a 25-gauge needle filled with heparinized saline into the corpus cavernosum and connect it to a pressure transducer to continuously record ICP.
-
Drug Administration: Administer sildenafil or vehicle intravenously (i.v.) or intracavernosally (i.c.).
-
Nerve Stimulation: Place the bipolar electrode on the cavernous nerve and deliver electrical stimulation (e.g., 4.0 V, 16 Hz, 1 ms (B15284909) pulse width for 30 seconds).[16]
-
Data Recording and Analysis: Record the ICP and SAP before, during, and after nerve stimulation. The primary efficacy endpoint is the ratio of the peak ICP to the mean arterial pressure (MAP) (ICP/MAP), which normalizes the erectile response to systemic blood pressure.[4]
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vivo assessment of erectile function.
Caption: Workflow for in vivo assessment of erectile function.
Conclusion
The preclinical data for sildenafil demonstrate its potent and selective inhibition of PDE5, which translates to significant efficacy in animal models of erectile dysfunction.[5][14][15] Its well-characterized mechanism of action within the NO/cGMP pathway provides a strong rationale for its therapeutic effects.[2][4] While direct preclinical data for this compound is not currently available in the public domain, the extensive research on sildenafil and other PDE5 inhibitors provides a robust framework for understanding the expected pharmacological profile and for designing future preclinical studies. Researchers investigating novel PDE5 inhibitors can utilize the established protocols and comparative data presented in this guide to evaluate the efficacy and selectivity of their compounds.
References
- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of Noracetildenafil's Mechanism of Action: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the mechanism of action of phosphodiesterase type 5 (PDE5) inhibitors, with a focus on providing a framework for understanding the likely action of Noracetildenafil.
Mechanism of Action: The NO/cGMP Pathway
The primary mechanism of action for this compound and related compounds is the inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[2][3][4][5] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum in the penis and the pulmonary vasculature.[3][6]
The signaling pathway is initiated by the release of nitric oxide (NO) in response to sexual stimulation.[3][7] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[3] Elevated cGMP levels lead to the relaxation of smooth muscles, resulting in vasodilation and increased blood flow, which is essential for penile erection and for the reduction of pulmonary arterial pressure.[3][8]
By inhibiting PDE5, these compounds prevent the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.[4][6] It is important to note that these inhibitors are only effective in the presence of sexual stimulation, which is the trigger for NO release.[7]
Comparative Performance: Potency and Selectivity
The performance of a PDE5 inhibitor is primarily determined by its potency (measured as the half-maximal inhibitory concentration, IC50) against PDE5 and its selectivity for PDE5 over other PDE isozymes. High selectivity is crucial for minimizing off-target effects. For instance, inhibition of PDE6, found in the retina, can lead to visual disturbances, while inhibition of PDE11 is another consideration for potential side effects.[3]
The following table summarizes the available data for sildenafil (B151) and its main alternatives.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| Sildenafil | 3.5[9] | ~80-fold[9] | ~10-fold[9] | ~1000-fold[10] |
| Vardenafil (B611638) | 0.7[11] | ~257-fold[11] | ~16-fold[11] | ~9300-fold[10] |
| Tadalafil (B1681874) | 2.0[2] | >3000-fold | >700-fold | ~40-fold[10] |
Note: Selectivity is expressed as the ratio of IC50 values (IC50 for other PDE / IC50 for PDE5). A higher value indicates greater selectivity for PDE5.
Experimental Protocols
The validation of a PDE5 inhibitor's mechanism of action relies on standardized in vitro assays. A common method is the fluorescence polarization (FP)-based assay.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) against the PDE5 enzyme.
Principle: This assay measures the inhibition of PDE5-mediated hydrolysis of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). The change in fluorescence polarization upon substrate hydrolysis is used to quantify enzyme activity.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)
-
Test compound (this compound) and reference compounds (Sildenafil, etc.)
-
DMSO for compound dilution
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO.
-
Assay Setup: Add the diluted compounds to the wells of a 96-well plate. Include controls for 100% enzyme activity (DMSO only) and no enzyme activity (blank).
-
Enzyme Addition: Add the diluted PDE5A1 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorescent cGMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Conclusion
While direct peer-reviewed data on this compound is currently limited, its structural similarity to sildenafil strongly suggests that it functions as a PDE5 inhibitor. The established mechanism of action for this class of compounds involves the potentiation of the NO/cGMP signaling pathway, leading to vasodilation. The comparative data for sildenafil, vardenafil, and tadalafil highlight the key performance metrics of potency and selectivity that would need to be experimentally determined for this compound to fully characterize its pharmacological profile. The provided experimental protocol outlines a standard method for obtaining such crucial data. Further research and publication of data specific to this compound are necessary for a definitive validation of its mechanism of action and a direct comparison of its performance against other available alternatives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil, a novel inhibitor of phosphodiesterase type 5 in human corpus cavernosum smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence [mdpi.com]
- 9. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigma of Noracetildenafil: A Call for Reproducibility in an Uncharted Territory
A comparative analysis of Noracetildenafil, a sildenafil (B151) analog, reveals a significant gap in scientific literature regarding the reproducibility of its effects. While frequently detected in adulterated herbal supplements, a lack of publicly available multi-laboratory studies and quantitative efficacy data, such as IC50 values, makes a direct comparison of its performance across different laboratories impossible. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge on this compound, juxtaposed with its well-studied counterpart, sildenafil, to underscore the critical need for standardized and reproducible research in this area.
This compound, a structural analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has been identified in a variety of "herbal" products marketed for erectile dysfunction.[1][2] Its chemical structure and classification as a sildenafil derivative suggest a similar mechanism of action: the inhibition of PDE5, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation.[3] However, unlike sildenafil, the specific biological effects and potency of this compound remain largely uncharacterized in peer-reviewed scientific literature.
Comparative Analysis: A Tale of Two Analogs
The stark contrast between the wealth of data available for sildenafil and the scarcity of information for this compound highlights a critical issue in the study of designer drugs and unapproved pharmaceutical ingredients. While sildenafil has been the subject of numerous clinical trials and laboratory studies, this compound's profile is primarily built on analytical detection in seized products.
Quantitative Data: The Missing Pieces for this compound
A thorough review of scientific databases reveals a significant void in quantitative data regarding this compound's efficacy. Specifically, no peer-reviewed studies presenting its half-maximal inhibitory concentration (IC50) against PDE5 could be identified. This is a crucial metric for assessing the potency of a PDE5 inhibitor.
In contrast, extensive research on sildenafil demonstrates a range of reported IC50 values, underscoring the inherent variability that can exist between laboratories even for a well-characterized compound. This variability can be attributed to differences in experimental protocols, such as enzyme source, substrate concentration, and assay conditions.
Table 1: Inter-Laboratory Variability of Sildenafil IC50 Values for PDE5
| Reported IC50 (nM) | Laboratory/Study Type | Source |
| 3.5 - 8.5 | Review of multiple studies | [4] |
| 6.6 | In vitro study | [5] |
| 3.4 | In vitro study on rat pulmonary artery | [1] |
| ~3.5 | Data compiled from various sources | [4] |
This table illustrates the typical range of IC50 values reported for sildenafil, highlighting the importance of standardized assays for reproducible results.
Qualitative Data: Analytical Detection of this compound
While efficacy data is lacking, several studies have documented the detection of this compound in adulterated dietary supplements. These findings provide a qualitative understanding of its distribution and the analytical methods used for its identification.
Table 2: Documented Detection of this compound in Adulterated Products
| Product Type | Analytical Method(s) | Key Findings | Source |
| Herbal Supplements | LC-MS/MS | This compound was identified in three herbal supplements. | [2] |
| Illicit Erectile Dysfunction Products | LC-ESI-MS/MS | Simultaneous determination of 38 phosphodiesterase-5 inhibitors, including this compound. | [3] |
| Herbal Dietary Supplements | LC-Q-TOF-MS | Qualitative analysis of illegally adulterated sildenafil and related compounds. |
This table summarizes instances where this compound has been analytically identified, providing a basis for its qualitative characterization.
Experimental Protocols: A Framework for Future Research
To address the current knowledge gap and facilitate reproducible research on this compound, standardized experimental protocols are essential. The following outlines a general methodology for an in vitro phosphodiesterase 5 (PDE5) inhibition assay, which can be adapted to study this compound and other sildenafil analogs.
Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the PDE5 enzyme.
Principle: This assay is based on the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5. Inhibition of PDE5 by a test compound prevents this hydrolysis, resulting in a stable fluorescence polarization signal.
Materials and Reagents:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Sildenafil)
-
DMSO (for compound dilution)
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in DMSO.
-
Reaction Setup:
-
Add assay buffer to all wells of the 384-well plate.
-
Add the diluted test compound, reference inhibitor, or DMSO (for control wells) to the appropriate wells.
-
Add the diluted PDE5 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Add the fluorescently labeled cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Data Acquisition: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The nitric oxide (NO)/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Caption: A generalized experimental workflow for the detection and identification of sildenafil analogs like this compound.
Conclusion
The case of this compound exemplifies the challenges and public health concerns associated with the proliferation of unapproved sildenafil analogs. For the scientific community, the absence of robust, reproducible data on the efficacy and safety of these compounds is a significant barrier to understanding their pharmacological profiles. This guide serves as a call to action for researchers to undertake systematic studies of this compound and other emerging sildenafil analogs. By establishing standardized protocols and openly sharing data, the scientific community can work towards a clearer understanding of these compounds and mitigate the potential risks they pose to public health.
References
- 1. Detection of sildenafil analogues in herbal products for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. scielo.br [scielo.br]
- 5. [Qualitative analysis of illegally adulterated sildenafil and related compounds in dietary supplements by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Noracetildenafil and Sildenafil Side-Effect Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the side-effect profiles of the approved phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil (B151), and its unapproved analogue, Noracetildenafil. Due to the limited availability of formal clinical data for this compound, this comparison is based on the extensive body of evidence for Sildenafil and the inferred pharmacological properties of this compound as a sildenafil analogue.
Executive Summary
Sildenafil, the active ingredient in Viagra and Revatio, has a well-documented side-effect profile established through extensive clinical trials and post-marketing surveillance. Common adverse effects are generally mild to moderate and transient.[1] this compound, an analogue of sildenafil often found as an undeclared ingredient in counterfeit and "herbal" supplements for erectile dysfunction, lacks formal clinical evaluation. However, based on its shared mechanism of action as a PDE5 inhibitor, it is presumed to exhibit a similar side-effect profile to Sildenafil. The primary concern with this compound lies in the unknown dosage, purity, and potential presence of other harmful substances in illicit formulations, which can significantly increase the risk and severity of adverse events.
Mechanism of Action: PDE5 Inhibition
Both Sildenafil and this compound exert their pharmacological effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis and the pulmonary vasculature.[2] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE5, these compounds lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[4] This shared mechanism is the basis for their therapeutic effects in erectile dysfunction and pulmonary arterial hypertension, and also underlies their characteristic side effects.
Signaling Pathway of PDE5 Inhibitors
Caption: Signaling pathway of PDE5 inhibition by Sildenafil and this compound.
Side-Effect Profile of Sildenafil: Quantitative Analysis
The adverse effects of Sildenafil are well-characterized and are primarily related to its vasodilatory properties. The following tables summarize the incidence of common side effects from clinical trials.
| Adverse Event | Incidence with Sildenafil (25-100 mg) | Incidence with Placebo |
| Headache | 16% - 28% | 7% |
| Flushing | 10% - 19% | 1% |
| Dyspepsia | 3% - 17% | 2% |
| Nasal Congestion | 4% - 9% | 2% |
| Abnormal Vision | 3% - 11% | 1% |
| Dizziness | 2% - 10% | 3% |
| Back Pain | 3% - 4% | 2% |
| Myalgia | 2% - 4% | 1% |
| Nausea | 2% - 3% | 1% |
| Rash | 2% - 3% | 1% |
| Abnormal vision is often described as a mild and transient blue-tinged vision (cyanopsia), photophobia, or blurred vision.[5] This is attributed to the cross-reactivity of sildenafil with PDE6, an enzyme found in the retina.[6] |
Serious, but rare, adverse events reported in post-marketing surveillance include:
-
Priapism (prolonged erection lasting more than 4 hours)[7]
-
Sudden vision loss, including non-arteritic anterior ischemic optic neuropathy (NAION)[5]
-
Sudden decrease or loss of hearing[5]
-
Hypotension, particularly when co-administered with nitrates[5]
Inferred Side-Effect Profile of this compound
As a sildenafil analogue, this compound is expected to have a side-effect profile that is qualitatively similar to that of Sildenafil. The same adverse events, including headache, flushing, dyspepsia, nasal congestion, and visual disturbances, are likely to occur. The primary differentiating factors and increased risks associated with this compound are:
-
Unknown Potency and Selectivity: The potency of this compound for PDE5 and its selectivity against other phosphodiesterases (like PDE6) are not well-characterized. Higher potency or lower selectivity could lead to a higher incidence and severity of side effects.
-
Unregulated Dosage: Illicit products containing this compound often have inconsistent and unlabelled dosages, which can lead to accidental overdose and a significantly increased risk of severe adverse events.
-
Presence of Contaminants: Counterfeit products may contain other undeclared active pharmaceutical ingredients, impurities, or toxic substances, leading to a wider and more unpredictable range of adverse effects.
Experimental Protocols
The analysis of Sildenafil and its analogues in various matrices is crucial for quality control, pharmacokinetic studies, and forensic investigations. Below are outlines of common experimental methodologies.
Quantification of Sildenafil and Analogues in Pharmaceutical Formulations by HPLC-UV
-
Objective: To determine the concentration of the active ingredient in a tablet or capsule.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Method:
-
Standard Preparation: Prepare a stock solution of Sildenafil or this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Grind a tablet to a fine powder, accurately weigh a portion, and dissolve it in the mobile phase. Filter the solution to remove excipients.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 290 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Identification of Undeclared Sildenafil Analogues in Herbal Supplements by LC-MS/MS
-
Objective: To screen for and identify the presence of this compound and other undeclared analogues in complex matrices like herbal supplements.
-
Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Method:
-
Sample Preparation: Extract the contents of the supplement with an organic solvent (e.g., methanol). The extract may require further clean-up using solid-phase extraction (SPE).
-
Chromatographic Separation: Use a C18 column with a gradient elution to separate the components of the complex mixture.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Perform a full scan to detect potential parent ions. Use product ion scans (MS/MS) to fragment the parent ions and obtain characteristic fragmentation patterns for identification by comparison with reference standards or spectral libraries.
-
-
Experimental Workflow for Analysis of Sildenafil and its Analogues
Caption: General experimental workflow for the analysis of Sildenafil and its analogues.
Conclusion
The side-effect profile of Sildenafil is well-established, with most adverse events being mild, transient, and related to its vasodilatory mechanism. While this compound is expected to share a similar side-effect profile due to its analogous structure and mechanism of action, the lack of clinical data and the unregulated nature of products containing it pose significant safety concerns. Researchers and drug development professionals should be aware of the potential for increased risk and unpredictable adverse events associated with unapproved sildenafil analogues. The analytical methods outlined provide a framework for the identification and quantification of these compounds, which is essential for regulatory enforcement and public safety.
References
- 1. Side effects of sildenafil - NHS [nhs.uk]
- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Is recreational use of sildenafil a new trend? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Independent Validation of Noracetildenafil: A Comparative Analysis of Sildenafil Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Noracetildenafil and other sildenafil (B151) analogues based on publicly available research. The aim is to offer a consolidated resource for the independent validation of these compounds, focusing on their performance and the experimental data supporting it.
Executive Summary
This compound is a sildenafil analogue that has been identified in unregulated herbal supplements. While its chemical structure is known, a critical gap exists in the scientific literature regarding its biological activity. Specifically, no public data on its potency as a phosphodiesterase type 5 (PDE5) inhibitor, such as an IC50 value, could be found. This lack of data prevents a direct quantitative comparison with established PDE5 inhibitors.
This guide presents a comparative analysis of this compound with well-researched sildenafil analogues for which quantitative data are available. By providing this information alongside detailed experimental protocols, we aim to facilitate the independent evaluation of this compound and highlight the importance of rigorous scientific validation for such compounds.
Comparative Analysis of PDE5 Inhibitors
The following table summarizes the in vitro potency of sildenafil and several of its analogues against the PDE5 enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of potency.
| Compound | PDE5 IC50 (nM) | Source |
| This compound | Data Not Available | - |
| Sildenafil | 3.9 | [1] |
| Acetildenafil | Data Not Available | [2] |
| Homosildenafil | Data Not Available | - |
| Thiohomosildenafil | Data Not Available | - |
| Hydroxyhomosildenafil | Data Not Available | - |
| Vardenafil (B611638) | 0.1 - 0.4 | [3] |
| Tadalafil | ~2 | [3] |
| Avanafil | 4.3 - 5.2 | [3] |
Note: While Acetildenafil and other analogues have been identified, their specific IC50 values against PDE5 are not consistently reported in the readily available scientific literature. Their inclusion here is for structural comparison and to highlight the landscape of sildenafil analogues.
Signaling Pathway of PDE5 Inhibition
The therapeutic effect of sildenafil and its analogues is achieved through the inhibition of PDE5, a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in vasodilation.
Caption: Mechanism of action of PDE5 inhibitors.
Experimental Protocols
For the independent validation of this compound and its comparison with other sildenafil analogues, the following established experimental protocols are provided.
In Vitro PDE5 Inhibition Assay
This assay determines the potency of a compound in inhibiting the PDE5 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human PDE5.
Materials:
-
Purified recombinant human PDE5A1 enzyme
-
Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate
-
[³H]-cGMP (radiolabeled substrate)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
-
Snake venom nucleotidase
-
Scintillation fluid and counter
Workflow:
Caption: Workflow for the in vitro PDE5 inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a reaction tube, add the assay buffer, purified PDE5 enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of cGMP and a tracer amount of [³H]-cGMP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Hydrolysis: Add snake venom nucleotidase to the reaction mixture and incubate at 37°C to hydrolyze the [³H]-5'-GMP product to [³H]-guanosine.
-
Separation: Separate the resulting [³H]-guanosine from the unreacted [³H]-cGMP using an appropriate method, such as anion-exchange resin chromatography.
-
Quantification: Measure the amount of [³H]-guanosine using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each compound concentration relative to a control without inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Ex Vivo Vasodilation Assay (Rabbit Aortic Rings)
This assay assesses the functional effect of PDE5 inhibitors on smooth muscle relaxation in a vascular tissue model.
Objective: To evaluate the vasorelaxant effects of test compounds on pre-contracted isolated rabbit aortic rings.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (KHS)
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
Test compounds (this compound and comparators)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Workflow:
Caption: Workflow for the ex vivo vasodilation assay.
Procedure:
-
Tissue Preparation: Humanely euthanize a rabbit and dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing KHS at 37°C, continuously bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 2g, with periodic washing with fresh KHS.
-
Contraction: Induce a stable, submaximal contraction with a vasoconstrictor agent like phenylephrine (e.g., 1 µM).
-
Compound Addition: Once a stable contraction plateau is reached, add the test compound cumulatively to the organ bath in increasing concentrations.
-
Data Recording: Record the changes in isometric tension. Relaxation is measured as the percentage decrease from the phenylephrine-induced contraction.
-
Data Analysis: Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the compound concentration. From this curve, the pEC50 (-log EC50) or EC50 value can be determined, which represents the concentration of the compound that produces 50% of its maximal vasorelaxant effect.
Conclusion
The independent validation of this compound is hampered by the lack of publicly available data on its biological activity. While its chemical structure suggests it is a sildenafil analogue and likely a PDE5 inhibitor, its potency and potential off-target effects remain unknown. For researchers and drug development professionals, this highlights a significant concern regarding the safety and efficacy of unregulated products containing such substances.
The provided experimental protocols for in vitro PDE5 inhibition and ex vivo vasodilation assays offer a clear pathway for the independent assessment of this compound. A direct comparison of its performance against well-characterized analogues like sildenafil and vardenafil is essential to understand its pharmacological profile. Until such data becomes available, the use of products containing this compound carries unevaluated risks. This guide serves as a call for further research and underscores the importance of transparent and data-driven evaluation in drug development.
References
- 1. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetildenafil - Wikipedia [en.wikipedia.org]
- 3. Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Noracetildenafil: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of novel compounds like Noracetildenafil are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the appropriate disposal of this compound, ensuring the safety of personnel and the protection of our ecosystem.
This compound is a derivative of Sildenafil, a phosphodiesterase 5 (PDE5) inhibitor.[1] As with many research chemicals, specific disposal guidelines may not be readily available. However, based on general principles of chemical waste management and information from safety data sheets (SDS) for similar compounds, a conservative and safe disposal strategy can be formulated. The primary directive is to treat this compound as a hazardous chemical waste and manage it accordingly.
Key Data for this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's physical and chemical properties, which can inform handling and disposal decisions.
| Property | Value |
| Formal Name | 5-[2-ethoxy-5-[2-(4-methyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| CAS Number | 949091-38-7 |
| Molecular Formula | C₂₄H₃₂N₆O₃ |
| Formula Weight | 452.6 g/mol |
| Purity | ≥95% |
| Formulation | A solid |
| Solubility | Soluble in Methanol |
| Storage | -20°C |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on standard practices for the disposal of chemical waste and should be adapted to comply with the specific regulations of your institution and local authorities.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Place any solid this compound, contaminated weighing boats, or other contaminated disposable labware into a designated hazardous waste container. The container should be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound."
-
Liquid Waste: If this compound is in a solvent (e.g., methanol), the solution should be collected in a designated hazardous waste container for flammable liquids. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the name of the solvent.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Waste Container Management
-
Ensure that the hazardous waste container is in good condition and compatible with the chemical.
-
Keep the container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
Step 4: Final Disposal
-
Once the waste container is full or ready for pickup, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines for comprehensive compliance.
References
Personal protective equipment for handling Noracetildenafil
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Noracetildenafil. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling. This compound is a derivative of the phosphodiesterase 5 (PDE5) inhibitor, sildenafil (B151), and is intended for research purposes only, not for human or veterinary use.[1]
Hazard Identification and Personal Protective Equipment
While specific occupational exposure limits (OELs) for this compound have not been established, its structural similarity to sildenafil citrate (B86180) warrants a cautious approach. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C24H32N6O3 | [1] |
| Formula Weight | 452.6 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder, adapted from safety data sheets for similar compounds.
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for supplementary protection during bulk handling or when there is a splash risk. | [2][3] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene, PVC). Gloves must be inspected for integrity before use. Double gloving is recommended for enhanced protection. | [2][4] |
| Body Protection | Wear a lab coat or impervious clothing to prevent skin contact. For larger-scale operations, fire/flame resistant clothing may be necessary. Shoe covers are also recommended. | [2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if dust is generated or if the Occupational Exposure Limit (OEL) is likely to be exceeded. Engineering controls like fume hoods are the primary means of controlling airborne levels. | [2][3][5] |
Experimental Protocols: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound in a research setting.
Preparation and Weighing:
-
Gather Materials : Before handling the compound, assemble all necessary equipment, such as spatulas, weigh boats, and containers.
-
Don PPE : Put on all required PPE in the correct order: lab coat, shoe covers, safety goggles, and then gloves. A face shield should be used if there is a splash risk.
-
Ventilated Enclosure : Conduct all weighing and handling of this compound powder inside a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Minimize Dust : Handle the powder carefully to avoid generating dust.
Dissolution and Use:
-
Solvent Addition : When preparing solutions, add the solvent slowly to the solid to minimize splashing.
-
Avoid Contact : Avoid all personal contact with the powder and solutions, including inhalation and contact with skin and eyes.[2]
-
Labeling : Clearly label all containers with the compound name, concentration, solvent, and date.
Post-Handling:
-
Decontamination : Thoroughly decontaminate the work area, including the balance and fume hood surfaces, after handling is complete.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plans
A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental responsibility.
Spill Response:
-
Minor Spills :
-
Major Spills :
-
Evacuate the area.
-
Major spills should only be handled by trained emergency personnel.[2]
-
Disposal Plan:
The disposal of this compound and associated waste must comply with federal, state, and local regulations.
-
Waste Segregation :
-
Pure this compound : Collect unused, expired, or surplus pure compound in a designated, non-reactive, and sealable container labeled as "Hazardous Waste."
-
Contaminated Materials : Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a separate, clearly labeled container for contaminated solid waste.
-
Solutions : Collect liquid waste containing this compound in appropriate, sealed, and labeled liquid waste containers.[6]
-
-
Storage : Store all waste containers securely in a designated secondary containment area.
-
Disposal : Arrange for pickup and disposal by a licensed hazardous waste management vendor. Maintain detailed records of all disposed materials.[6]
-
Prohibited Disposal : Never dispose of this compound or other pharmaceuticals by flushing them down the drain or toilet, as this can lead to environmental contamination.[6][7]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
